molecular formula C21H23N7O6 B11932931 Tryptamine guanosine carbamate

Tryptamine guanosine carbamate

Cat. No.: B11932931
M. Wt: 469.5 g/mol
InChI Key: WKHCFGWBMMFLHU-NVQRDWNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-O-{[2-(1H-Indol-3-yl)ethyl]carbamoyl}guanosine is a purine nucleoside.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N7O6

Molecular Weight

469.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C21H23N7O6/c22-20-26-17-14(18(31)27-20)25-9-28(17)19-16(30)15(29)13(34-19)8-33-21(32)23-6-5-10-7-24-12-4-2-1-3-11(10)12/h1-4,7,9,13,15-16,19,24,29-30H,5-6,8H2,(H,23,32)(H3,22,26,27,31)/t13-,15-,16-,19-/m1/s1

InChI Key

WKHCFGWBMMFLHU-NVQRDWNXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tryptamine Guanosine Carbamate (TpGc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine guanosine carbamate (TpGc), a synthetic molecule with the CAS number 1414808-96-0, has emerged as a significant tool in neuropharmacological research.[1][2] It functions as a selective inhibitor of the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), an enzyme implicated in the modulation of nociception and opioid signaling.[1] This technical guide provides a comprehensive overview of the known chemical properties of TpGc, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action through the HINT1 signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] While a comprehensive experimental characterization of all its physical properties is not widely published, the following tables summarize the available and calculated data for TpGc and its constituent precursors, tryptamine and guanosine.

Table 1: Physicochemical Properties of this compound (TpGc)

PropertyValueSource
CAS Number 1414808-96-0[1][2]
Molecular Formula C21H23N7O6[1]
Molecular Weight 469.45 g/mol [1]
Appearance White to off-white solid[1]
Solubility DMSO: 125 mg/mL (266.27 mM)[1]
Storage 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month)[1]

Table 2: Chemical Properties of Tryptamine

PropertyValueSource
Molecular Formula C10H12N2[3]
Molecular Weight 160.22 g/mol [3]
Melting Point 118 °C
Boiling Point 137 °C at 0.15 mmHg
Solubility in Water Negligible

Table 3: Chemical Properties of Guanosine

PropertyValueSource
Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
Melting Point 239 °C (decomposes)
Solubility in Water Sparingly soluble

Experimental Protocols

Synthesis of this compound (TpGc)

The synthesis of TpGc involves a multi-step process, beginning with the preparation of a tryptamine precursor followed by its reaction with a modified guanosine molecule. The following is a generalized protocol based on the synthesis of similar tryptamine derivatives.

Experimental Workflow for TpGc Synthesis

G cluster_0 Step 1: Tryptamine Precursor Preparation cluster_1 Step 2: Guanosine Modification cluster_2 Step 3: Carbamate Formation a Tryptophan b Decarboxylation a->b g Tryptamine b->g c Guanosine d Protection of Ribose Hydroxyls c->d e Activation of 5'-Hydroxyl d->e f Protected-Activated Guanosine e->f h Coupling Reaction f->h g->h i Deprotection h->i j This compound (TpGc) i->j

Caption: A generalized workflow for the synthesis of this compound (TpGc).

Materials:

  • Tryptophan

  • High-boiling point solvent (e.g., diphenyl ether)

  • Guanosine

  • Protecting group reagents (e.g., acetone for isopropylidene protection)

  • Activating agent for carbamate formation (e.g., carbonyldiimidazole)

  • Tryptamine

  • Anhydrous solvents (e.g., THF, DMF)

  • Reagents for deprotection (e.g., trifluoroacetic acid)

  • Silica gel for column chromatography

  • Appropriate deuterated solvents for NMR analysis (e.g., DMSO-d6)

Procedure:

  • Synthesis of Tryptamine: Tryptamine can be synthesized from tryptophan via decarboxylation. This is typically achieved by refluxing tryptophan in a high-boiling point solvent. The resulting tryptamine is then purified.

  • Protection of Guanosine: The hydroxyl groups on the ribose moiety of guanosine are protected to prevent side reactions. A common method is the formation of an acetonide by reacting guanosine with acetone in the presence of an acid catalyst.

  • Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the protected guanosine is then activated to facilitate the formation of the carbamate linkage. This can be achieved by reacting the protected guanosine with an activating agent like carbonyldiimidazole.

  • Carbamate Formation: The activated, protected guanosine is reacted with tryptamine in an anhydrous solvent. This reaction forms the carbamate linkage between the 5'-position of the guanosine and the amino group of the tryptamine.

  • Deprotection: The protecting groups on the ribose are removed, typically by acid-catalyzed hydrolysis, to yield this compound.

  • Purification: The final product is purified using column chromatography on silica gel to yield pure TpGc.

Characterization

The synthesized TpGc should be characterized using standard analytical techniques to confirm its identity and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of TpGc (469.45 g/mol ) and to analyze its fragmentation pattern, which would show characteristic fragments of tryptamine and guanosine.[1][4][5]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the HINT1 protein. HINT1 plays a crucial role in the negative regulation of µ-opioid receptor (MOR) signaling through its interaction with the N-methyl-D-aspartate receptor (NMDAR).

HINT1 Signaling Pathway in Nociception

G cluster_0 Opioid Signaling cluster_1 Glutamatergic Signaling cluster_2 HINT1-Mediated Cross-talk MOR μ-Opioid Receptor (MOR) Analgesia Analgesia MOR->Analgesia Activation NMDAR NMDA Receptor (NMDAR) PainSignal Pain Signal Transmission NMDAR->PainSignal Activation HINT1 HINT1 NMDAR->HINT1 Interaction HINT1->MOR Inhibition of MOR Signaling TpGc This compound (TpGc) TpGc->HINT1 Inhibition

Caption: The role of HINT1 in the cross-talk between MOR and NMDAR signaling in nociception.

Under normal physiological conditions, the activation of NMDARs by glutamate leads to the transmission of pain signals. The HINT1 protein acts as a scaffold, facilitating an interaction between the NMDAR and the MOR. This interaction leads to a negative regulation of MOR signaling, effectively dampening the analgesic effects of opioids.

By inhibiting HINT1, this compound disrupts this negative regulatory loop. The inhibition of HINT1 prevents the NMDAR-mediated suppression of MOR activity. As a result, the analgesic effects of opioids like morphine are enhanced, and the development of tolerance is reduced.[1]

Conclusion

This compound is a valuable research tool for investigating the complex interplay between the opioid and glutamatergic systems in the context of pain and analgesia. Its selective inhibition of HINT1 provides a specific mechanism for modulating this interaction. This technical guide has summarized the key chemical properties of TpGc, provided a framework for its synthesis and characterization, and detailed its mechanism of action. Further research into the quantitative physicochemical properties and the development of more detailed synthetic protocols will undoubtedly enhance its utility for the scientific community.

References

Potential Pharmacological Targets of Tryptamine Guanosine Carbamate: A Theoretical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Tryptamine guanosine carbamate" is a theoretical molecule for the purposes of this analysis, as no direct scientific literature pertaining to it could be identified. The following in-depth guide is a projection of its potential pharmacological targets based on the known activities of its constituent moieties: tryptamine, guanosine, and the carbamate linker.

Executive Summary

This document outlines the hypothetical pharmacological profile of this compound, a novel chemical entity conceptualized by the hybridization of a tryptamine core, a guanosine molecule, and a stabilizing carbamate linkage. By dissecting the known biological roles of each component, we can project a multi-target engagement profile for this compound. The tryptamine moiety suggests primary interactions with serotonergic and trace amine-associated receptors. The guanosine component implies a potential for neuromodulatory and neuroprotective effects, possibly through interaction with the adenosinergic system. The carbamate linker, a common element in medicinal chemistry, is anticipated to enhance stability and modulate the pharmacokinetic and pharmacodynamic properties of the hybrid molecule.[1][2][3][4] This whitepaper will explore these potential targets, propose signaling pathways, and provide hypothetical experimental frameworks for their investigation.

Molecular Scaffolding and Rationale

The conceptual structure of this compound combines three key functional units:

  • Tryptamine: An indoleamine that serves as the backbone for numerous neurotransmitters and psychoactive compounds.[5][6] Its derivatives are well-known to target serotonin (5-HT) receptors, monoamine transporters, and trace amine-associated receptors (TAARs).[5][6]

  • Guanosine: A purine nucleoside that plays crucial roles in various cellular processes. Extracellularly, it acts as a neuromodulator with demonstrated neuroprotective properties, often through complex interactions with the adenosinergic system.[7][8]

  • Carbamate Linkage: A stable isostere of the peptide bond, frequently used in drug design to improve metabolic stability, cell permeability, and to properly orient pharmacophores for optimal target interaction.[1][2][3][4]

The hybridization of these components suggests a molecule designed to simultaneously engage multiple, potentially synergistic, neurological targets.

Potential Pharmacological Targets

Based on the functional contributions of its constituent parts, this compound is hypothesized to interact with the following primary and secondary targets.

Primary Targets: Tryptamine-Driven Interactions

The tryptamine scaffold is the most probable driver of high-affinity binding to specific receptor families.

  • Serotonin (5-HT) Receptors: Tryptamine and its derivatives are classical serotonergic agents.[9] The primary candidate receptors include:

    • 5-HT2A Receptors: Agonism at this receptor is a hallmark of classic psychedelic tryptamines.[9] Tryptamine itself is a full agonist at this receptor.[5]

    • Other 5-HT Receptors: Depending on the substitution pattern, interactions with 5-HT1A, 5-HT2C, and other 5-HT receptor subtypes are plausible.

  • Trace Amine-Associated Receptor 1 (TAAR1): Tryptamine is a known agonist of TAAR1, a receptor involved in modulating monoaminergic systems.[5]

  • Monoamine Transporters: Tryptamine can act as a releasing agent for serotonin, norepinephrine, and dopamine by interacting with their respective transporters (SERT, NET, DAT).[5]

Secondary/Modulatory Targets: Guanosine-Driven Interactions

The guanosine moiety is expected to confer modulatory and potentially neuroprotective properties to the compound.

  • Adenosine Receptors (A1/A2A Heteromers): Guanosine does not bind directly to adenosine receptors with high affinity but has been shown to modulate their function, particularly A1-A2A heteromers.[7][10][11][12][13] It may act as a negative allosteric modulator of the A2A receptor in the presence of the A1 receptor.[10][13]

  • Potassium Channels: Some of guanosine's protective effects have been linked to the activation of Ca2+-activated K+ (BK) channels.[8]

  • Intracellular Signaling Cascades: Extracellular guanosine can influence key neuroprotective and growth-related pathways, including:

    • PI3K/Akt pathway[7][8][14]

    • MAPK/ERK pathway[7][8][14]

Quantitative Data on Component Activities

To contextualize the potential efficacy of this compound, the following table summarizes known quantitative data for its core components.

MoietyTargetActionAffinity/Potency (EC50/Ki)Source
Tryptamine 5-HT2A ReceptorFull AgonistEC50 = 7.36 ± 0.56 nM[5]
TAAR1 (human)Very Weak Partial Agonist-[5]
Serotonin Transporter (SERT)Releasing AgentEC50 = 32.6 nM[5]
Dopamine Transporter (DAT)Releasing AgentEC50 = 164 nM[5]
Norepinephrine Transporter (NET)Releasing AgentEC50 = 716 nM[5]
Guanosine A1/A2A HeteromerModulatorIndirect, functional modulation[7][10][11][12]

This table presents hypothetical data for illustrative purposes, derived from the known properties of the individual components.

Proposed Signaling Pathways and Mechanisms

The multi-target nature of this compound suggests the potential for engaging with and integrating multiple signaling pathways simultaneously.

Tryptamine-Initiated Signaling

Agonism at the 5-HT2A receptor, a Gq-coupled GPCR, would likely initiate the canonical phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would trigger calcium release and activate Protein Kinase C (PKC).

G TGC Tryptamine Guanosine Carbamate HT2A 5-HT2A Receptor TGC->HT2A Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ IP3->Ca Release PKC Protein Kinase C DAG->PKC Activation Ca->PKC Activation Downstream Downstream Cellular Effects PKC->Downstream

Caption: Hypothetical 5-HT2A receptor signaling pathway.

Guanosine-Modulated Neuroprotective Signaling

The guanosine component could trigger neuroprotective pathways, potentially through allosteric modulation of adenosine receptors, leading to the activation of pro-survival kinases like Akt.

G TGC Tryptamine Guanosine Carbamate A1A2A A1/A2A Heteromer TGC->A1A2A Modulation PI3K PI3K A1A2A->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Survival Cell Survival Neuroprotection GSK3b->Survival Inhibition CREB->Survival

Caption: Proposed guanosine-mediated neuroprotective pathway.

Detailed Experimental Protocols

Validation of the proposed pharmacological targets would require a multi-step experimental approach.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the hypothesized receptor targets.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A, A1, A2A) are prepared from transfected HEK293 or CHO cells.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Competition Binding: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (e.g., agonism, antagonism, allosteric modulation) and potency (EC50) of the compound at the identified targets.

Example: 5-HT2A Receptor Calcium Mobilization Assay

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of this compound are added to the cells.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated, and EC50 values are calculated to determine the potency of the compound as an agonist.

Experimental Workflow Visualization

The overall process for target validation and functional characterization can be visualized as follows.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Pathway Analysis a Synthesis of Tryptamine Guanosine Carbamate b Radioligand Binding Screen (Panel of Receptors) a->b c Identification of High-Affinity Targets b->c d Functional Assays (e.g., Calcium Flux, cAMP) c->d e Determination of EC50/IC50 and Efficacy d->e f Mode of Action Study (Agonist vs. Antagonist) e->f g Cell-Based Signaling Assays (e.g., Western Blot for pERK) f->g h Confirmation of Downstream Pathway Activation g->h i Pharmacological Profile h->i Lead for In Vivo Studies

Caption: Experimental workflow for target validation.

Conclusion and Future Directions

The theoretical construct of this compound represents a fascinating example of a multi-target directed ligand. Its potential to interact with both serotonergic pathways (driven by the tryptamine moiety) and neuroprotective systems (modulated by the guanosine moiety) makes it a compelling, albeit hypothetical, candidate for addressing complex neurological disorders. Future research, contingent on the successful synthesis of this compound, should focus on systematically validating the proposed targets using the experimental protocols outlined herein. Such studies would not only elucidate the pharmacological profile of this specific molecule but could also pave the way for a new class of hybrid therapeutics designed to synergistically address multifaceted disease pathologies.

References

"biosynthesis pathway of tryptamine derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Tryptamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine and its derivatives represent a broad class of neuroactive compounds and valuable pharmaceutical precursors. Their biosynthesis originates from the essential amino acid tryptophan and involves a series of enzymatic modifications including decarboxylation, hydroxylation, methylation, and phosphorylation. Understanding these intricate pathways is critical for metabolic engineering, drug discovery, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic routes leading to tryptamine and its key derivatives, such as serotonin, N,N-dimethyltryptamine (DMT), and psilocybin. It details the primary enzymes involved, summarizes their kinetic properties, and presents standardized experimental protocols for their study and quantification.

Core Biosynthesis of Tryptamine: From Primary Metabolism to a Bioactive Amine

The journey to tryptamine begins with primary metabolism, specifically the Shikimate Pathway , which is responsible for the synthesis of aromatic amino acids in plants, bacteria, fungi, and archaea.[1][2][3] This pathway is absent in mammals, making tryptophan an essential dietary amino acid.

The Shikimate Pathway and Tryptophan Synthesis

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate over seven enzymatic steps.[2][4] Chorismate is a critical branch-point intermediate, serving as the precursor for all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[2][5] The synthesis of tryptophan from chorismate involves a multi-enzyme complex, with anthranilate synthase and tryptophan synthase playing pivotal roles.[2][5]

Shikimate_to_Tryptamine cluster_shikimate Shikimate Pathway cluster_tryptophan Tryptophan Synthesis cluster_tryptamine Tryptamine Synthesis PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate E4P Erythrose 4-Phosphate E4P->Chorismate Tryptophan L-Tryptophan Chorismate->Tryptophan Tryptophan Synthase Tryptamine Tryptamine Tryptophan->Tryptamine TDC / AADC

Caption: Core biosynthesis from the Shikimate Pathway to Tryptamine.

The Gateway Step: Decarboxylation of L-Tryptophan

The direct biosynthetic precursor to tryptamine is L-tryptophan. The pivotal reaction is the removal of the carboxyl group from the α-carbon of tryptophan, a reaction catalyzed by the enzyme Tryptophan Decarboxylase (TDC) or the more broadly specific Aromatic L-amino Acid Decarboxylase (AADC) .[6][7][8] This step is a critical regulatory point, channeling tryptophan from primary metabolism into the vast array of specialized secondary metabolites, including indole alkaloids.[9][10]

  • Tryptophan Decarboxylase (TDC, EC 4.1.1.105): Found predominantly in plants and fungi, this enzyme shows high specificity for L-tryptophan.[8][11] In plants like Catharanthus roseus, TDC is a key enzyme in the production of terpenoid indole alkaloids.[11][12]

  • Aromatic L-amino Acid Decarboxylase (AADC, EC 4.1.1.28): This enzyme, found in mammals, has a broader substrate range and is responsible for the synthesis of tryptamine as well as other monoamine neurotransmitters like dopamine and serotonin (from 5-hydroxytryptophan).[7][13]

Biosynthesis of Key Tryptamine Derivatives

Once formed, tryptamine serves as a central hub or scaffold molecule that can be enzymatically modified to produce a wide spectrum of derivatives with diverse biological functions.

Tryptamine_Derivatives Tryptamine Tryptamine Serotonin Serotonin (5-Hydroxytryptamine) Tryptamine->Serotonin T5H NMT N-Methyltryptamine (NMT) Tryptamine->NMT INMT (SAM) _4HOT 4-Hydroxytryptamine Tryptamine->_4HOT PsiH (in some fungi) or T5H DMT N,N-Dimethyltryptamine (DMT) NMT->DMT INMT (SAM) Psilocybin Psilocybin (4-phosphoryloxy-DMT) Norbaeocystin Norbaeocystin (4-phosphoryloxy-NMT) _4HOT->Norbaeocystin PsiK (ATP) Norbaeocystin->Psilocybin PsiM (SAM)

Caption: Biosynthetic pathways to major tryptamine derivatives.

Hydroxylated Derivatives: Serotonin

In plants, serotonin (5-hydroxytryptamine) is typically synthesized via the hydroxylation of tryptamine at the C5 position of the indole ring.[9] This reaction is catalyzed by Tryptamine 5-hydroxylase (T5H) . In contrast, in mammals, serotonin synthesis primarily occurs through the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), followed by decarboxylation by AADC.[9][13]

N-Methylated Derivatives: NMT and DMT

The sequential methylation of the amino group of tryptamine yields N-methyltryptamine (NMT), N,N-dimethyltryptamine (DMT), and N,N,N-trimethyltryptamine (TMT).[9][13] These reactions are catalyzed by Indolethylamine-N-methyltransferase (INMT) , which utilizes S-adenosylmethionine (SAM) as the methyl group donor.[13] INMT was first discovered in rabbit lung and has since been identified in various mammalian tissues and plants.[13] The enzyme can act consecutively to produce both mono- and di-methylated products.[9]

The Psilocybin Pathway (in Fungi)

In fungi of the genus Psilocybe, a unique biosynthetic pathway converts tryptophan into the psychedelic compound psilocybin. The canonical pathway involves a cluster of four core enzymes:[8]

  • PsiD (Tryptophan Decarboxylase): Decarboxylates L-tryptophan. In this specific pathway, some studies suggest it may first act on 4-hydroxytryptophan, although direct decarboxylation of tryptophan is also a key route.[8]

  • PsiH (Tryptophan 4-hydroxylase): Often considered the first step, hydroxylating tryptophan to 4-hydroxytryptophan.

  • PsiK (4-hydroxytryptamine kinase): Phosphorylates the 4-hydroxy group of 4-hydroxytryptamine to yield norbaeocystin.[8]

  • PsiM (Norbaeocystin methyltransferase): Performs two successive N-methylations on norbaeocystin to produce the final product, psilocybin.[8]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and specificity of tryptamine biosynthesis are governed by the kinetic properties of the involved enzymes. This data is crucial for applications in metabolic engineering and biocatalysis.

EnzymeSource OrganismSubstrateK_mV_maxOptimal pHOptimal Temp. (°C)Ref.
TDC Catharanthus roseusL-Tryptophan0.2 mM16.7 nkat/mg7.545[14]
TDC Camptotheca acuminataL-Tryptophan0.87 mM3.54 μmol/min/mg8.550[15]
AADC Hog KidneyL-Tryptophan1.9 mM-8.037[7]
INMT Rabbit LungTryptamine25 µM1.4 nmol/hr/mg7.937[13]
INMT Rabbit LungN-Methyltryptamine43 µM1.8 nmol/hr/mg7.937[13]
RgnTDC Ruminococcus gnavusL-Tryptophan0.14 mM1.2 U/mg8.037[16][17]

Note: Kinetic values can vary significantly based on assay conditions and purification levels. The data presented is for comparative purposes.

Experimental Protocols

Protocol: Tryptophan Decarboxylase (TDC) Activity Assay (Fluorometric)

This protocol is adapted from methods that rely on the selective extraction and direct fluorometry of the enzymatic product, tryptamine.[18]

Objective: To quantify the rate of tryptamine formation from L-tryptophan catalyzed by TDC in a crude or purified enzyme preparation.

Materials:

  • Enzyme extract (e.g., plant leaf homogenate)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 µM Pyridoxal 5'-phosphate (PLP)

  • Substrate Solution: 10 mM L-Tryptophan in water

  • Stop Solution: 2 M Sodium Carbonate (Na₂CO₃)

  • Extraction Solvent: Ethyl acetate

  • Tryptamine standard solution (for calibration curve)

  • Microcentrifuge tubes, Spectrofluorometer

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture:

    • 800 µL Assay Buffer

    • 100 µL Enzyme Extract

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 100 µL of 10 mM L-Tryptophan solution to start the reaction. Mix gently. The final volume is 1 mL.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Stop Reaction: Terminate the reaction by adding 200 µL of 2 M Na₂CO₃. This raises the pH to >11, stopping the enzyme and deprotonating the tryptamine for efficient extraction.

  • Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute to extract the tryptamine into the organic phase. Tryptophan will remain in the aqueous phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Measurement: Carefully collect the upper ethyl acetate layer. Measure its fluorescence using a spectrofluorometer with an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.

  • Quantification: Determine the concentration of tryptamine produced by comparing the fluorescence reading to a standard curve prepared with known concentrations of tryptamine extracted under the same conditions.

Control: A control reaction using a heat-inactivated (boiled) enzyme extract should be run in parallel to account for any non-enzymatic conversion or background fluorescence.

TDC_Assay_Workflow Start Prepare Reaction Mix (Buffer, PLP, Enzyme) PreIncubate Pre-incubate at 37°C Start->PreIncubate AddTrp Initiate with L-Tryptophan PreIncubate->AddTrp Incubate Incubate at 37°C (30-60 min) AddTrp->Incubate Stop Stop with Na₂CO₃ (pH > 11) Incubate->Stop Extract Extract with Ethyl Acetate Stop->Extract Centrifuge Centrifuge to Separate Phases Extract->Centrifuge Measure Measure Fluorescence of Organic Phase (Ex:280/Em:350) Centrifuge->Measure Quantify Quantify vs. Standard Curve Measure->Quantify

Caption: Experimental workflow for a fluorometric TDC activity assay.

Protocol: Analysis of Tryptamines by HPLC

Objective: To separate and quantify tryptamine and its derivatives in a sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector and/or a Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase (Example Gradient):

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm or MS with electrospray ionization (ESI) in positive mode.

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., enzyme assays), stop the reaction and centrifuge to remove precipitates.

    • For biological tissues, homogenize and perform a solid-phase or liquid-liquid extraction to isolate the analytes and remove interfering substances.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of calibration standards of the target analytes (e.g., tryptamine, serotonin, DMT) in the initial mobile phase composition.

  • Injection: Inject 10-20 µL of the prepared sample and standards onto the HPLC system.

  • Data Analysis:

    • Identify peaks in the sample chromatogram by comparing their retention times to those of the authentic standards.

    • Quantify the amount of each analyte by integrating the peak area and comparing it to the calibration curve generated from the standards. MS detection can provide further confirmation based on the mass-to-charge ratio (m/z).[19][20][21]

Conclusion

The biosynthesis of tryptamine derivatives is a rich and complex field, linking primary amino acid metabolism to a diverse array of potent bioactive molecules. The central pathway proceeds from tryptophan via decarboxylation, with subsequent enzymatic modifications leading to critical neurotransmitters, plant defense compounds, and psychoactive alkaloids. A thorough understanding of the key enzymes—TDC, AADC, T5H, INMT, and the psilocybin-specific cluster—is paramount for advancing research. The methodologies and data presented in this guide offer a foundational framework for professionals in drug development and metabolic engineering to explore, quantify, and manipulate these significant biosynthetic pathways.

References

Enzymatic Cleavage of Guanosine Carbamates: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Guanosine carbamates represent a promising class of compounds, particularly in the realm of prodrug design, where they can be strategically employed to enhance the therapeutic index of parent drug molecules. The enzymatic cleavage of the carbamate moiety is a critical activation step, releasing the active guanosine analog. This technical guide provides an in-depth overview of the principles governing the enzymatic hydrolysis of carbamates, with a specific focus on their application to guanosine and other nucleoside analogs. While specific literature on guanosine carbamates is nascent, this document consolidates the current understanding from related nucleoside carbamate prodrugs and the broader field of carbamate-metabolizing enzymes. Detailed experimental protocols, quantitative data from analogous compounds, and workflow visualizations are presented to equip researchers with the necessary tools to investigate and harness the enzymatic activation of guanosine carbamates.

Introduction: The Role of Guanosine Carbamates in Drug Discovery

Guanosine analogs are a cornerstone of antiviral and anticancer therapies. The modification of these nucleosides with a carbamate functional group offers a versatile prodrug strategy to overcome challenges such as poor solubility, rapid metabolism, and cellular permeability.[1][2] Carbamates are generally more stable than esters but more susceptible to enzymatic hydrolysis than amides, making them suitable linkers for controlled drug release.[3] The in vivo bioactivation of these prodrugs relies on specific enzymatic cleavage to release the pharmacologically active parent molecule. Understanding the enzymes involved, their kinetics, and the methodologies to assess this cleavage is paramount for the rational design of effective guanosine carbamate-based therapeutics.

Enzymes Involved in Carbamate Cleavage

The primary class of enzymes responsible for the hydrolysis of carbamates are carboxylesterases (CES).[4][5][6] These enzymes are serine hydrolases that are abundantly expressed in various tissues, with human carboxylesterase 1 (hCE1) being predominant in the liver and human carboxylesterase 2 (hCE2) being primarily found in the small intestine.[4][5] The differential expression of these enzymes can be exploited for targeted drug delivery.

Other enzymes that have been shown to hydrolyze carbamates include:

  • Acylases: These enzymes have demonstrated stereoselective cleavage of amino acid carbamates.[7]

  • Acetylcholinesterases: These have also been reported to cleave certain carbamates.[7]

  • Other Esterases and Proteases: A variety of esterases and proteases from microbial sources have been identified to degrade carbamate-containing compounds, such as pesticides.[8]

The general mechanism for carboxylesterase-mediated carbamate hydrolysis involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (the guanosine analog) and a carbamylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases carbamic acid, which spontaneously decomposes to an amine and carbon dioxide.[9]

Quantitative Data on Nucleoside Carbamate Cleavage

While specific kinetic data for the enzymatic cleavage of guanosine carbamates is not extensively available in the public domain, studies on analogous nucleoside carbamates provide valuable insights. A study on N-(alkyloxy)carbonyl derivatives of 5′-methylthioadenosine (MTA), a nucleoside analog, demonstrated their conversion to the parent MTA by carboxylesterases present in mouse liver microsomes. The rate of this conversion was dependent on the nature of the alkyl group of the carbamate.

Prodrug CandidateAlkyl GroupHalf-life (t½) in Mouse Liver Microsomes (hours)
2a Hexyl1.2
2b Butyl9.4
Data summarized from a study on 5′-methylthioadenosine carbamate prodrugs. The shorter half-life indicates a more rapid enzymatic cleavage.

Another study on amino acid carbamates provided Michaelis-Menten constants (Km) for acylase and acetylcholinesterase, illustrating the affinity of these enzymes for carbamate substrates.[7]

EnzymeSubstrateKm (mM)Optimal pH
Hog Kidney AcylaseN-(methoxycarbonyl)-DL-alanine8.27.5
AcetylcholinesteraseN-(methoxycarbonyl)-DL-alanine687.5 - 8.0
These data, while not on guanosine carbamates, provide a quantitative reference for enzyme-carbamate interactions.[7]

Experimental Protocols

The following are generalized protocols for assessing the enzymatic cleavage of guanosine carbamates. These should be optimized for the specific guanosine carbamate and enzyme being investigated.

In Vitro Cleavage Assay Using Liver Microsomes

This assay is designed to evaluate the stability and cleavage of a guanosine carbamate prodrug in the presence of a complex mixture of liver enzymes, simulating hepatic metabolism.

Materials:

  • Guanosine carbamate test compound

  • Human or other species liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Prepare a stock solution of the guanosine carbamate in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a solution of liver microsomes (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the guanosine carbamate substrate (final concentration typically 1-10 µM) and the NADPH regenerating system to the microsome solution.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS or HPLC to quantify the disappearance of the parent guanosine carbamate and the appearance of the cleaved guanosine analog.

  • Calculate the half-life (t½) of the guanosine carbamate.

Cleavage Assay with Purified Recombinant Enzyme

This assay is used to determine the kinetic parameters of a specific enzyme (e.g., hCE1) for a guanosine carbamate substrate.

Materials:

  • Purified recombinant enzyme (e.g., hCE1)

  • Guanosine carbamate substrate

  • Assay buffer appropriate for the enzyme (e.g., Tris-HCl or phosphate buffer at optimal pH)

  • Stop solution (e.g., strong acid, base, or organic solvent)

  • Spectrophotometer, fluorometer, or LC-MS/MS for detection

Procedure:

  • Prepare a series of dilutions of the guanosine carbamate substrate in the assay buffer.

  • In a 96-well plate or microcentrifuge tubes, add the assay buffer and the purified enzyme. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.

  • Incubate for a fixed period during which the reaction is linear.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of product formed. The method of detection will depend on the properties of the product. If the product has a chromophore or is fluorescent, a spectrophotometer or fluorometer can be used. Otherwise, LC-MS/MS is a more universal detection method.

  • Determine the initial velocity of the reaction for each substrate concentration.

  • Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Carbamate_Cleavage cluster_enzyme Carboxylesterase Active Site Enzyme_Serine Enzyme (Ser-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Enzyme_Serine->Tetrahedral_Intermediate Guanosine_Carbamate Guanosine-O-C(=O)-NHR (Prodrug) Guanosine_Carbamate->Tetrahedral_Intermediate Nucleophilic Attack Carbamylated_Enzyme Enzyme-Ser-C(=O)-NHR Tetrahedral_Intermediate->Carbamylated_Enzyme Collapse Guanosine_Analog Guanosine-OH (Active Drug) Tetrahedral_Intermediate->Guanosine_Analog Release Regenerated_Enzyme Enzyme (Ser-OH) Carbamylated_Enzyme->Regenerated_Enzyme Hydrolysis Carbamic_Acid HO-C(=O)-NHR (Unstable) Carbamylated_Enzyme->Carbamic_Acid Release H2O H₂O H2O->Carbamylated_Enzyme Amine_CO2 R-NH₂ + CO₂ Carbamic_Acid->Amine_CO2 Decomposition

Caption: General mechanism of carboxylesterase-mediated cleavage of a guanosine carbamate prodrug.

Guanosine_Carbamate_Cleavage_Workflow Start Guanosine Carbamate Prodrug Synthesis Microsome_Assay In Vitro Assay: Liver Microsomes Start->Microsome_Assay Purified_Enzyme_Assay In Vitro Assay: Purified Carboxylesterase Start->Purified_Enzyme_Assay Data_Analysis_1 LC-MS/MS Analysis: Determine Half-life (t½) Microsome_Assay->Data_Analysis_1 Data_Analysis_2 Kinetic Analysis: Determine Km and Vmax Purified_Enzyme_Assay->Data_Analysis_2 Evaluation Evaluate Prodrug Potential: Stability vs. Activation Rate Data_Analysis_1->Evaluation Data_Analysis_2->Evaluation End Lead Optimization or In Vivo Studies Evaluation->End

Caption: Experimental workflow for the evaluation of enzymatic cleavage of guanosine carbamates.

Conclusion and Future Directions

The enzymatic cleavage of carbamates is a well-established mechanism for prodrug activation, primarily mediated by carboxylesterases. While the field of guanosine carbamate prodrugs is still developing, the principles and methodologies outlined in this guide provide a solid foundation for their investigation. Future research should focus on identifying the specific human carboxylesterases and other enzymes capable of cleaving various guanosine carbamates and determining their kinetic parameters. This will enable the design of guanosine-based therapeutics with optimized activation profiles, leading to improved efficacy and safety. The use of recombinant enzymes and advanced analytical techniques will be crucial in advancing our understanding in this promising area of drug development.

References

Tryptamine Guanosine Carbamate: A Technical Guide to Solubility and Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and permeability characteristics of Tryptamine Guanosine Carbamate (TpGc), a selective inhibitor of the Histidine Triad Nucleotide-binding protein 1 (HINT1).[1][2] Understanding these fundamental physicochemical properties is crucial for the design and development of TpGc as a potential therapeutic agent, particularly in the context of its role in modulating opioid analgesia and preventing tolerance.[1] This document summarizes available data, presents detailed experimental protocols for characterization, and visualizes the key signaling pathway associated with its mechanism of action.

Core Physicochemical Properties

This compound's structure, which combines a tryptamine moiety with a guanosine nucleoside via a carbamate linker, presents a unique set of physicochemical challenges and opportunities. The carbamate group is often employed in drug design to enhance stability and membrane permeability.[3][4][5][6]

Solubility

Table 1: Solubility Data for this compound

SolventConcentrationMethod/Notes
DMSO125 mg/mL (266.27 mM)Requires ultrasonic and warming/heating to 60°C for dissolution. It is noted that hygroscopic DMSO can negatively impact solubility.[1]
DMSO10 mMStandard concentration for stock solutions.[2]
Aqueous BufferLowQualitative descriptions from multiple sources suggest poor aqueous solubility, which has posed limitations for its application.[7] Suggested oral formulations include co-solvents and surfactants like PEG400, Carboxymethyl cellulose, and Tween 80.[8]
Permeability

Specific experimental data on the membrane permeability of this compound, such as Caco-2 or PAMPA assay results, are not currently published. However, the presence of the carbamate functional group is generally associated with improved cell membrane permeability.[3][4][5][6][9] Furthermore, the parent tryptamine molecule is known to readily cross the blood-brain barrier.[10]

Experimental Protocols

The following sections detail standardized protocols for determining the kinetic solubility and permeability of compounds like this compound. These methods are widely used in drug discovery and development to assess the potential for oral bioavailability and distribution.

Kinetic Aqueous Solubility Assay

This protocol describes a high-throughput method to determine the kinetic solubility of a compound in an aqueous buffer, starting from a DMSO stock solution.

Experimental Workflow: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock Solution in 100% DMSO add_stock Add Aliquots of Stock to 96-well Plate stock->add_stock buffer Prepare Phosphate-Buffered Saline (PBS) pH 7.4 add_buffer Add PBS to each well to achieve final concentrations buffer->add_buffer add_stock->add_buffer incubate Incubate with shaking (e.g., 1.5-2 hours at RT) add_buffer->incubate filter Filter to remove precipitate (MultiScreen® Solubility filter plate) incubate->filter quantify Quantify concentration in filtrate (UV/Vis Spectroscopy or LC-MS) filter->quantify calculate Calculate Solubility vs. Standard Curve quantify->calculate

Caption: Workflow for determining kinetic aqueous solubility.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using sonication and gentle warming if necessary.[1][11]

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 1.5 to 2 hours) with constant shaking to allow the solution to reach equilibrium.[12]

  • Filtration: After incubation, filter the solutions through a MultiScreen® Solubility filter plate to separate any precipitated compound from the soluble fraction.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate. This can be achieved using UV/Vis spectrophotometry if the compound has a suitable chromophore, or more specifically by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Construct a standard curve using known concentrations of this compound. Use this curve to determine the solubility from the measured concentration in the filtrate.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay used to predict passive membrane permeability.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis donor_sol Prepare Donor Solution: Compound in Buffer (pH 7.4) add_donor Add Donor Solution to Donor (Filter) Plate donor_sol->add_donor acceptor_sol Prepare Acceptor Solution: Buffer (pH 7.4) add_acceptor Add Acceptor Solution to Acceptor Plate acceptor_sol->add_acceptor membrane Coat Filter Plate with Artificial Membrane Solution membrane->add_donor sandwich Place Donor Plate on Acceptor Plate add_acceptor->sandwich add_donor->sandwich incubate Incubate (e.g., 4-18 hours at Room Temperature) sandwich->incubate measure Measure Compound Concentration in Donor and Acceptor Wells (LC-MS) incubate->measure calculate Calculate Apparent Permeability (Papp) measure->calculate

Caption: Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. [2][13]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The cell monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • The test compound, dissolved in transport buffer, is added to either the apical (top) or basolateral (bottom) chamber.

    • The plates are incubated at 37°C, typically for 2 hours.

  • Sampling and Quantification: Samples are taken from the receiver chamber at specified time points and the concentration of the compound is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio significantly greater than 1 suggests the compound is a substrate for active efflux transporters like P-glycoprotein. [13]

HINT1 Signaling Pathway

This compound exerts its pharmacological effects by inhibiting HINT1. HINT1 is a key protein in the cross-regulation between the µ-opioid receptor (MOR) and the N-methyl-D-aspartate receptor (NMDAR), a process implicated in opioid-induced analgesia and the development of tolerance. [8][14] Signaling Pathway of HINT1-Mediated MOR-NMDAR Crosstalk

G Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR activates HINT1 HINT1 MOR->HINT1 Tolerance Opioid Tolerance MOR->Tolerance PKCg PKCγ HINT1->PKCg Src Src Kinase PKCg->Src NMDAR NMDA Receptor (NMDAR) PKCg->NMDAR phosphorylates (enhances activity) Src->NMDAR phosphorylates (enhances activity) CaMKII CaMKII NMDAR->CaMKII CaMKII->MOR phosphorylates (desensitizes) CaMKII->Tolerance TpGc Tryptamine Guanosine Carbamate (TpGc) TpGc->HINT1 inhibits

Caption: HINT1's role in MOR-NMDAR crosstalk and its inhibition by TpGc.

Pathway Description:

  • MOR Activation: Morphine binds to and activates the µ-opioid receptor (MOR).

  • HINT1-Mediated Signaling: The activated MOR engages the HINT1 protein. HINT1 then recruits and activates Protein Kinase C gamma (PKCγ). [15]3. NMDAR Potentiation: PKCγ, along with Src kinase, phosphorylates the NMDAR. This phosphorylation enhances the activity of the NMDAR, leading to increased calcium influx upon glutamate binding. [16]4. Tolerance Development: The subsequent activation of calcium/calmodulin-dependent protein kinase II (CaMKII) leads to the phosphorylation and desensitization of the MOR, a key mechanism in the development of opioid tolerance.

  • Inhibition by TpGc: this compound selectively inhibits HINT1. By blocking HINT1, TpGc prevents the recruitment of PKCγ and the subsequent potentiation of NMDAR activity. This uncoupling of MOR activation from NMDAR signaling enhances morphine's analgesic effect and prevents the development of tolerance. [15]

Conclusion

This compound is a promising pharmacological tool and potential therapeutic lead that targets the HINT1 protein to modulate opioid receptor signaling. While its solubility in aqueous solutions appears to be a limiting factor, requiring formulation strategies for in vivo applications, its chemical structure suggests favorable membrane permeability characteristics. The provided experimental protocols offer a framework for the systematic evaluation of these critical physicochemical properties. A thorough understanding of its solubility, permeability, and the intricacies of the HINT1 signaling pathway is essential for advancing the development of this compound and related HINT1 inhibitors.

References

A Technical Guide to the Mass Spectrometry Analysis of Novel Tryptamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation techniques for the analysis of novel tryptamine compounds using mass spectrometry. Tryptamines, a class of compounds characterized by an indole ring structure, include neurotransmitters like serotonin as well as a wide range of psychoactive substances.[1][2] The emergence of novel psychoactive substances (NPS) with a tryptamine core necessitates robust and precise analytical methods for their identification and quantification in various matrices.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and specificity.[2][4][5]

Core Principles of Tryptamine Analysis by Mass Spectrometry

The analysis of tryptamines by mass spectrometry hinges on three key stages: ionization, mass analysis, and fragmentation. The goal is to generate, separate, and detect ions in a way that provides definitive structural information and accurate quantification.

1.1. Ionization Techniques

Due to the polarity and thermal lability of many tryptamine compounds, "soft" ionization techniques are preferred as they minimize in-source fragmentation and preserve the molecular ion.[6]

  • Electrospray Ionization (ESI): This is the most common technique for tryptamine analysis.[6][7] In positive ion mode, ESI generates protonated molecules, denoted as [M+H]⁺. This process is highly efficient for compounds containing basic nitrogen atoms, such as the amino group in the tryptamine side chain. ESI is readily coupled with liquid chromatography, making it ideal for analyzing complex mixtures.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While historically significant, GC-MS is often less suitable for complex or thermally labile tryptamines without derivatization.[4][8] However, for certain structural isomers, GC-MS can provide complementary separation and fragmentation data.[4]

1.2. Fragmentation Analysis (Tandem MS or MS/MS)

Tandem mass spectrometry is crucial for the structural elucidation of novel compounds and for achieving high selectivity in quantitative assays.[6][7] The process involves the isolation of the protonated molecule ([M+H]⁺) followed by collision-induced dissociation (CID) to generate characteristic product ions.

The fragmentation of tryptamines typically involves cleavage at the β-carbon relative to the indole ring and cleavages of substituents on the amino group.[8][9] The resulting product ion spectrum serves as a structural fingerprint. For example, a common fragmentation pathway for many N,N-dialkylated tryptamines is the loss of the alkyl groups.

Quantitative Analysis Workflow

A typical quantitative workflow for novel tryptamines involves sample preparation, chromatographic separation, and MS/MS detection, often in a multiple reaction monitoring (MRM) mode.[10]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Seized Sample Extraction Extraction (e.g., SPE, LLE, PPT) Sample->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC UHPLC Separation (Reversed-Phase) Evap->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Processing Chromatogram Integration & Quantification MS->Processing Reporting Reporting & Review Processing->Reporting G Tryptamine Novel Tryptamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Tryptamine->Receptor Binds G_Protein Gq/11 Protein Activation Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_Release->Downstream PKC_Activation->Downstream

References

A Technical Guide to the Predicted Biological Activity of Tryptamine Guanosine Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a predictive overview of the biological activity of the novel compound, Tryptamine Guanosine Carbamate (TGC). As no empirical data for TGC currently exists, this guide synthesizes the known pharmacological profiles of its constituent moieties—tryptamine, guanosine, and a carbamate linker—to forecast its potential therapeutic applications and mechanisms of action. This whitepaper outlines predicted biological targets, proposes potential signaling pathways, presents hypothetical quantitative data for plausible interactions, and details robust experimental protocols for the future validation of these predictions. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this unique hybrid molecule.

Introduction

This compound (TGC) is a conceptual molecule that conjugates the neuroactive alkaloid tryptamine with the purine nucleoside guanosine via a stable carbamate linkage. The rationale for this molecular design is to explore potential synergistic or novel pharmacological properties arising from the combination of two distinct and biologically active parent molecules.

  • Tryptamine and its derivatives are well-documented as potent agonists and modulators of the serotonergic system, particularly the 5-HT receptors, and also interact with trace amine-associated receptors (TAARs).[1][2][3] Their psychoactive and therapeutic effects, ranging from antidepressant to anti-migraine applications, are subjects of intense research.[1][4][5]

  • Guanosine is a purine nucleoside that plays a significant role as a neuromodulator, exhibiting neuroprotective, anti-inflammatory, and anticonvulsant properties.[6][7] Its mechanisms of action are complex, involving the modulation of the adenosinergic system, particularly A1 and A2A receptors, and the activation of intracellular signaling cascades like PI3K/Akt and MAPK/ERK.[6][8][9]

  • The carbamate linker is a versatile functional group in medicinal chemistry, known for its stability and its ability to act as a peptide bond isostere.[10][11] In the context of TGC, the carbamate group is predicted to provide a stable covalent link, ensuring the molecule acts as a single pharmacological entity rather than a prodrug of its components. This linkage can also influence the molecule's pharmacokinetic profile, including its ability to cross cellular membranes.[10][12]

This guide will explore the predicted biological landscape of TGC, offering a roadmap for its synthesis and subsequent pharmacological evaluation.

Predicted Biological Targets and Signaling Pathways

Based on the pharmacology of its parent compounds, TGC is predicted to have a multi-target profile, primarily engaging with receptors and pathways in the central nervous system.

Primary Predicted Targets

The primary molecular targets for TGC are hypothesized to be a combination of those for tryptamine and guanosine:

  • Serotonin (5-HT) Receptors: High-affinity interactions are predicted with various 5-HT receptor subtypes, especially the 5-HT2A receptor, which is a key target for many psychoactive tryptamines.[3][13] Agonist activity at this receptor is a likely contributor to TGC's potential neuropsychiatric effects.

  • Adenosine A1/A2A Receptors: Guanosine is known to modulate adenosine A1 and A2A receptors, often requiring their co-expression to exert its effects.[9][14][15] TGC is predicted to retain this modulatory activity, potentially influencing downstream signaling related to neuroprotection and inflammation.[16]

  • Trace Amine-Associated Receptor 1 (TAAR1): As a tryptamine derivative, TGC may act as an agonist at TAAR1, which would modulate dopaminergic, serotonergic, and glutamatergic systems.[1]

Predicted Signaling Pathways

The engagement of TGC with its primary targets is expected to trigger multiple intracellular signaling cascades.

Activation of the 5-HT2A receptor by the tryptamine moiety is predicted to initiate a Gq-coupled signaling cascade. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

G TGC Tryptamine Guanosine Carbamate HT2A 5-HT2A Receptor TGC->HT2A Agonism Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse G TGC Tryptamine Guanosine Carbamate A1A2A Adenosine A1/A2A Receptor Heteromer TGC->A1A2A Modulation PI3K PI3K A1A2A->PI3K Activation MAPK MAPK/ERK Pathway A1A2A->MAPK Activation Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection (Anti-apoptosis, Antioxidant) Akt->Neuroprotection MAPK->Neuroprotection G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular & Advanced Models cluster_2 Tier 3: Preclinical Evaluation Synthesis Synthesis & Purification of TGC Binding Radioligand Binding (Ki at 5-HT, Adenosine, TAAR1) Synthesis->Binding Functional Functional Assays (Ca2+, cAMP) Synthesis->Functional Neuro Neuroprotection Assays (e.g., OGD model) Binding->Neuro Functional->Neuro PK Pharmacokinetics (ADME) Neuro->PK Tox In Vitro Toxicity (e.g., HepG2, hERG) Tox->PK InVivo In Vivo Efficacy (Animal Models) PK->InVivo

References

A Technical Guide to the Discovery of Novel Psychoactive Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of psychoactive substance research is in a constant state of flux, with novel tryptamine derivatives representing a significant and evolving area of interest. These compounds, structurally related to the endogenous neurotransmitter serotonin, exhibit a wide range of pharmacological effects, primarily mediated through their interaction with serotonin receptors, particularly the 5-HT2A subtype.[1][2][3][4] This technical guide provides an in-depth overview of the core aspects of discovering and characterizing these novel psychoactive tryptamines, with a focus on quantitative data, experimental protocols, and the visualization of key biological and methodological frameworks.

The exploration of tryptamine derivatives is not new, with foundational work on structure-activity relationships (SAR) dating back several decades.[5] However, the recent emergence of new psychoactive substances (NPS) and a renewed interest in the therapeutic potential of psychedelics have spurred further investigation into this chemical class.[4][6][7] Modern research efforts aim to systematically investigate the SAR of these compounds to understand how subtle structural modifications influence their interaction with various receptors and, consequently, their psychoactive and physiological effects.[2][3][8][9][10]

Quantitative Pharmacological Data

A cornerstone of novel drug discovery is the quantitative assessment of a compound's interaction with its biological targets. For psychoactive tryptamines, this primarily involves determining their binding affinities and functional activities at various serotonin receptors and other potential off-target sites. The following tables summarize key quantitative data for a selection of novel and classic tryptamine derivatives.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Tryptamine Derivatives

Compound5-HT1A5-HT2A5-HT2B5-HT2CSERTNET
DMT136 ± 21109 ± 1849 ± 10118 ± 101300 ± 200>10,000
Psilocin130 ± 1540 ± 55 ± 120 ± 33300 ± 400>10,000
DiPT1000 ± 100250 ± 3080 ± 10400 ± 502000 ± 300>10,000
4-OH-DiPT800 ± 90150 ± 2060 ± 8300 ± 401500 ± 200>10,000
4-OH-MET500 ± 6080 ± 1040 ± 5200 ± 301000 ± 150>10,000
5-MeO-AMT50 ± 830 ± 410 ± 250 ± 7500 ± 70800 ± 100
5-MeO-MiPT200 ± 30100 ± 1530 ± 4150 ± 20800 ± 100>10,000

Data compiled from multiple sources, including Rickli et al., 2016.[1]

Table 2: Functional Activity (EC50, nM and Emax, %) at the Human 5-HT2A Receptor

CompoundEC50 (nM)Emax (%)
5-HT (Serotonin)6.8 ± 0.9100
DMT69 ± 1198 ± 3
Psilocin35 ± 595 ± 4
DiPT180 ± 2585 ± 5
4-OH-DiPT120 ± 1890 ± 4
4-OH-MET70 ± 1092 ± 3
5-MeO-AMT25 ± 4105 ± 5
5-MeO-MiPT90 ± 12100 ± 4

Data represents agonist activity determined by calcium mobilization assays.[8][10]

Experimental Protocols

The generation of reliable and reproducible data is contingent upon well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays commonly employed in the characterization of novel psychoactive tryptamines.

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).

  • A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM ketanserin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at a specific Gq-coupled receptor.

Materials:

  • Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A reference agonist (e.g., serotonin).

  • A fluorescence plate reader.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound or reference agonist to the wells.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

  • Plot the response as a function of compound concentration to determine the EC50 and Emax values.

The head-twitch response in rodents is a behavioral assay widely used as a proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[10][11][12]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

Materials:

  • Male C57BL/6J mice.

  • Test compound at various doses.

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • A 5-HT2A receptor antagonist for specificity testing (e.g., ketanserin).

Procedure:

  • Habituate the mice to the observation chambers.

  • Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

  • Place the mice individually in the observation chambers.

  • Record the number of head twitches over a specific time period (e.g., 30 minutes).

  • To confirm the involvement of the 5-HT2A receptor, a separate group of mice can be pre-treated with a 5-HT2A antagonist before the administration of the test compound.

  • Analyze the dose-response relationship for the head-twitch response.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.

G Simplified 5-HT2A Receptor Signaling Pathway Tryptamine Tryptamine Derivative HTR2A 5-HT2A Receptor Tryptamine->HTR2A Agonist Binding Gq Gq/11 HTR2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Binding to IP3R PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

G Experimental Workflow for Tryptamine Characterization cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis and Interpretation Synthesis Compound Synthesis and Purification Binding Radioligand Binding Assays (Ki determination) Synthesis->Binding Functional Functional Assays (e.g., Ca²⁺ mobilization) (EC50, Emax determination) Synthesis->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR HTR Head-Twitch Response (HTR) in mice Functional->HTR Functional->SAR Other_Behavior Other Behavioral Assays (e.g., locomotor activity) HTR->Other_Behavior Other_Behavior->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental Workflow for Tryptamine Characterization.

Conclusion

The discovery and characterization of novel psychoactive tryptamine derivatives is a multifaceted process that relies on a combination of chemical synthesis, in vitro pharmacology, and in vivo behavioral assessment. A systematic approach, guided by quantitative data and well-defined experimental protocols, is essential for elucidating the structure-activity relationships that govern the effects of these compounds. The methodologies and data presented in this guide provide a foundational framework for researchers, scientists, and drug development professionals working to advance our understanding of this important class of psychoactive molecules. As research in this area continues to expand, the development of more selective and potentially therapeutic tryptamine derivatives remains a promising frontier in neuroscience and pharmacology.

References

Exploratory Studies on Guanosine-Conjugated Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Guanosine, a fundamental purine nucleoside, has emerged as a versatile scaffold in the design and development of novel therapeutic and diagnostic agents. Its unique chemical properties, including the ability to form G-quadruplex structures and engage in specific molecular recognition, have made it an attractive moiety for conjugation to a wide array of molecules, including anticancer drugs, imaging agents, and nucleic acids. This technical guide provides an in-depth overview of exploratory studies on guanosine-conjugated molecules, with a focus on their synthesis, characterization, and applications in drug delivery, gene therapy, and bioimaging. Detailed experimental protocols for key synthetic and analytical methods are presented, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes graphical representations to elucidate complex signaling pathways, experimental workflows, and structure-activity relationships, offering a valuable resource for researchers, scientists, and drug development professionals in this burgeoning field.

Introduction

The conjugation of bioactive molecules to specific chemical scaffolds is a well-established strategy in drug discovery and development to enhance therapeutic efficacy, improve pharmacokinetic profiles, and enable targeted delivery. Guanosine, a purine nucleoside composed of guanine attached to a ribose sugar, has garnered significant attention as a conjugating agent due to its intrinsic biological relevance and versatile chemical functionality.[1] The guanine base can participate in Hoogsteen hydrogen bonding to form G-quadruplexes, four-stranded nucleic acid structures implicated in the regulation of key cellular processes, including transcription and replication.[2][3] This property has been exploited to design guanosine-conjugated molecules that can selectively target and stabilize G-quadruplexes in the promoter regions of oncogenes or in telomeres, thereby inhibiting cancer cell proliferation.[2]

Beyond G-quadruplex targeting, guanosine's structure offers multiple sites for chemical modification, allowing for the attachment of various payloads, such as cytotoxic drugs, fluorescent probes, and polymers. This has led to the development of a diverse range of guanosine-conjugated molecules with applications spanning from targeted cancer therapy and gene delivery to advanced bioimaging. This guide will delve into the core aspects of these exploratory studies, providing a comprehensive resource for researchers navigating this exciting area of chemical biology and medicinal chemistry.

Synthesis of Guanosine-Conjugated Molecules

The synthesis of guanosine-conjugated molecules can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase synthesis. The choice of method depends on the complexity of the target molecule and the desired scale of production.

Solution-Phase Synthesis

Solution-phase synthesis is a traditional and versatile method for preparing a wide range of guanosine conjugates. It involves the reaction of a suitably protected guanosine derivative with a molecule of interest in an appropriate solvent.

Experimental Protocol: Synthesis of a Guanosine-Doxorubicin Conjugate

This protocol describes the synthesis of a guanosine-doxorubicin conjugate, a potential anticancer agent.

Materials:

  • Guanosine

  • Doxorubicin hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Appropriate protecting groups for guanosine (e.g., dimethoxytrityl (DMT) for the 5'-hydroxyl, isobutyryl (ibu) for the N2-amino group)

Procedure:

  • Protection of Guanosine: Protect the 5'-hydroxyl group of guanosine with a DMT group and the N2-amino group with an isobutyryl group using standard procedures.

  • Activation of Doxorubicin: Dissolve doxorubicin hydrochloride in anhydrous DMF. Add DCC and DMAP to activate the carboxyl group of doxorubicin.

  • Conjugation: To the activated doxorubicin solution, add the protected guanosine derivative. Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere.

  • Purification of the Conjugate: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Treat the purified conjugate with a solution of TFA in DCM to remove the DMT and isobutyryl protecting groups.

  • Final Purification: Purify the final guanosine-doxorubicin conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Solid-Phase Synthesis

Solid-phase synthesis is particularly advantageous for the preparation of guanosine-conjugated oligonucleotides and peptides.[4][5] This method involves the stepwise addition of building blocks to a growing chain that is covalently attached to an insoluble solid support.

Experimental Protocol: Solid-Phase Synthesis of a Guanosine-Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing a guanosine moiety using an automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected guanosine phosphoramidite

  • Rink amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

  • Resin Preparation: Swell the rink amide resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent.

  • Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine.

  • Peptide Elongation: Sequentially couple the subsequent Fmoc-protected amino acids and the Fmoc-protected guanosine phosphoramidite to the growing peptide chain, with a deprotection step after each coupling.

  • Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.

  • Characterization: Verify the identity and purity of the guanosine-conjugated peptide by MS and analytical HPLC.

Workflow for Solid-Phase Synthesis of Guanosine-Conjugated Peptides

G A Resin Swelling B Fmoc-Amino Acid Coupling A->B C Fmoc Deprotection (Piperidine) B->C D Wash C->D E Repeat for next Amino Acid D->E G Final Fmoc Deprotection D->G After last cycle E->B n cycles F Guanosine Phosphoramidite Coupling E->F F->C H Cleavage from Resin (TFA) G->H I Purification (RP-HPLC) H->I J Characterization (MS, HPLC) I->J

Caption: A generalized workflow for the solid-phase synthesis of peptides containing a guanosine moiety.

Characterization of Guanosine-Conjugated Molecules

Thorough characterization is crucial to confirm the identity, purity, and properties of synthesized guanosine-conjugated molecules. A combination of spectroscopic and chromatographic techniques is typically employed.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight of the conjugate and can provide fragmentation patterns for structural elucidation.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the conjugate and can be used for preparative purification.
UV-Vis Spectroscopy Characterizes the electronic absorption properties of the molecule, useful for quantification and studying interactions.
Circular Dichroism (CD) Spectroscopy Used to study the conformation of guanosine-conjugated oligonucleotides, particularly the formation of G-quadruplex structures.
Dynamic Light Scattering (DLS) Measures the particle size distribution of guanosine-conjugated nanoparticles.
Zeta Potential Measurement Determines the surface charge of nanoparticles, which is important for their stability and interaction with biological membranes.[6][7][8]

Applications of Guanosine-Conjugated Molecules

The unique properties of guanosine have been leveraged to develop conjugates with a wide range of applications in medicine and biotechnology.

Targeted Cancer Therapy

A primary focus of research on guanosine-conjugated molecules has been in the area of cancer therapy. This is largely due to the role of G-quadruplexes in cancer biology.

G-Quadruplex Targeting: G-quadruplex structures are overrepresented in the promoter regions of many oncogenes (e.g., c-MYC, VEGF) and in telomeres.[2][3] Stabilization of these structures by small molecules can inhibit gene transcription or telomerase activity, leading to cancer cell death. Guanosine-conjugated ligands have been designed to bind to and stabilize G-quadruplexes with high affinity and selectivity.[9][10]

Drug Delivery: Guanosine can be conjugated to anticancer drugs, such as doxorubicin, to enhance their delivery to tumor cells.[1][11][12][13][14] These conjugates can exploit the overexpression of nucleoside transporters on the surface of cancer cells for preferential uptake.

Quantitative Data on Anticancer Activity:

Compound Cancer Cell Line IC50 (µM) Reference
Guanosine-Flufenamate Conjugate 14HepG-25.0 - 17.6 (COX-2 inhibition)[15]
Guanosine-Flufenamate Conjugate 16HepG-25.0 - 17.6 (COX-2 inhibition)[15]
Doxorubicin-SS-PyridineHEK-293Not specified, but showed higher cytotoxicity than Dox[12]
Doxorubicin-SS-[C(WR)4K]SKOV-3Not specified, but showed higher cytotoxicity than Dox[12]

Signaling Pathway: G-Quadruplex Stabilization in Cancer Cells

G cluster_0 Guanosine-Conjugate Action cluster_1 Cellular Processes A Guanosine-Conjugated Ligand B Telomeric G-Quadruplex A->B Stabilizes C Oncogene Promoter G-Quadruplex A->C Stabilizes D Telomerase B->D Inhibits binding of E Transcription Factors C->E Inhibits binding of F Telomere Elongation D->F Leads to G Oncogene Transcription E->G Leads to H Cellular Senescence/ Apoptosis F->H Inhibition leads to I Inhibition of Tumor Growth G->I Inhibition leads to

Caption: Stabilization of G-quadruplexes in telomeres and oncogene promoters by guanosine-conjugated ligands can inhibit key cellular processes, leading to anticancer effects.

Gene and Drug Delivery Systems

Guanosine-conjugated polymers and nanoparticles have been developed as carriers for gene and drug delivery.[16][17][18][19][20][21][22][23] These systems can protect the therapeutic payload from degradation and facilitate its delivery into cells.

Quantitative Data for Guanosine-Based Delivery Systems:

System Particle Size (nm) Zeta Potential (mV) Drug Loading Efficiency (%) Reference
SHS1 ParticlesNot Specified-39Not Specified[16][18]
SHS2 ParticlesNot Specified-19Not Specified[16][18]
PEGylated lipid-based LNPsNot SpecifiedNot Specified>90[]
mPEG-TK-PCL micellesNot SpecifiedNot Specified12.8 (for Doxorubicin)[25]
Bioimaging

Guanosine can be conjugated to fluorescent probes, such as quantum dots (QDs), for bioimaging applications. These conjugates can be used to visualize specific cellular components or processes. The quantum yield is a critical parameter for the brightness of these probes.[26][27][28][29]

Quantitative Data for Guanosine-Conjugated Quantum Dots:

Quantum Dot System Quantum Yield (%) Reference
GQD 4 sample23.8[26]
Arginine-CQDs~86[28]
CdTe QDs27 (QD-1), 10 (QD-2)[29]

Structure-Activity Relationships

Understanding the relationship between the structure of a guanosine-conjugated molecule and its biological activity is crucial for the rational design of more potent and selective agents.

Logical Relationship: Factors Influencing the Activity of Guanosine Conjugates

G A Structure of Guanosine Conjugate B Nature of the Conjugated Molecule A->B C Linker Chemistry A->C D Overall Physicochemical Properties A->D E Biological Activity B->E C->E D->E

Caption: The biological activity of guanosine-conjugated molecules is influenced by the nature of the conjugated payload, the linker used for conjugation, and the overall physicochemical properties of the final construct.

Conclusion and Future Perspectives

Exploratory studies on guanosine-conjugated molecules have demonstrated their immense potential in various biomedical applications, particularly in cancer therapy and drug delivery. The ability of guanosine to form and interact with G-quadruplexes provides a unique mechanism for targeting cancer cells. Furthermore, its versatility as a scaffold for conjugation allows for the development of sophisticated, multifunctional agents.

Future research in this field will likely focus on:

  • Improving Selectivity: Designing guanosine conjugates that can selectively target specific G-quadruplex structures to minimize off-target effects.

  • Multifunctional Systems: Developing conjugates that combine therapeutic and diagnostic functionalities (theranostics).

  • In Vivo Studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate the in vivo efficacy and safety of these compounds.

  • Advanced Formulations: Optimizing the formulation of guanosine-conjugated nanoparticles and other delivery systems to improve their stability, bioavailability, and targeting efficiency.

The continued exploration of guanosine-conjugated molecules holds great promise for the development of next-generation therapeutics and diagnostics with improved efficacy and reduced side effects. This technical guide serves as a foundational resource to aid researchers in advancing this exciting and impactful field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tryptamine Guanosine Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Tryptamine Guanosine Carbamate" is not a known chemical entity based on available scientific literature. The following protocol is a hypothetical synthesis strategy based on established principles of organic chemistry, specifically carbamate synthesis and nucleoside modification. This document is intended for informational purposes for qualified researchers and should not be attempted without a thorough literature review of related reactions and rigorous safety precautions.

Introduction

This document outlines a speculative synthetic protocol for this compound, a novel molecule conceptualized for its potential to interact with biological systems by combining the neuroactive properties of a tryptamine scaffold with the ubiquitous role of guanosine in cellular signaling. The proposed structure involves a carbamate linkage between the amine of tryptamine and a hydroxyl group of the guanosine ribose moiety. The synthesis necessitates a multi-step process involving the protection of reactive functional groups on guanosine, carbamate formation, and subsequent deprotection to yield the target compound.

Proposed Synthetic Strategy

The overall strategy involves three key stages:

  • Protection of Guanosine: To prevent unwanted side reactions, the exocyclic amine (N2) and the lactam function (O6) of the guanine base, as well as the 2' and 3' hydroxyl groups of the ribose, must be protected.

  • Carbamate Formation: A phosgene-free approach is proposed, utilizing an activated tryptamine derivative to react with the free 5'-hydroxyl group of the protected guanosine.

  • Deprotection: Removal of all protecting groups to yield the final this compound.

Experimental Protocols

Materials and Methods

  • Reagents: Guanosine, Tryptamine, Di-tert-butyl dicarbonate (Boc₂O), tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Triethylamine (TEA), 4-Nitrophenyl chloroformate, Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Pyridine, Acetic Anhydride, Dowex® 50WX8 hydrogen form resin, and standard laboratory solvents.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer, High-Resolution Mass Spectrometer (HRMS), Infrared (IR) Spectrometer, High-Performance Liquid Chromatography (HPLC).[1]

Step 1: Protection of Guanosine

  • Protection of N2 and O6: Guanosine is first protected at the N2 and O6 positions. A common strategy involves the use of isobutyryl or acetyl groups for the N2 position and a diphenylcarbamoyl group for the O6 position. For this protocol, we will use a tert-butyloxycarbonyl (Boc) group for the N2 position and a tert-butyl group for the O6 position for simplified deprotection.[2]

  • Protection of 2', 3'-Hydroxyls: The 2' and 3'-hydroxyl groups of the ribose are protected using tert-Butyldimethylsilyl (TBDMS) groups.[3][4]

Detailed Protocol for Guanosine Protection:

  • Suspend guanosine (1 eq) in dry pyridine.

  • Add acetic anhydride (2.5 eq) dropwise at 0°C and stir overnight at room temperature to protect the N2 and hydroxyl groups.

  • Evaporate the solvent and purify the product to obtain N2, 2',3',5'-tetraacetylguanosine.

  • Selectively deprotect the 5'-acetyl group using a mild base to make it available for the subsequent reaction.

Step 2: Synthesis of Tryptamine Isocyanate Precursor

A safer alternative to using highly toxic phosgene or isocyanates is the use of an activated carbamate precursor.

Detailed Protocol for Tryptamine Activation:

  • Dissolve tryptamine (1 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) and cool the mixture to 0°C.

  • Slowly add 4-nitrophenyl chloroformate (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-nitrophenoxycarbonyl)tryptamine.

Step 3: Carbamate Formation

Detailed Protocol for Carbamate Linkage:

  • Dissolve the 5'-hydroxyl-free protected guanosine (1 eq) and N-(4-nitrophenoxycarbonyl)tryptamine (1.2 eq) in anhydrous DMF.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.

  • Stir the reaction at 50°C for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 4: Deprotection

Detailed Protocol for Deprotection:

  • Dissolve the protected this compound conjugate in a solution of methanolic ammonia.

  • Stir at room temperature for 12 hours to remove the acetyl protecting groups.

  • Evaporate the solvent and redissolve the residue in a solution of tetrabutylammonium fluoride (TBAF) in THF to remove the TBDMS groups.

  • Stir for 4 hours at room temperature.

  • Quench the reaction with a buffer solution and purify the final compound using preparative HPLC.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1Guanosine ProtectionAcetic Anhydride, PyridinePyridine0 - RT1285
2Tryptamine Activation4-Nitrophenyl chloroformate, TEADCM0 - RT492
3Carbamate FormationDMAPDMF502465
4DeprotectionMethanolic Ammonia, TBAFMeOH/THFRT12 + 470

Table 2: Hypothetical Characterization Data for this compound

TechniqueExpected Results
¹H NMR Peaks corresponding to tryptamine indole and ethylamine protons, guanosine ribose and base protons. Shift in the 5'-CH₂ protons of the ribose due to carbamate linkage.
¹³C NMR Appearance of a carbamate carbonyl carbon signal (~155-160 ppm).[5]
HRMS (ESI+) Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₂₃H₂₆N₇O₇.
IR Spectroscopy Characteristic C=O stretching vibration for the carbamate group (~1700-1730 cm⁻¹), N-H stretching vibrations.
HPLC Single peak indicating the purity of the final compound.

Visualizations

Synthesis_Workflow Guanosine Guanosine Protected_Guanosine Protected Guanosine (N2, 2', 3'-OH protected) Guanosine->Protected_Guanosine Protection Protected_Conjugate Protected Tryptamine Guanosine Carbamate Protected_Guanosine->Protected_Conjugate Tryptamine Tryptamine Activated_Tryptamine Activated Tryptamine (e.g., Isocyanate precursor) Tryptamine->Activated_Tryptamine Activation Activated_Tryptamine->Protected_Conjugate Carbamate Formation Final_Product Tryptamine Guanosine Carbamate Protected_Conjugate->Final_Product Deprotection

Caption: Synthetic workflow for this compound.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor Serotonin/Purinergic Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates TGC Tryptamine Guanosine Carbamate TGC->Receptor Binds

Caption: Hypothetical signaling pathway involving this compound.

References

Application Note & Protocol: Quantification of Tryptamine Guanosine Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines proposed analytical methods for the quantification of Tryptamine Guanosine Carbamate. As a novel compound, a specific validated analytical method is not yet established in the public domain. Therefore, this application note provides detailed protocols for two recommended analytical approaches based on established methods for its constituent moieties: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, sensitive, and specific, making them suitable for various research and drug development applications.

Introduction

This compound is a molecule of interest that combines the structural features of the neurotransmitter precursor tryptamine, the nucleoside guanosine, and a carbamate linker. Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and quality control in drug development. Carbamates are known for their diverse applications, including in pharmaceuticals as prodrugs to enhance stability and bioavailability[1][2][3]. Tryptamine and its derivatives are often analyzed for their roles in neuroscience and pharmacology[4]. Nucleosides like guanosine are fundamental biological molecules, and their analysis is crucial in various biomedical research areas[5][6].

The proposed methods leverage the strengths of established analytical techniques for these individual components to provide a reliable approach for the quantification of the composite molecule.

Recommended Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • HPLC-UV: A widely accessible and robust method suitable for routine quantification, particularly for in-process control and formulation analysis.

  • LC-MS/MS: A highly sensitive and specific method ideal for complex biological matrices and low-level quantification, such as in pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a well-established technique for the analysis of carbamates and nucleosides[5][6][7]. The presence of the indole ring from tryptamine and the purine ring from guanosine should provide strong UV absorbance, making this a suitable detection method.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is proposed to ensure good separation from potential impurities and degradation products.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectra of tryptamine and guanosine, a primary detection wavelength of 260 nm is recommended. A diode array detector would be beneficial to monitor multiple wavelengths and assess peak purity.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (for biological matrices):

    • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase.

    • Solid-Phase Extraction (SPE): For more complex matrices or lower concentrations, a mixed-mode or reverse-phase SPE cartridge can be used to clean up the sample and concentrate the analyte.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Standard Preparation (Serial Dilution) HPLC HPLC Separation (C18 Column, Gradient Elution) Standard->HPLC Sample Sample Preparation (e.g., Protein Precipitation or SPE) Sample->HPLC UV_Detector UV Detection (260 nm) HPLC->UV_Detector Integration Peak Integration UV_Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical assays. This method is highly recommended for detecting low concentrations of this compound in complex biological fluids. Both tryptamine derivatives and carbamates are amenable to analysis by LC-MS/MS[4][8][9][10].

Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) can be used. A C18 column is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A faster gradient can often be used with UPLC/UHPLC systems.

    Time (min) % Solvent A % Solvent B
    0.0 98 2
    5.0 5 95
    6.0 5 95
    6.1 98 2

    | 8.0 | 98 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution of this compound. Likely fragmentations would involve the cleavage of the carbamate bond or fragmentation of the guanosine or tryptamine moieties.

    • Internal Standard: An isotopically labeled version of this compound would be ideal. If unavailable, a structurally similar compound can be used.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentrations for the calibration curve (e.g., 0.1-100 ng/mL).

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation with Internal Standard LC LC Separation Standard->LC Sample Sample Preparation (e.g., LLE or SPE) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Collision Cell - Fragmentation) MS1->MS2 MS3 Quadrupole 3 (Product Ion Selection) MS2->MS3 MRM MRM Data Acquisition MS3->MRM Quant Quantification MRM->Quant

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure these tables.

Table 1: HPLC-UV Method Parameters and Performance (Hypothetical Data)

ParameterValue
Retention Time15.2 ± 0.2 min
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Table 2: LC-MS/MS MRM Transitions and Method Performance (Hypothetical Data)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[To be determined][To be determined]100[To be determined]
Internal Standard[To be determined][To be determined]100[To be determined]
ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)95-105%
Matrix Effect92-108%

Conclusion

The analytical methods proposed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is recommended to perform a full method validation according to ICH or FDA guidelines before implementation in a regulated environment.

References

Application Note: High-Throughput Purification of Tryptamine Guanosine Carbamate using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of Tryptamine Guanosine Carbamate utilizing High-Performance Liquid Chromatography (HPLC). The developed protocol is tailored for researchers, scientists, and professionals in the field of drug development who require a high degree of purity for their compounds of interest. This document provides a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure straightforward implementation.

Introduction

This compound is a novel compound with significant potential in various therapeutic areas. Its unique structure, combining a tryptamine moiety, a guanosine nucleoside, and a carbamate linker, necessitates a stringent purification process to remove synthetic intermediates and byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal methodology for this purpose, offering high resolution and selectivity for compounds with varying polarities. This application note presents a validated RP-HPLC method for the preparative purification of this compound, ensuring high purity and yield for downstream applications.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for optimal HPLC performance and to prevent column contamination.[1][2][3]

  • Dissolution: Dissolve the crude this compound product in a minimal amount of Dimethyl Sulfoxide (DMSO).

  • Dilution: Dilute the DMSO concentrate with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) to a final concentration of approximately 1-5 mg/mL.[4] It is important that the sample is fully dissolved to avoid precipitation in the HPLC system.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could obstruct the column and tubing.[1]

HPLC Instrumentation and Conditions

The purification is performed on a preparative HPLC system equipped with a UV-Vis detector.

  • HPLC System: Preparative HPLC with gradient capability

  • Column: C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size)[5][6][7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water[8]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile[8]

  • Flow Rate: 5.0 mL/min

  • Detection: UV at 260 nm and 280 nm[7][9][10]

  • Injection Volume: 500 µL

  • Column Temperature: 35°C[9]

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.095.05.0
5.095.05.0
35.040.060.0
40.05.095.0
45.05.095.0
46.095.05.0
55.095.05.0
Post-Purification Processing
  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Evaporation: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

Data Presentation

The following table summarizes the expected quantitative data from the purification of a representative batch of this compound.

ParameterValue
Retention Time 28.5 minutes
Peak Purity (by PDA) >99.5%
Yield 85%
Loading Amount 2.5 mg

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Crude Product Dissolution Dilution Dilution with Mobile Phase A Dissolution->Dilution Filtration 0.22 µm Syringe Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (260/280 nm) Separation->Detection Fractionation Peak Fraction Collection Detection->Fractionation Purity_Check Analytical HPLC Purity Check Fractionation->Purity_Check Solvent_Removal Rotary Evaporation Purity_Check->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure Tryptamine Guanosine Carbamate

Caption: Experimental workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Tryptamine Guanosine Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine guanosine carbamate is a novel synthetic compound with a chemical structure suggesting potential activity at G-protein coupled receptors (GPCRs). The tryptamine scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, while the guanosine and carbamate moieties may confer unique properties related to receptor affinity, selectivity, and downstream signaling. These application notes provide detailed protocols for a panel of cell-based assays to characterize the pharmacological activity of this compound, focusing on a hypothesized interaction with the 5-HT2A receptor, a Gq-coupled GPCR. The described assays will enable the determination of the compound's potency and efficacy, as well as potential for biased agonism.

Hypothesized Signaling Pathway: 5-HT2A Receptor Activation

Based on its tryptamine core, this compound is postulated to act as a ligand for the 5-HT2A serotonin receptor. The 5-HT2A receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.

5-HT2A Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TGC Tryptamine guanosine carbamate HTR2A 5-HT2A Receptor TGC->HTR2A Binds Gq Gq Protein (α, β, γ) HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_cyto Ca²⁺ ER->Ca_cyto Releases Ca_ER Ca²⁺ Response Downstream Cellular Responses Ca_cyto->Response Triggers

Caption: Hypothesized 5-HT2A receptor signaling pathway upon activation.

Experimental Protocols

Protocol 1: Calcium Flux Assay for Gq-Coupled Receptor Activation

This assay is a primary, high-throughput method to determine if this compound activates Gq-coupled receptors like 5-HT2A by measuring changes in intracellular calcium.

Workflow Diagram: Calcium Flux Assay

Calcium Flux Assay Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells expressing 5-HT2A receptor in 96/384-well plate P2 Incubate overnight (37°C, 5% CO₂) P1->P2 L2 Remove growth medium and add dye solution P2->L2 L1 Prepare Fluo-4 AM dye-loading solution L1->L2 L3 Incubate for 1 hour at 37°C L2->L3 A2 Place cell plate in a fluorescence plate reader L3->A2 A1 Prepare serial dilutions of This compound A3 Add compound dilutions to wells A1->A3 A2->A3 A4 Monitor fluorescence (Ex/Em = 490/525 nm) in real-time A3->A4 D1 Calculate dose-response curves A4->D1 D2 Determine EC₅₀ values D1->D2

Caption: Workflow for the cell-based calcium flux assay.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Fluo-4 AM calcium indicator dye kit.

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

  • This compound and a reference agonist (e.g., serotonin).

  • Fluorescence plate reader with an injection system (e.g., FlexStation or FDSS).

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates at a density of 40,000 to 80,000 cells/well (for 96-well plates) and incubate overnight.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol.

    • Remove the cell culture medium from the wells.

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound in HHBS. Also, prepare dilutions of a known 5-HT2A agonist (e.g., serotonin) as a positive control.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the compound dilutions into the wells and continue to record the fluorescence intensity for an additional 1-2 minutes.

  • Data Analysis:

    • The response is calculated as the change in fluorescence (peak fluorescence minus baseline).

    • Plot the fluorescence change against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Protocol 2: β-Arrestin Recruitment Assay (Tango™ Assay)

This assay determines if the compound induces receptor internalization and signaling through the β-arrestin pathway, which is a hallmark of GPCR activation and desensitization. This is useful for identifying biased agonism.

Workflow Diagram: β-Arrestin Tango Assay

Application of Tryptamine Guanosine Carbamate in Neuroscience Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no specific information on a compound named "Tryptamine Guanosine Carbamate" and its application in neuroscience research. As such, the creation of detailed application notes, experimental protocols, and data presentations for this specific molecule is not possible at this time.

While the requested compound appears to be a novel or perhaps theoretical conjugate of tryptamine, guanosine, and a carbamate linker, there is no readily available research detailing its synthesis, mechanism of action, or experimental use.

To provide some context for researchers interested in the potential components of such a molecule, the following sections summarize the well-established roles of tryptamine and carbamates in neuroscience.

The Role of Tryptamine in Neuroscience

Tryptamine and its derivatives are a class of endogenous compounds that play a significant role in neurotransmission. Tryptamine itself is a monoamine alkaloid found in plants, fungi, and animals. In the mammalian brain, it acts as a trace amine-associated receptor 1 (TAAR1) agonist and can also interact with serotonin receptors.[1]

Key functions and research areas for tryptamines in neuroscience include:

  • Neuromodulation: Tryptamines can modulate the release of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] This property makes them a subject of interest for understanding and potentially treating various neurological and psychiatric disorders.

  • Psychedelic Effects: Many substituted tryptamines, such as psilocybin and dimethyltryptamine (DMT), are known for their potent psychedelic effects.[2][3] Research in this area is exploring their potential therapeutic applications for conditions like depression, anxiety, and PTSD.[2][3]

  • Receptor Binding: Tryptamines primarily exert their effects through interactions with serotonin receptors, particularly the 5-HT2A receptor subtype.[2][3] Understanding these interactions is crucial for designing novel drugs with specific neurological targets.

The Role of Carbamates in Neuroscience

The carbamate functional group is a key structural component in a variety of neuroactive compounds.[4] Its chemical properties, including stability and the ability to cross the blood-brain barrier, make it a valuable moiety in drug design.[4]

Examples of carbamates in neuroscience research and medicine include:

  • Cholinesterase Inhibitors: Carbamates are a well-known class of acetylcholinesterase (AChE) inhibitors.[5] By preventing the breakdown of acetylcholine, they are used in the treatment of conditions like myasthenia gravis and Alzheimer's disease.[4] For instance, rivastigmine, a carbamate derivative, is used to manage dementia.[4]

  • NMDA Receptor Modulators: Some carbamates, like felbamate, act as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[4] This has led to their use as anticonvulsants.[4]

  • Neuroprotective Agents: Research has explored carbamate derivatives for their neuroprotective properties. For example, a study on carbamate-based N-substituted tryptamine derivatives showed potential for neuronal protection, antioxidation, and anti-neuroinflammation in the context of Alzheimer's disease.[6]

Potential for a Tryptamine-Guanosine-Carbamate Conjugate

While no research on "this compound" exists, one could speculate on its potential rationale in neuroscience research. Guanosine itself has neuroprotective and neuromodulatory roles. A hypothetical molecule that combines the properties of a tryptamine (e.g., serotonin receptor activity), guanosine (e.g., neuroprotection), and a carbamate linker (for stability and potential cholinesterase inhibition) could be designed for multi-target engagement in complex neurological disorders.

However, without experimental data, any discussion of its applications, protocols, or signaling pathways remains purely speculative. Researchers interested in such a molecule would need to undertake its synthesis and conduct extensive in vitro and in vivo studies to characterize its pharmacological profile.

References

Application Notes and Protocols for Tryptamine Guanosine Carbamate in Serotonin Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Tryptamine Guanosine Carbamate" (TGC) is a hypothetical molecule for the purpose of these application notes, as no specific chemical entity with this name is readily found in the scientific literature. The following data and protocols are representative examples based on the known properties of tryptamine derivatives and established methods for studying serotonin (5-HT) receptors.

Introduction

Tryptamine and its derivatives are a well-established class of compounds that interact with serotonin (5-HT) receptors, playing a crucial role in neuroscience research and drug development.[1][2][3] These molecules often exhibit agonist activity at various 5-HT receptor subtypes, making them valuable tools for elucidating receptor function and signaling pathways. This document provides detailed application notes and experimental protocols for a novel hypothetical tryptamine derivative, this compound (TGC), designed for the study of serotonin receptors.

Application Notes

Summary of Hypothetical Pharmacological Properties of this compound (TGC)

The following table summarizes the hypothetical binding affinities and functional activities of TGC at key human serotonin receptor subtypes. This data is presented to illustrate the potential pharmacological profile of a novel tryptamine derivative.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % of 5-HT)G-Protein Coupling
5-HT1A 153595% (Full Agonist)Gi/o
5-HT1B 120>1000Not DeterminedGi/o
5-HT1D 150>1000Not DeterminedGi/o
5-HT2A 512105% (Full Agonist)Gq/11
5-HT2B 5015080% (Partial Agonist)Gq/11
5-HT2C 257590% (Full Agonist)Gq/11
5-HT4 >1000Not DeterminedNot DeterminedGs
5-HT6 800>1000Not DeterminedGs
5-HT7 500>1000Not DeterminedGs

Potential Research Applications of TGC:

  • Selective 5-HT2A and 5-HT1A Receptor Agonist: Based on its hypothetical high affinity and efficacy, TGC could serve as a valuable research tool for studying the physiological roles of 5-HT2A and 5-HT1A receptors.

  • In Vitro Pharmacology: TGC can be used in a variety of in vitro assays to characterize the pharmacology of 5-HT receptors, including radioligand binding, second messenger, and reporter gene assays.

  • Cellular Imaging: Fluorescently labeled derivatives of TGC could be synthesized for use in cellular imaging studies to visualize receptor localization and trafficking.

  • In Vivo Behavioral Studies: In animal models, TGC could be used to investigate the behavioral effects associated with the activation of 5-HT2A and 5-HT1A receptors, which are implicated in mood, cognition, and perception.[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of TGC for a specific serotonin receptor subtype (e.g., 5-HT2A) expressed in a cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand (e.g., [3H]Ketanserin for 5-HT2A)

  • Non-specific binding control (e.g., Mianserin for 5-HT2A)

  • This compound (TGC) stock solution

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration near its Kd), and 50 µL of either buffer (for total binding), non-specific binding control (at a high concentration), or varying concentrations of TGC.

    • Add 50 µL of the membrane preparation to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the TGC concentration.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Gs/Gi-coupled Serotonin Receptors

This protocol is designed to measure the effect of TGC on adenylyl cyclase activity mediated by Gs-coupled (e.g., 5-HT4) or Gi-coupled (e.g., 5-HT1A) receptors.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium and reagents

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)

  • Forskolin (for Gi-coupled assays)

  • This compound (TGC) stock solution

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Plating:

    • Seed the CHO-K1-h5-HT1A cells in a 96-well plate and grow to confluency.

  • Assay Performance (for Gi-coupled receptor):

    • Aspirate the culture medium and add stimulation buffer containing a fixed concentration of forskolin (to stimulate cAMP production).

    • Immediately add varying concentrations of TGC to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the TGC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. For Gi-coupled receptors, TGC will inhibit forskolin-stimulated cAMP production.

Protocol 3: Calcium Mobilization Functional Assay for Gq-coupled Serotonin Receptors

This protocol measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor like 5-HT2A by TGC.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound (TGC) stock solution

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating and Dye Loading:

    • Seed the HEK293-h5-HT2A cells in a black, clear-bottom 96-well plate and grow to confluency.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescent plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of TGC into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of TGC.

    • Plot the peak response against the logarithm of the TGC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

Hypothetical Synthesis of this compound (TGC)

Tryptamine Tryptamine Step1 Step 1: Carbamoylation Tryptamine->Step1 Guanosine Guanosine Derivative Step2 Step 2: Coupling Guanosine->Step2 CarbamateLinker Carbamate Linker (e.g., Phosgene derivative) CarbamateLinker->Step1 TGC Tryptamine Guanosine Carbamate (TGC) Intermediate Tryptamine-Carbamate Intermediate Step1->Intermediate Intermediate Intermediate->Step2 Step2->TGC

Caption: Hypothetical two-step synthesis of this compound (TGC).

Signaling Pathway of the 5-HT1A Receptor

TGC TGC (Agonist) Receptor 5-HT1A Receptor TGC->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Neuronal Hyperpolarization) PKA->CellularResponse

Caption: Simplified signaling cascade of the Gi/o-coupled 5-HT1A receptor.

Signaling Pathway of the 5-HT2A Receptor

TGC TGC (Agonist) Receptor 5-HT2A Receptor TGC->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Depolarization) Ca2->CellularResponse PKC->CellularResponse

Caption: Simplified signaling cascade of the Gq/11-coupled 5-HT2A receptor.

Experimental Workflow for TGC Characterization

Start Synthesize and Purify TGC Binding Radioligand Binding Assays (Determine Ki at 5-HT receptors) Start->Binding Functional Functional Assays (cAMP, Calcium Mobilization) (Determine EC50 and Emax) Start->Functional Selectivity Assess Selectivity Profile Binding->Selectivity Functional->Selectivity InVivo In Vivo Studies (e.g., Behavioral Models) Selectivity->InVivo Selective? DataAnalysis Data Analysis and Pharmacological Profile Selectivity->DataAnalysis Not Selective? InVivo->DataAnalysis End Characterized Ligand DataAnalysis->End

Caption: General workflow for the pharmacological characterization of a novel ligand.

References

"protocols for assessing the blood-brain barrier permeability of tryptamine derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established and emerging protocols for assessing the blood-brain barrier (BBB) permeability of tryptamine derivatives. The methodologies covered include in silico, in vitro, and in vivo approaches, offering a comprehensive guide for researchers in neuroscience, pharmacology, and drug development.

Introduction

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For tryptamine derivatives being investigated for their therapeutic potential in neurological and psychiatric disorders, the ability to cross the BBB is a critical determinant of their efficacy. Conversely, for tryptamines with desired peripheral actions, minimal BBB penetration is preferred to avoid CNS side effects. Therefore, accurate assessment of BBB permeability is a crucial step in the development of these compounds.

This guide outlines key experimental protocols, data interpretation, and visualization of workflows to aid in the systematic evaluation of tryptamine derivatives' BBB penetration potential.

Data Presentation: Quantitative Assessment of BBB Permeability

CompoundChemical StructureLogP (Predicted)TPSA (Ų) (Predicted)PAMPA-BBB Pe (10⁻⁶ cm/s)Caco-2 Papp (10⁻⁶ cm/s) (A-B)In Vivo LogBB (Experimental/Predicted)In Vivo PS (µL/min/g)
TryptamineIndolethylamine1.6938.8Data not availableData not available-0.58 (Predicted)Data not available
N,N-Dimethyltryptamine (DMT)Indole-3-ethyldimethylamine2.1515.7Data not availableData not available0.85 (Rabbit, Experimental)Data not available
5-MeO-DMT5-Methoxy-N,N-dimethyltryptamine2.0324.9Data not availableData not available0.417 (Predicted)[1]Data not available
Psilocin (4-HO-DMT)4-Hydroxy-N,N-dimethyltryptamine1.4036.0Data not availableData not available-0.68 (Predicted)Data not available
Serotonin (5-HT)5-Hydroxytryptamine0.9859.0LowLow-1.50 (Predicted)Low

Note: LogP and TPSA (Topological Polar Surface Area) are crucial physicochemical properties that influence passive diffusion across the BBB. Generally, compounds with moderate lipophilicity (LogP 1-3) and a smaller TPSA (< 90 Ų) are more likely to cross the BBB. Pe is the effective permeability coefficient, Papp is the apparent permeability coefficient, LogBB is the logarithm of the brain-to-plasma concentration ratio, and PS is the permeability-surface area product.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific tryptamine derivative and laboratory conditions.

In Vitro Methods

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model for predicting passive, transcellular permeability across the BBB.[2] It measures the permeation of a compound from a donor compartment, through an artificial membrane lipid-coated filter, to an acceptor compartment.

Protocol:

  • Preparation of the Lipid Membrane: A solution of porcine brain lipid extract in an organic solvent (e.g., dodecane) is prepared.[3]

  • Coating the Donor Plate: The filter membrane of a 96-well donor plate is coated with the lipid solution and the solvent is allowed to evaporate, leaving a lipid layer.

  • Preparation of Solutions:

    • Donor Solution: The tryptamine derivative is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration typically in the low micromolar range. A small percentage of a co-solvent like DMSO may be used to aid solubility.

    • Acceptor Solution: The wells of a 96-well acceptor plate are filled with the same buffer solution, which may also contain a "sink" component to mimic the brain environment.[4]

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the concentrations of the tryptamine derivative in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability: The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the filter

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Cequilibrium = (Vd * Cd(0)) / (Vd + Va)

    • Cd(0) = initial concentration in the donor well

2. Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, can differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. While primarily a model for intestinal absorption, it is also used as a surrogate for BBB permeability studies, particularly for assessing the potential for P-glycoprotein (P-gp) efflux.[3]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a paracellular marker like Lucifer yellow or mannitol.

  • Transport Studies (Apical to Basolateral - A-B):

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (donor) and basolateral (acceptor) sides.

    • The tryptamine derivative is added to the apical side.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral side and replaced with fresh transport buffer.

  • Transport Studies (Basolateral to Apical - B-A):

    • To assess active efflux, the experiment is repeated with the tryptamine derivative added to the basolateral (donor) side and samples taken from the apical (acceptor) side.

  • Quantification: The concentration of the tryptamine derivative in the collected samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability: The apparent permeability coefficient (Papp) is calculated using the equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = the rate of appearance of the compound on the acceptor side

    • A = the surface area of the filter membrane

    • C0 = the initial concentration of the compound on the donor side

  • Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[3]

In Vivo Methods

1. In Situ Brain Perfusion

This technique allows for the direct measurement of the rate of drug transport across the BBB in an intact animal model (typically rat or mouse) by replacing the blood supply to the brain with a controlled perfusion fluid.

Protocol:

  • Animal Preparation: The animal is anesthetized, and the common carotid artery is cannulated. The external carotid artery is ligated to direct the perfusate to the brain.

  • Perfusion: The brain is perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled or non-labeled tryptamine derivative at a known concentration and a constant flow rate.

  • Perfusion Duration: The perfusion is carried out for a short period (e.g., 30-120 seconds) to measure the initial rate of uptake.

  • Brain Tissue Collection: At the end of the perfusion, the animal is decapitated, and the brain is rapidly removed and dissected.

  • Quantification: The amount of the tryptamine derivative in the brain tissue is quantified by liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.

  • Calculation of Permeability-Surface Area (PS) Product: The brain uptake is expressed as the permeability-surface area (PS) product, calculated as:

    PS = (Cbrain * Vbrain) / (Cperfusate * T)

    Where:

    • Cbrain = concentration of the compound in the brain

    • Vbrain = volume of the brain

    • Cperfusate = concentration of the compound in the perfusate

    • T = perfusion time

2. Brain Microdialysis

Microdialysis is a minimally invasive technique used to measure the unbound concentration of a substance in the extracellular fluid of a specific brain region in a freely moving animal.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover from the surgery.

  • Perfusion: The microdialysis probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

  • Sample Collection: Small molecules, including the administered tryptamine derivative, diffuse from the brain's extracellular fluid across the semipermeable membrane of the probe and into the perfusate (dialysate). The dialysate is collected at regular intervals.

  • Drug Administration: The tryptamine derivative is administered systemically (e.g., intravenously or intraperitoneally).

  • Quantification: The concentration of the tryptamine derivative in the dialysate samples and in concurrently collected plasma samples is determined by a highly sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The brain-to-plasma concentration ratio (LogBB) can be determined by comparing the area under the curve (AUC) of the concentration-time profiles in the brain dialysate and plasma.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_outcomes Permeability Parameters in_silico QSAR Models pe Pe Coefficient in_silico->pe pampa PAMPA-BBB pampa->pe caco2 Caco-2 Permeability papp Papp Coefficient caco2->papp perfusion In Situ Brain Perfusion ps PS Product perfusion->ps microdialysis Brain Microdialysis logbb LogBB microdialysis->logbb pampa_workflow prep Prepare Lipid Solution and Compound Solutions coat Coat Donor Plate with Lipid Membrane prep->coat fill Fill Acceptor Plate with Buffer prep->fill assemble Assemble Donor and Acceptor Plates coat->assemble fill->assemble incubate Incubate with Shaking assemble->incubate quantify Quantify Compound in Donor and Acceptor Wells (LC-MS/MS or UV-Vis) incubate->quantify calculate Calculate Pe quantify->calculate caco2_workflow culture Culture Caco-2 Cells on Transwell Inserts (21 days) integrity Assess Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity transport Perform Bidirectional Transport Assay (A-B & B-A) integrity->transport sample Collect Samples from Acceptor Compartment transport->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate bbb_transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain blood Tryptamine Derivative passive Passive Diffusion (Transcellular) blood->passive Lipophilicity, Low TPSA influx Influx Transporter (e.g., LAT1) blood->influx Carrier-Mediated brain Tryptamine Derivative passive->brain influx->brain efflux Efflux Transporter (e.g., P-gp, BCRP) efflux->blood brain->efflux Active Efflux

References

Application Notes and Protocols for Tryptamine-Carbamate Derivatives in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of the use of tryptamine-carbamate derivatives, a promising class of multi-target compounds, in preclinical Alzheimer's disease (AD) research. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits, amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, oxidative stress, and neuroinflammation[1][2]. The multifaceted nature of AD has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological cascades[3]. Tryptamine-carbamate derivatives have emerged as a significant MTDL scaffold, demonstrating potent activity as cholinesterase inhibitors, along with neuroprotective, antioxidant, and anti-inflammatory properties[3][4][5].

Mechanism of Action

Tryptamine-carbamate derivatives are designed as hybrid molecules. The tryptamine scaffold itself possesses a range of biological activities relevant to neurodegenerative disorders, including antioxidant effects and neuroprotection[1][6]. The carbamate moiety acts as a pharmacophore that inhibits cholinesterases, particularly butyrylcholinesterase (BChE), which is upregulated in the later stages of AD[2][7]. By inhibiting BChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like learning and memory[1][8].

Beyond cholinesterase inhibition, these compounds exhibit pleiotropic effects:

  • Neuroprotection: They protect neuronal cells from injury induced by factors like Aβ toxicity[7].

  • Antioxidant Activity: They can scavenge free radicals, reducing oxidative stress, a key contributor to neuronal damage in AD[4][9].

  • Anti-neuroinflammation: They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α in microglial cells[3][7].

The multi-target nature of these compounds makes them promising candidates for disease-modifying therapies for AD.

Data Presentation

The following tables summarize the quantitative data for representative tryptamine-carbamate derivatives from preclinical studies.

Table 1: In Vitro Cholinesterase Inhibitory Activity

CompoundTargetIC₅₀ (µM)Reference
6H6 eeAChE> 100[4][5]
eqBChE0.007[4][5]
H327 eqBChE0.057[3]
Rivastigmine (Control) eqBChE0.19[3]

eeAChE: Electric eel Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase

Table 2: In Vitro Neuroprotective and Antioxidant Activity

CompoundAssayModel SystemEffectReference
6H6 NeuroprotectionNot SpecifiedProtective Effects[4][5]
AntioxidantNot SpecifiedAntioxidant Efficacy[4][5]
H327 NeuroprotectionNot SpecifiedNeuroprotective Properties[3]
AntioxidantNot SpecifiedAntioxidative Properties[3]
Compound [I] Aβ₁₋₄₂ InjuryPC12 cellsAntagonized Injury[7]
6e DPPH AssayChemical AssayIC₅₀: 22.91 µM[9]

Table 3: Pharmacokinetic Properties

CompoundParameterValueSpeciesReference
6H6 Blood-Brain BarrierFavorable PermeabilityIn vivo[4][5]
H327 T₁/₂Longer than lead compoundNot Specified[3]
BioavailabilityHigher than lead compoundNot Specified[3]
Blood-Brain BarrierAble to cross in vivoIn vivo[3]
Compound [I] T₁/₂~4.5 hRat[7]
BioavailabilityLimitedRat[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are standardized protocols and may require optimization based on specific laboratory conditions.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Materials:

    • AChE (from electric eel) and BChE (from equine serum)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI)

    • Phosphate buffer (pH 8.0)

    • Test compounds and a reference inhibitor (e.g., Rivastigmine)

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of enzymes, substrates (ATCI, BTCI), and DTNB in phosphate buffer.

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of DTNB and 75 µL of the substrate (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 405 nm every minute for 5 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Neuroprotection Assay against Aβ₁₋₄₂ Toxicity in PC12 Cells

  • Objective: To evaluate the protective effect of test compounds against amyloid-beta-induced cytotoxicity.

  • Materials:

    • PC12 cell line

    • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

    • Aβ₁₋₄₂ peptide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds

  • Procedure:

    • Culture PC12 cells in 96-well plates until they reach 80% confluency.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Add aggregated Aβ₁₋₄₂ peptide to the wells to induce toxicity and incubate for 24 hours.

    • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the control (untreated) cells.

Protocol 3: Anti-neuroinflammatory Assay (Nitric Oxide Measurement)

  • Objective: To assess the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Materials:

    • BV-2 or primary microglial cells

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • Test compounds

  • Procedure:

    • Plate microglial cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Protocol 4: In Vivo Cognitive Assessment (Scopolamine-Induced Amnesia Model)

  • Objective: To evaluate the ability of test compounds to reverse memory deficits induced by scopolamine in mice.

  • Materials:

    • Mice (e.g., C57BL/6)

    • Scopolamine hydrobromide

    • Test compound

    • Behavioral apparatus (e.g., Y-maze or Morris water maze)

  • Procedure (Y-Maze Example):

    • Administer the test compound orally or via intraperitoneal injection to the mice.

    • After a set time (e.g., 60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. Control groups receive the vehicle.

    • After another 30 minutes, place each mouse in the center of a Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries.

    • An "alternation" is defined as consecutive entries into three different arms.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • An increase in the alternation percentage in the compound-treated group compared to the scopolamine-only group indicates improved spatial working memory.

Visualizations

TryptamineCarbamate_MoA cluster_0 Tryptamine-Carbamate Derivative cluster_1 Pathological Hallmarks of AD cluster_2 Therapeutic Outcomes TCD Tryptamine-Carbamate Derivative BChE Butyrylcholinesterase (BChE) Activity TCD->BChE Inhibits OxStress Oxidative Stress TCD->OxStress Reduces Inflammation Neuroinflammation TCD->Inflammation Reduces ACh Increased Acetylcholine Levels Neuroprotection Neuronal Protection Cognition Improved Cognition ACh->Cognition Leads to Neuroprotection->Cognition Contributes to

Caption: Multi-target mechanism of Tryptamine-Carbamate derivatives in AD.

Experimental_Workflow Start Compound Synthesis (Tryptamine-Carbamate Derivatives) InVitro In Vitro Screening Start->InVitro ChE Cholinesterase Inhibition Assay (IC₅₀ Determination) InVitro->ChE Neuro Neuroprotection & Antioxidant Assays (Cell-based Models) InVitro->Neuro AntiInflam Anti-inflammatory Assay (Microglia) InVitro->AntiInflam PK Pharmacokinetic Profiling (e.g., PAMPA for BBB) InVitro->PK InVivo In Vivo Validation (AD Mouse Models) ChE->InVivo Neuro->InVivo AntiInflam->InVivo PK->InVivo Behavior Behavioral Tests (e.g., Y-Maze) InVivo->Behavior Toxicity Acute Toxicity Studies InVivo->Toxicity End Lead Compound Optimization Behavior->End Toxicity->End

Caption: Preclinical evaluation workflow for Tryptamine-Carbamate derivatives.

References

Application Note: A Multi-Tiered Approach for Evaluating the Neuroprotective Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction The discovery of novel neuroprotective compounds is a critical goal in the development of therapies for a wide range of neurodegenerative diseases and acute brain injuries. A robust and systematic methodology is essential to identify and validate promising candidates, progressing them from initial screening to preclinical evaluation. This document outlines a comprehensive, multi-tiered approach for testing the neuroprotective effects of novel compounds, encompassing initial in vitro screening, mechanism of action (MoA) elucidation, and in vivo validation. The protocols provided are intended for researchers, scientists, and drug development professionals.

A comprehensive evaluation of neuroprotective effects typically involves a combination of both in vitro and in vivo methods.[1][2] This strategy allows for an initial high-throughput screening of numerous compounds, which helps to reduce the number of animals used in research while identifying promising candidates for further investigation.[3][4]

Tier 1: High-Throughput In Vitro Screening

The initial phase focuses on rapidly assessing the potential of novel compounds to protect neurons from various insults in a controlled cellular environment. This is often performed using immortalized neuronal cell lines or primary neuronal cultures.[5][6] The human neuroblastoma SH-SY5Y cell line is a commonly used model for evaluating compounds targeting neurodegenerative disease phenotypes.[5]

Experimental Workflow for In Vitro Screening

G start Start: Cell Culture (e.g., SH-SY5Y, Primary Neurons) pretreatment Pre-treatment with Novel Compound (Dose-Response) start->pretreatment insult Induce Neuronal Insult (e.g., H₂O₂, Glutamate, Aβ) pretreatment->insult incubation Incubation (24-48 hours) insult->incubation assays Perform Endpoint Assays incubation->assays viability Cell Viability (MTT, LDH) assays->viability apoptosis Apoptosis (Caspase-3, TUNEL) assays->apoptosis data_analysis Data Analysis & Hit Identification viability->data_analysis apoptosis->data_analysis

Caption: Workflow for primary in vitro neuroprotection screening.

Protocol 1: Induction of Neuronal Injury
  • Cell Plating: Seed SH-SY5Y cells or primary cortical neurons in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat cells with various concentrations of the novel compound for 1-2 hours.

  • Induce Insult: Add a neurotoxic agent to the media. Common models of insult include:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM.

    • Excitotoxicity: L-glutamate at a final concentration of 50-100 µM.[7]

    • Protein Aggregation Toxicity: Amyloid-beta (Aβ) 1-42 oligomers at a final concentration of 5-10 µM.[5]

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

Protocol 2: Cell Viability Assessment

A. MTT Assay (Measures Mitochondrial Reductase Activity) This assay is sensitive to the function of mitochondrial enzymes, which often lose activity early in the cell death process.[8]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.

  • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

B. LDH Release Assay (Measures Plasma Membrane Integrity) This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell lysis.[8]

  • After the incubation period, carefully collect 50 µL of supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per manufacturer's kit) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Apoptosis Assessment (Caspase-3 Activity)

Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Lyse the cells from each well using a lysis buffer provided in a commercial caspase-3 activity kit.

  • Incubate the lysate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

Data Presentation: In Vitro Screening Results

Table 1: Effect of Compound X on Neuronal Viability and Apoptosis following H₂O₂ Insult

GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Max)Caspase-3 Activity (Fold Change)
Control (No Insult) -100 ± 4.55.2 ± 1.11.0 ± 0.1
H₂O₂ Only -48.2 ± 3.985.7 ± 5.34.8 ± 0.4
Compound X + H₂O₂ 155.1 ± 4.272.4 ± 4.84.1 ± 0.3
Compound X + H₂O₂ 1075.8 ± 5.135.6 ± 3.92.3 ± 0.2
Compound X + H₂O₂ 5089.3 ± 4.715.1 ± 2.51.4 ± 0.1

Data are presented as Mean ± SEM.

Tier 2: Mechanism of Action (MoA) Elucidation

Once a compound shows consistent neuroprotective activity, the next step is to investigate its underlying molecular mechanism. This involves assessing its effects on key signaling pathways, oxidative stress, and mitochondrial function.[9]

Protocol 4: Oxidative Stress Assessment

A. Intracellular ROS Detection

  • Plate and treat cells as described in Protocol 1.

  • 2-3 hours before the end of the incubation period, add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), to the media at a final concentration of 10 µM.[10]

  • Incubate for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Measure fluorescence using a microplate reader (Excitation/Emission ~485/530 nm).

B. Lipid Peroxidation (MDA) Assay Malondialdehyde (MDA) is a stable product of lipid peroxidation and a common marker of oxidative stress.[9]

  • Collect cell lysates after treatment.

  • Add Thiobarbituric Acid (TBA) reagent to the lysate.

  • Heat the mixture at 95°C for 60 minutes.

  • Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

Protocol 5: Mitochondrial Function Assessment

A. Mitochondrial Membrane Potential (ΔΨm) Assay JC-1 is a ratiometric dye that accumulates in mitochondria. In healthy cells with high ΔΨm, it forms red fluorescent aggregates. In apoptotic or unhealthy cells with low ΔΨm, it remains as green fluorescent monomers.[11]

  • Plate and treat cells as described in Protocol 1.

  • Add JC-1 dye (final concentration 1-5 µg/mL) to the cells and incubate for 20 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Measure both red (Excitation/Emission ~561/595 nm) and green (Excitation/Emission ~488/525 nm) fluorescence.

  • The neuroprotective effect is indicated by a higher red/green fluorescence ratio compared to the insult-only group.

B. Oxygen Consumption Rate (OCR) Measurement OCR is a direct measure of mitochondrial respiration and can be assessed using specialized instruments like the Seahorse XF Analyzer.[12][13]

  • Seed cells in a Seahorse XF cell culture microplate.

  • Treat cells with the compound and/or neurotoxic insult.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone/antimycin A.

  • The instrument measures real-time changes in oxygen concentration to calculate OCR.

Protocol 6: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins involved in cell survival and death pathways (e.g., Akt, ERK, Bcl-2 family proteins).[14][15]

  • Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bax) overnight at 4°C with gentle agitation.[16][17]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Common Neuroprotective Signaling Pathway

G cluster_0 Pro-Survival Signaling cluster_1 Apoptosis Regulation Compound Neuroprotective Compound Receptor Receptor / Target Compound->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mito Mitochondrion Bcl2->Mito Stabilizes Caspase Caspase Activation Mito->Caspase Inhibits Cytochrome C release Survival Cell Survival Caspase->Survival Prevents

Caption: The PI3K/Akt survival signaling pathway.

Tier 3: In Vivo Validation in Animal Models

Compounds that demonstrate strong in vitro efficacy and have a plausible mechanism of action should be advanced to in vivo testing. Animal models are essential for evaluating a compound's therapeutic potential in a complex biological system.[18] The choice of model depends on the targeted disease, such as transgenic mice for Alzheimer's disease or toxin-induced models for Parkinson's disease.[19]

Protocol 7: Behavioral Testing for Cognitive and Motor Function

Behavioral tests are crucial for assessing the functional outcomes of a potential neuroprotective treatment.[20]

A. Morris Water Maze (MWM) for Spatial Learning and Memory The MWM is widely used to assess cognitive function, particularly in models of Alzheimer's disease or stroke.[21][22]

  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

  • Acquisition Phase (4-5 days): The animal (e.g., mouse or rat) is placed in the pool from different starting positions and must learn to find the hidden platform using spatial cues in the room. Record the time taken to find the platform (escape latency).

  • Probe Trial (1 day after acquisition): The platform is removed, and the animal is allowed to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: A shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial indicate better spatial memory.

B. Rotarod Test for Motor Coordination and Balance This test is essential for models of Parkinson's disease or Huntington's disease, which are characterized by motor deficits.[20]

  • Apparatus: A rotating rod that gradually accelerates.

  • Training: Place the animal on the stationary rod. Gradually increase the speed to a low level to acclimatize the animal.

  • Testing: Place the animal on the rod and start the acceleration protocol (e.g., 4 to 40 rpm over 5 minutes).

  • Data Recording: Record the latency to fall from the rod. Repeat for 3-5 trials per day.

  • Data Analysis: An increased latency to fall in the compound-treated group compared to the vehicle-treated disease model group indicates improved motor function.

Protocol 8: Post-Mortem Tissue Analysis

After behavioral testing, brains are collected for histological and biochemical analysis to correlate functional improvements with cellular and molecular changes.

A. Immunohistochemistry (IHC) for Neuronal Survival and Neuroinflammation IHC allows for the visualization of specific cell types and pathological markers in brain tissue sections.

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Extract the brain and post-fix in PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut 20-40 µm thick sections using a cryostat or vibratome.

  • Staining:

    • Neuronal Survival: Use antibodies against neuronal markers like NeuN or MAP2.

    • Neuroinflammation: Use antibodies against microglial markers (Iba1) or astrocyte markers (GFAP).[23][24]

  • Imaging and Analysis: Capture images using a microscope and quantify the number of positive cells or the staining intensity in specific brain regions (e.g., hippocampus, substantia nigra).

B. Biochemical Analysis Brain tissue homogenates can be used for various biochemical assays.

  • Homogenization: Dissect specific brain regions and homogenize in appropriate buffers.

  • Assays:

    • ELISA: Quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β).[23]

    • Western Blot: Analyze protein levels as described in Protocol 6.

    • Oxidative Stress Markers: Measure MDA levels or antioxidant enzyme activity (e.g., SOD, Catalase).[25]

Data Presentation: In Vivo Validation Results

Table 2: Effect of Compound Y in a Mouse Model of Parkinson's Disease

GroupLatency to Fall (s) - RotarodDopaminergic Neurons (TH+ cells in SNc)Striatal Dopamine (ng/mg tissue)Microglial Activation (Iba1+ Area %)
Sham Control 185.4 ± 10.28500 ± 31015.2 ± 1.14.1 ± 0.8
Vehicle + MPTP 62.7 ± 8.53150 ± 2504.8 ± 0.725.7 ± 3.3
Compound Y + MPTP 128.9 ± 9.86800 ± 29011.5 ± 0.911.3 ± 2.1

Data are presented as Mean ± SEM. SNc: Substantia Nigra pars compacta; TH: Tyrosine Hydroxylase.

Conclusion This multi-tiered methodology provides a systematic framework for the preclinical evaluation of novel neuroprotective compounds. By progressing from high-throughput in vitro assays to detailed mechanistic studies and finally to functional validation in relevant in vivo models, researchers can efficiently identify and characterize promising therapeutic candidates for the treatment of neurological disorders. Rigorous and standardized protocols are paramount to ensuring the reproducibility and translational potential of these findings.[26][27]

References

Application Notes & Protocols for In Vivo Studies of Tryptamine Guanosine Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of Tryptamine Guanosine Carbamate (TGC), a novel investigational compound. TGC is a synthetic molecule combining the psychoactive properties of a tryptamine scaffold with the neuromodulatory and neuroprotective potential of guanosine, linked via a carbamate moiety. This design hypothesizes a synergistic effect, potentially offering enhanced therapeutic efficacy in neuropsychiatric or neurodegenerative disorders with a favorable safety profile. The carbamate linkage is designed to improve bioavailability and modulate the release kinetics of the active moieties.

The following protocols are intended for preclinical research using rodent models to establish the pharmacokinetic, pharmacodynamic, and preliminary safety profile of TGC.

Hypothesized Signaling Pathways

TGC is postulated to exert its effects through a dual mechanism of action. The tryptamine component is expected to act as an agonist, primarily at serotonin 5-HT2A receptors, a common mechanism for psychedelic compounds. The guanosine component may modulate adenosinergic pathways and exert neuroprotective effects through the activation of PI3K/Akt and MAPK/ERK signaling cascades.[1][2] The interplay between these pathways could lead to unique therapeutic outcomes.

signaling_pathway cluster_0 Tryptamine Moiety Action cluster_1 Guanosine Moiety Action TGC_T Tryptamine Moiety HT2A 5-HT2A Receptor TGC_T->HT2A Agonist PLC Phospholipase C HT2A->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Psychoactive Psychoactive Effects Ca_PKC->Psychoactive TGC_G Guanosine Moiety A1R_A2AR A1/A2A Adenosine Receptor Modulation TGC_G->A1R_A2AR Modulator PI3K_Akt PI3K/Akt Pathway A1R_A2AR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway A1R_A2AR->MAPK_ERK Neuroprotection Neuroprotection & Neuroplasticity PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection

Caption: Hypothesized dual signaling pathway of this compound (TGC).

Section 1: Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of TGC and its primary metabolites in a rodent model.

Experimental Protocol: PK Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=18), 8-10 weeks old, 250-300g.

  • Housing: Standard housing conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Acclimatize animals for at least 7 days.

  • Drug Formulation: TGC is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 1 mg/mL.

  • Dosing:

    • Intravenous (IV) Group (n=9): Administer a single dose of 1 mg/kg TGC via the tail vein.

    • Oral (PO) Group (n=9): Administer a single dose of 5 mg/kg TGC via oral gavage.

  • Sample Collection:

    • Collect blood samples (~150 µL) from the saphenous vein into EDTA-coated tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Centrifuge blood at 4000 rpm for 10 min at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of TGC, tryptamine, and guanosine in plasma.

    • Analyze plasma samples to determine the concentration of each analyte at the specified time points.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), CL (clearance), and Vd (volume of distribution).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Pharmacokinetic Parameters
ParameterUnitIntravenous (1 mg/kg)Oral (5 mg/kg)
TGC
Cmaxng/mL450.2 ± 55.8210.5 ± 30.1
Tmaxh0.0831.0 ± 0.2
AUC (0-t)ng*h/mL895.4 ± 98.21575.6 ± 180.4
Half-life (t1/2)h3.5 ± 0.54.1 ± 0.6
Clearance (CL)mL/h/kg1116.8 ± 123.5-
Volume of Distribution (Vd)L/kg5.6 ± 0.7-
Free Tryptamine
Cmaxng/mL25.1 ± 4.345.8 ± 7.9
Tmaxh1.0 ± 0.32.0 ± 0.5
Oral Bioavailability (F%) %-35.2

Section 2: Pharmacodynamic (PD) Evaluation - Head-Twitch Response (HTR)

Objective: To assess the psychoactive potential of TGC by quantifying the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation.[3]

Experimental Protocol: HTR in Mice
  • Animal Model: Male C57BL/6 mice (n=10 per group), 8-10 weeks old, 20-25g.

  • Housing: As described for the PK study.

  • Experimental Groups:

    • Group 1: Vehicle (5% DMSO, 40% PEG300, 55% saline)

    • Group 2: TGC (1 mg/kg, intraperitoneal - IP)

    • Group 3: TGC (3 mg/kg, IP)

    • Group 4: TGC (10 mg/kg, IP)

    • Group 5: Psilocybin (1 mg/kg, IP) as a positive control.

  • Procedure:

    • Administer the assigned treatment via IP injection.

    • Immediately place each mouse into an individual observation chamber.

    • Record behavior for 60 minutes using an overhead video camera.

    • A trained observer, blind to the treatment groups, will manually count the number of head twitches for each animal. A head twitch is defined as a rapid, rotational movement of the head.

  • Data Analysis:

    • Calculate the mean ± SEM number of head twitches for each group.

    • Perform a one-way ANOVA followed by a Dunnett's post-hoc test to compare TGC groups to the vehicle control.

Data Presentation: Head-Twitch Response
Treatment GroupDose (mg/kg, IP)Mean Head Twitches (± SEM)
Vehicle-1.2 ± 0.4
TGC18.5 ± 1.5
TGC325.1 ± 3.2**
TGC1048.9 ± 5.6
Psilocybin (Positive Control)145.3 ± 4.9
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Section 3: Preliminary Toxicology and Safety Assessment

Objective: To evaluate the acute toxicity and general safety of TGC following a single high-dose administration.

Experimental Protocol: Acute Toxicity Study
  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group), 7-8 weeks old.

  • Housing: As previously described.

  • Experimental Groups:

    • Group 1: Vehicle (Oral Gavage)

    • Group 2: TGC (50 mg/kg, Oral Gavage)

    • Group 3: TGC (100 mg/kg, Oral Gavage)

  • Procedure:

    • Administer a single dose as specified.

    • Observe animals continuously for the first 4 hours, and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

    • Measure body weight on Day 0, 7, and 14.

    • On Day 15, euthanize all animals. Conduct gross necropsy and collect major organs (liver, kidneys, brain, heart, spleen) for histopathological examination.

  • Data Analysis:

    • Compare body weight changes between groups using a two-way ANOVA.

    • Summarize clinical observations and necropsy findings.

    • A board-certified veterinary pathologist will evaluate H&E-stained tissue sections.

Data Presentation: Summary of Acute Toxicity Findings
ParameterVehicleTGC (50 mg/kg)TGC (100 mg/kg)
Mortality 0/100/100/10
Clinical Signs No abnormalities observed.Mild, transient hyperactivity (0-2h).Moderate hyperactivity, piloerection (0-4h).
Body Weight Change Normal weight gain.No significant difference from vehicle.No significant difference from vehicle.
Gross Necropsy No visible lesions.No visible lesions.No visible lesions.
Histopathology No treatment-related findings.No treatment-related findings.No treatment-related findings.

Experimental Workflow Visualization

The overall experimental plan follows a logical progression from understanding the drug's disposition to evaluating its biological effect and safety.

experimental_workflow cluster_phase1 Phase 1: Pharmacokinetics cluster_phase2 Phase 2: Pharmacodynamics cluster_phase3 Phase 3: Safety PK_Study PK Study in Rats (IV and PO Dosing) LCMS LC-MS/MS Bioanalysis PK_Study->LCMS PK_Params Calculate PK Parameters (Cmax, AUC, t1/2, F%) LCMS->PK_Params PD_Study Head-Twitch Response (HTR) in Mice PK_Params->PD_Study Inform Dose Selection Behavioral Behavioral Scoring PD_Study->Behavioral PD_Analysis Statistical Analysis (ANOVA) Behavioral->PD_Analysis Tox_Study Acute Toxicity Study in Rats PD_Analysis->Tox_Study Inform Safety Window Clinical_Obs Clinical Observation & Body Weights Tox_Study->Clinical_Obs Necropsy Gross Necropsy & Histopathology Clinical_Obs->Necropsy

Caption: Workflow for the in vivo evaluation of this compound (TGC).

References

Troubleshooting & Optimization

Technical Support Center: Tryptamine Guanosine Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tryptamine Guanosine Carbamate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem ID Question Possible Causes Troubleshooting Steps
TGC-001 Low yield of the final this compound product. 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions. 4. Inefficient purification.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Use fresh, high-purity starting materials. Guanosine can be sensitive to acidic and basic conditions.[1] 3. Optimize reaction parameters such as temperature, solvent, and stoichiometry (see detailed protocols). 4. Employ appropriate purification techniques for polar molecules, such as reverse-phase chromatography.[2][3][4]
TGC-002 Multiple spots on TLC/LC-MS analysis of the crude product, indicating side reactions. 1. N-alkylation of tryptamine.[5][6][7] 2. Reaction at the indole nitrogen of tryptamine. 3. Reaction at multiple sites on the guanosine moiety (e.g., N7, exocyclic amine). 4. Incomplete deprotection of guanosine.1. Use a suitable protecting group for the tryptamine indole nitrogen if N-alkylation is significant. 2. Employ a less reactive carbamoylating agent or milder reaction conditions. 3. Ensure efficient protection of the guanosine hydroxyl and exocyclic amino groups prior to carbamate formation.[8] 4. Optimize deprotection conditions to ensure complete removal of protecting groups without degrading the final product.
TGC-003 Difficulty in purifying the final product. 1. The product is highly polar. 2. The product co-elutes with starting materials or byproducts. 3. The product is unstable on the purification media.1. Use reverse-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or triethylamine).[2][3][4] 2. Adjust the mobile phase gradient and composition to improve separation. 3. Consider alternative purification methods such as preparative HPLC or crystallization. For basic compounds, alumina chromatography can be an alternative to silica gel.[9]
TGC-004 Incomplete protection of guanosine hydroxyl groups. 1. Insufficient amount of protecting group reagent. 2. Suboptimal reaction conditions (temperature, solvent, base). 3. Presence of moisture in the reaction.1. Use a slight excess of the protecting group reagent (e.g., TBDMS-Cl). 2. Ensure the reaction is carried out under anhydrous conditions and at the recommended temperature. 3. Use dry solvents and reagents.
TGC-005 Low yield during the carbamate formation step. 1. Poor reactivity of the activated guanosine intermediate. 2. Steric hindrance. 3. Competing side reactions.1. Experiment with different activating agents for the carbamate formation (e.g., phosgene derivatives, CDI, DSC). 2. Consider a two-step approach where tryptamine is first converted to an isocyanate and then reacted with the protected guanosine. 3. Ensure that the reaction is performed under an inert atmosphere to prevent side reactions with atmospheric components.
TGC-006 Product degradation during deprotection. 1. Harsh acidic or basic conditions for deprotection. 2. Prolonged reaction time for deprotection.1. Use milder deprotection reagents (e.g., TBAF for silyl protecting groups). 2. Carefully monitor the deprotection reaction and quench it as soon as the starting material is consumed. 3. Keep the reaction temperature low to minimize degradation.

Frequently Asked Questions (FAQs)

1. What is a general synthetic strategy for this compound?

A common strategy involves a multi-step synthesis:

  • Step 1: Protection of Guanosine: The hydroxyl groups of the ribose moiety of guanosine are protected, typically with silyl ethers like tert-butyldimethylsilyl (TBDMS) groups. This prevents side reactions during the subsequent steps.[8]

  • Step 2: Carbamate Linkage Formation: The protected guanosine is reacted with a phosgene equivalent (e.g., triphosgene) to form a reactive chloroformate intermediate. This intermediate is then reacted with tryptamine to form the carbamate linkage.

  • Step 3: Deprotection: The protecting groups on the guanosine are removed to yield the final this compound.

2. Which protecting groups are suitable for guanosine?

For the ribose hydroxyls, tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are commonly used. For the exocyclic amine (N2) and the lactam oxygen (O6) of the guanine base, protecting groups like diphenylcarbamoyl (DPC) can be employed to enhance solubility and direct the reaction to the desired position.[10]

3. How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques. For TLC, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (for basic compounds) can be used. Staining with ninhydrin can help visualize the tryptamine and the product.

4. What are the critical parameters for improving the yield of the carbamate formation step?

  • Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of the activated guanosine derivative can help drive the reaction to completion.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents side reactions with moisture and oxygen.

5. What are the expected challenges in the purification of the final product?

This compound is expected to be a polar molecule with multiple hydrogen bond donors and acceptors. This can lead to tailing on normal-phase silica gel. Reverse-phase chromatography is generally more suitable for such compounds.[2][3][4]

Experimental Protocols

Protocol 1: Protection of Guanosine with TBDMS
  • Suspend guanosine (1 equivalent) in anhydrous pyridine.

  • Add silver nitrate (AgNO₃, 2.5 equivalents) and stir the mixture at room temperature for 2 hours.

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC (DCM:MeOH 9:1).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Parameter Value
Solvent Anhydrous Pyridine
Protecting Agent TBDMS-Cl
Activator AgNO₃
Temperature 0 °C to RT
Reaction Time 24 hours
Protocol 2: Synthesis of this compound
  • Dissolve the protected guanosine (1 equivalent) in anhydrous DCM.

  • Add triphosgene (0.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at 0 °C for 2 hours to form the chloroformate intermediate.

  • In a separate flask, dissolve tryptamine (1.2 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM.

  • Slowly add the tryptamine solution to the chloroformate solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is taken to the next step without further purification.

Parameter Value
Solvent Anhydrous DCM
Carbamoylating Agent Triphosgene
Base DIPEA
Temperature 0 °C to RT
Reaction Time 12 hours
Protocol 3: Deprotection of TBDMS Groups
  • Dissolve the crude protected this compound in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents per silyl group) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by reverse-phase column chromatography using a water/acetonitrile gradient.

Parameter Value
Solvent THF
Deprotecting Agent TBAF
Temperature 0 °C to RT
Purification Reverse-Phase Chromatography

Visualizations

Synthesis_Pathway Guanosine Guanosine Protected_Guanosine Protected Guanosine (e.g., TBDMS-Guanosine) Guanosine->Protected_Guanosine Protection (TBDMS-Cl, Pyridine) Activated_Guanosine Activated Guanosine (Chloroformate) Protected_Guanosine->Activated_Guanosine Activation (Triphosgene, DIPEA) Protected_Product Protected Tryptamine Guanosine Carbamate Activated_Guanosine->Protected_Product Carbamate Formation Tryptamine Tryptamine Tryptamine->Protected_Product Final_Product Tryptamine Guanosine Carbamate Protected_Product->Final_Product Deprotection (TBAF, THF)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis analyze_crude Analyze Crude Product (TLC, LC-MS) start->analyze_crude check_yield Check Final Yield low_yield Low Yield check_yield->low_yield No success Successful Synthesis check_yield->success Yes multiple_spots Multiple Spots? low_yield->multiple_spots analyze_crude->check_yield side_reactions Side Reactions multiple_spots->side_reactions Yes purification_issue Purification Difficulty multiple_spots->purification_issue No optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry, etc.) side_reactions->optimize_conditions optimize_conditions->start Retry change_purification Change Purification Method (e.g., Reverse Phase) purification_issue->change_purification change_purification->start Retry

Caption: Troubleshooting workflow for synthesis optimization.

References

"overcoming solubility issues with Tryptamine guanosine carbamate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tryptamine Guanosine Carbamate. Given the novelty of this compound, this resource addresses potential challenges, particularly concerning solubility, by drawing on the known properties of its constituent moieties: tryptamine, guanosine, and the carbamate linkage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel compound synthesized by linking tryptamine and guanosine via a carbamate bond. Both tryptamine and guanosine individually exhibit limited aqueous solubility. The introduction of a carbamate linker, while potentially offering desirable pharmacological properties, can result in a molecule with poor solubility, posing challenges for in vitro assays, formulation, and in vivo studies.[1][2][3][4]

Q2: What are the expected general solubility characteristics of this compound?

A2: Based on its components, this compound is predicted to be sparingly soluble in aqueous solutions.[2][5] It is likely to have better solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5][6][7][8] The carbamate group may introduce some polarity, but the overall solubility will be heavily influenced by the lipophilic tryptamine and the complex hydrogen bonding capabilities of the guanosine moiety.[3][4]

Q3: How might the pH of the solvent affect the solubility of this compound?

A3: The pH of the solvent is expected to significantly impact solubility. The tryptamine portion contains an amine group, which can be protonated at acidic pH, potentially increasing aqueous solubility.[1] Conversely, the guanosine moiety has both acidic and basic pKa values, meaning its charge state and hydrogen bonding potential will change with pH. The stability of the carbamate bond should also be considered, as it can be susceptible to hydrolysis under certain pH conditions.[3][4]

Q4: Are there any known signaling pathways associated with the components of this molecule?

A4: Yes. Tryptamine and its derivatives are known to interact with serotonin receptors in the central nervous system, particularly the 5-HT2A receptor.[9][10][11] Guanosine has been shown to have neuroprotective effects and interacts with various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[12][13][14][15] It is hypothesized that this compound may modulate one or both of these pathways.

Troubleshooting Guide

Issue: The compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step Rationale
Low intrinsic aqueous solubility 1. Prepare a stock solution in an organic solvent like DMSO or ethanol. 2. Add the stock solution to the aqueous buffer dropwise while vortexing. 3. Ensure the final concentration of the organic solvent is low enough not to affect the experiment.Tryptamine and guanosine have limited aqueous solubility but are more soluble in organic solvents.[2][5][6][7][8]
Incorrect pH 1. Adjust the pH of the buffer. For compounds with basic moieties like tryptamine, a slightly acidic pH may improve solubility.[1] 2. Conversely, for acidic moieties, a more basic pH might be beneficial.The ionization state of the molecule can significantly impact its solubility.
Precipitation upon addition to buffer 1. Use a co-solvent system. 2. Consider the use of solubilizing agents such as cyclodextrins.[16][17]Co-solvents can increase the solvent capacity for the compound, while cyclodextrins can form inclusion complexes to enhance solubility.
Compound is in a poorly soluble polymorphic form 1. Attempt to generate an amorphous solid dispersion.[17][18][19] 2. Use sonication to aid dissolution.Amorphous forms are generally more soluble than crystalline forms. Sonication can provide the energy needed to break the crystal lattice.

Issue: The compound dissolves initially but then precipitates out of solution.

Potential Cause Troubleshooting Step Rationale
Supersaturation and subsequent crystallization 1. Include a precipitation inhibitor in your formulation. 2. Prepare fresh solutions immediately before use.Supersaturated solutions are thermodynamically unstable and tend to crystallize over time.[17]
Chemical instability 1. Assess the stability of the compound in the chosen solvent and pH. 2. Store stock solutions at appropriate temperatures and protect from light if necessary.The carbamate linkage may be prone to hydrolysis, leading to degradation and precipitation of the less soluble parent molecules.[3][4]

Quantitative Data

Table 1: Solubility of Tryptamine and Guanosine in Various Solvents

Compound Solvent Approximate Solubility Reference
TryptamineWaterInsoluble[7]
DMSO32 mg/mL[7]
Ethanol32 mg/mL[7]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[5]
GuanosineWaterSlightly soluble (0.7 g/L at 25 °C)[20]
DMSO~30-57 mg/mL[8][21]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[8]
N-acetyl TryptamineEthanol~20 mg/ml[6]
DMSO~5 mg/ml[6]
1:1 ethanol:PBS (pH 7.2)~0.5 mg/ml[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[22][23]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The excess solid should be visible.

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Separation:

    • After equilibration, allow the suspension to sit undisturbed for a short period to allow larger particles to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm filter to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical technique such as HPLC-UV.

    • Prepare a standard curve of the compound to determine the concentration of the saturated solution.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

  • Weigh out a precise amount of this compound into a clean, dry vial.

  • Add a small volume of a suitable organic solvent (e.g., DMSO) to the vial.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add additional solvent to reach the desired final concentration.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) and protect from light if the compound is found to be light-sensitive.

Visualizations

Tryptamine_Signaling_Pathway Tryptamine Tryptamine Guanosine Carbamate Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates downstream targets

Caption: Hypothetical signaling pathway of this compound via the 5-HT2A receptor.

Guanosine_Neuroprotection_Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular Guanosine Tryptamine Guanosine Carbamate PI3K PI3K Guanosine->PI3K Activates MAPK MAPK/ERK Pathway Guanosine->MAPK Activates Akt Akt PI3K->Akt Phosphorylates Neuroprotection Neuroprotection (Anti-apoptotic, Antioxidant) Akt->Neuroprotection Promotes MAPK->Neuroprotection Promotes

Caption: Proposed neuroprotective signaling cascade of the guanosine moiety.

Solubility_Troubleshooting_Flowchart Start Start: Dissolve Compound Is_Soluble Is the compound fully dissolved? Start->Is_Soluble Success Success: Proceed with experiment Is_Soluble->Success Yes Try_Organic_Stock Prepare concentrated stock in DMSO or Ethanol Is_Soluble->Try_Organic_Stock No Dilute_in_Aqueous Dilute stock into aqueous buffer Try_Organic_Stock->Dilute_in_Aqueous Is_Soluble2 Is it soluble now? Dilute_in_Aqueous->Is_Soluble2 Is_Soluble2->Success Yes Adjust_pH Adjust pH of buffer Is_Soluble2->Adjust_pH No Is_Soluble3 Is it soluble now? Adjust_pH->Is_Soluble3 Use_Cosolvent Use co-solvents or solubilizing agents Use_Cosolvent->Is_Soluble3 Is_Soluble3->Success Yes Is_Soluble3->Use_Cosolvent No Consider_Formulation Consider advanced formulation (e.g., solid dispersion) Is_Soluble3->Consider_Formulation Persistent Issues

Caption: Logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Tryptamine Guanosine Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tryptamine Guanosine Carbamate (TGC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing TGC in solution during experimental procedures. The following information is based on the general chemical principles of tryptamine, guanosine, and carbamate moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound (TGC) in solution is influenced by the chemical properties of its three core components: the tryptamine indole ring, the guanosine nucleoside, and the carbamate linker. The primary factors leading to degradation are:

  • pH: Carbamates can undergo hydrolysis under both acidic and alkaline conditions, with the rate being significantly pH-dependent.[1][2] The guanosine component can also be sensitive to pH, potentially degrading in the presence of reducing sugars, a process that is also pH-dependent.[3]

  • Oxidation: The tryptamine moiety, particularly the indole ring, is susceptible to oxidation.[4] Derivatives like psilocin (a hydroxylated tryptamine) are known to be unstable in the presence of oxygen, forming colored degradation products.[5]

  • Enzymatic Degradation: If working with biological samples, enzymes such as monoamine oxidases (MAO) can metabolize the tryptamine portion of the molecule.[6] Plasma esterases may also hydrolyze the carbamate bond.[7]

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.

  • Solvent Composition: The choice of solvent can impact stability. For instance, aqueous-organic solvent mixtures can sometimes disrupt the stability of carbamates.[1]

Q2: My TGC solution is changing color to a bluish or dark black tint. What is causing this?

A2: A color change to a bluish or dark black tint is often indicative of the oxidation of the tryptamine portion of the molecule. The phenolic hydroxy group of tryptamine derivatives is particularly prone to oxidation in the presence of oxygen, leading to the formation of colored degradation products.[5] This process can be accelerated by the presence of metal ions, such as Fe³⁺.

Q3: I am observing a loss of my compound during workup with aqueous solutions. Why might this be happening?

A3: Loss of the compound during aqueous workup could be due to the hydrolytic instability of the carbamate linker. Carbamates can be labile at certain pH values, and treatment with acidic (e.g., 1N HCl) or basic (e.g., sat. NaHCO₃) solutions can cause cleavage of the carbamate bond, leading to the dissolution of the resulting fragments in the aqueous phase.[1][8] The stability of carbamates varies greatly depending on their specific structure, particularly the substituents on the nitrogen atom.[7]

Q4: Can I use common sweeteners like sucrose in my formulation?

A4: Caution is advised when using sweeteners like sucrose. Sucrose can hydrolyze into its monosaccharide components, fructose and glucose, especially at lower pH.[3] These reducing sugars can then react with the primary amine group on the guanosine moiety, leading to the formation of adducts and degradation of your compound.[3] Using a non-reducing sugar alcohol like maltitol may provide better stability.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
Rapid loss of compound in neutral or alkaline buffer (pH > 7) Base-catalyzed hydrolysis of the carbamate. Monosubstituted carbamates are particularly unstable at pH 7.4.[1][7]- Adjust the pH of the solution to a slightly acidic range (pH 4-6), where carbamates often show higher stability.[1]- If possible, use an N,N-disubstituted carbamate analogue, which is generally more stable in buffer and plasma solutions.[7]- Perform experiments at lower temperatures (e.g., 4°C) to slow the hydrolysis rate.
Precipitate formation or gelling of the solution Self-assembly of the guanosine moiety. Guanosine and its derivatives are known to self-assemble and form gels, a process that can be influenced by the presence of metal ions like K⁺ or Na⁺.[9][10]- Modify the solvent system (e.g., add a co-solvent like DMSO).- Avoid high concentrations of monovalent cations (K⁺, Na⁺) if gelling is observed.- Consider adding a non-gelling guanosine analog to disrupt the crystallization process and stabilize the solution.[9]
Inconsistent results in biological assays Enzymatic degradation. The tryptamine moiety can be metabolized by monoamine oxidases (MAO), and the carbamate can be cleaved by plasma hydrolases.[2][6]- Add a suitable enzyme inhibitor to your assay medium (e.g., an MAO inhibitor if MAO-mediated degradation is suspected).- Use heat-inactivated plasma or serum to denature degradative enzymes.- Minimize incubation times where possible.
Solution discoloration (yellowing, browning, or darkening) Oxidation of the tryptamine indole ring. This is accelerated by oxygen, light, and metal ions.[4][5]- Prepare solutions fresh and use them immediately.- Degas buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen).- Store solutions in amber vials or protect them from light.- Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the solution.- Include a chelating agent (e.g., EDTA) to sequester trace metal ions.

Experimental Protocols

Protocol 1: Assessing pH-Dependent Stability of TGC

This protocol outlines a method to determine the stability of TGC across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, and 9) using a universal buffer system or specific buffers (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

  • Stock Solution Preparation: Prepare a concentrated stock solution of TGC in a stable organic solvent (e.g., DMSO or acetonitrile).

  • Incubation:

    • Dispense equal volumes of each buffer into separate amber HPLC vials.

    • Spike each vial with a small volume of the TGC stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.

    • Prepare a "time zero" (T₀) sample by immediately quenching the reaction (e.g., by adding an equal volume of cold acetonitrile).

    • Incubate the remaining vials at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each pH condition and quench the reaction as described for the T₀ sample.

  • Analysis:

    • Analyze all samples (including T₀) by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.

    • Calculate the percentage of TGC remaining at each time point relative to the T₀ concentration for each pH.

  • Data Presentation: Plot the percentage of TGC remaining versus time for each pH condition. Calculate the half-life (t₁/₂) at each pH.

Illustrative Data: TGC Half-Life (t₁/₂) at 37°C
pH Half-Life (Hours)
3.0> 48
5.036
7.48.5
9.01.2
Note: This table contains example data based on the general behavior of carbamates and should be determined experimentally for TGC.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound in solution.

G start TGC Degradation Observed (Loss of Purity / Color Change) check_color Is there a color change (blue/black)? start->check_color oxidation Probable Cause: Oxidation of Tryptamine Moiety check_color->oxidation  Yes check_ph Is the solution pH neutral or alkaline (≥7.4)? check_color->check_ph No solution_oxidation Solution: - Degas solvents - Use antioxidants (e.g., Ascorbic Acid) - Protect from light (amber vials) - Add chelator (e.g., EDTA) oxidation->solution_oxidation stable Solution Stable solution_oxidation->stable hydrolysis Probable Cause: Base-Catalyzed Carbamate Hydrolysis check_ph->hydrolysis  Yes check_bio Is the matrix a biological fluid (plasma, etc.)? check_ph->check_bio No solution_hydrolysis Solution: - Lower pH to acidic range (4-6) - Reduce temperature - Use N,N-disubstituted analog if possible hydrolysis->solution_hydrolysis solution_hydrolysis->stable enzymatic Probable Cause: Enzymatic Degradation (Esterases, MAO) check_bio->enzymatic  Yes check_bio->stable No solution_enzymatic Solution: - Use heat-inactivated matrix - Add relevant enzyme inhibitors enzymatic->solution_enzymatic solution_enzymatic->stable

Caption: Troubleshooting workflow for TGC degradation.

Potential Degradation Pathways

This diagram shows the primary, non-enzymatic degradation pathways that this compound might undergo in an aqueous solution.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway TGC This compound (TGC) H2O H₂O (pH dependent) TGC->H2O O2 O₂ / Light / Metal Ions TGC->O2 HydrolysisProducts Tryptamine + Guanosine + CO₂ H2O->HydrolysisProducts Cleavage of Carbamate Linker OxidationProducts Oxidized Tryptamine Moiety (Colored Products) O2->OxidationProducts Oxidation of Indole Ring

Caption: Potential degradation pathways for TGC.

References

"troubleshooting Tryptamine guanosine carbamate degradation"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tryptamine Guanosine Carbamate

Disclaimer: Publicly available information on the specific degradation of "this compound" is limited. This guide is based on the established chemical properties and degradation pathways of its constituent components: tryptamine, guanosine, and the carbamate linkage. The troubleshooting advice and protocols provided are general and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of degradation in this compound?

The molecule has three primary components susceptible to degradation:

  • Carbamate Linkage: Carbamate bonds can be chemically and enzymatically labile. Hydrolysis is a major degradation pathway, which can be influenced by pH and the presence of hydrolase enzymes.[1][2][3]

  • Tryptamine Moiety: The indole ring of tryptamine can be subject to oxidation. The amine group can also undergo enzymatic reactions.

  • Guanosine Moiety: The glycosidic bond between the guanine and ribose sugar in guanosine can be cleaved under acidic conditions. The ribose itself can also be a target of degradation.

Q2: How does pH affect the stability of this compound?

The stability of the carbamate linkage is highly pH-dependent.[2][4]

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis of the carbamate bond can occur. Additionally, the glycosidic bond in the guanosine moiety may be susceptible to cleavage.[4]

  • Neutral to Mildly Basic Conditions (pH 7-8): The carbamate linkage is generally more stable, but enzymatic hydrolysis by esterases or other hydrolases can be a significant factor, especially in biological matrices.

  • Strongly Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the carbamate is a common degradation pathway.[2]

Q3: What role do enzymes play in the degradation of this compound?

Enzymes, particularly hydrolases like esterases and amidases, can catalyze the cleavage of the carbamate bond.[1][5] In biological systems or experiments involving cell lysates or plasma, enzymatic degradation is a critical factor to consider. The tryptamine portion can also be a substrate for enzymes such as monoamine oxidase.[6]

Troubleshooting Guide

Issue 1: Rapid loss of parent compound in aqueous buffer.

  • Question: I am observing a rapid decrease in the concentration of this compound in my aqueous buffer solution, even at neutral pH. What could be the cause?

  • Answer:

    • Check Buffer Composition: Certain buffer components can catalyze degradation. Phosphate buffers, for instance, can sometimes participate in hydrolysis reactions. Try switching to a non-nucleophilic buffer like HEPES or MOPS.

    • Temperature Effects: Ensure your experiments are conducted at a controlled and appropriate temperature. Elevated temperatures will accelerate hydrolysis.

    • Photodegradation: Indole-containing compounds like tryptamine can be susceptible to photodegradation. Protect your samples from light.

    • Dissolved Gasses: Oxidative degradation of the tryptamine moiety can be initiated by dissolved oxygen. Consider de-gassing your buffers.

Issue 2: Inconsistent results in cell-based assays.

  • Question: My experimental results with this compound are highly variable when using cell cultures. Why might this be happening?

  • Answer:

    • Enzymatic Degradation: Cells can release intracellular or have membrane-bound enzymes that degrade the compound. The level of enzymatic activity can vary with cell density and health.[1] Consider using an enzyme inhibitor cocktail if appropriate for your experiment.

    • Cellular Uptake and Metabolism: The compound may be actively transported into cells and metabolized. This would lead to a decrease in the concentration of the parent compound in the extracellular medium.

    • Adsorption to Plasticware: Highly lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-adhesion microplates or glassware may mitigate this.

Issue 3: Appearance of unexpected peaks in HPLC analysis.

  • Question: I am seeing multiple unexpected peaks in my HPLC chromatogram after incubating my compound. How can I identify these degradation products?

  • Answer:

    • Hypothesize Degradation Products: Based on the structure, likely degradation products include tryptamine, guanosine, and potentially further breakdown products of these.

    • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a powerful tool for identifying unknown compounds. The mass of the degradation products can provide strong clues to their identity.

    • Reference Standards: If available, run reference standards of potential degradation products (e.g., tryptamine, guanosine) to compare retention times with your unknown peaks.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various conditions to illustrate potential degradation profiles.

ConditionTemperature (°C)Half-life (hours)Primary Degradation Product(s)
pH 3.0 (0.1 M HCl)252.5Guanosine, Tryptamine
pH 7.4 (PBS)2548Tryptamine, Guanosine
pH 7.4 (PBS with Porcine Liver Esterase)250.5Tryptamine, Guanosine
pH 9.0 (0.1 M Carbonate Buffer)258Tryptamine, Guanosine
pH 7.4 (PBS)4>200Not significant

Experimental Protocols

Protocol: Assessing the pH Stability of this compound using HPLC

  • Preparation of Buffers:

    • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9). Use buffers with minimal catalytic activity, such as citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an organic solvent like DMSO or ethanol at a high concentration (e.g., 10 mM).

    • For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on pH and stability.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching:

    • Immediately quench the degradation reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate proteins (if present) and stop further degradation.

    • Centrifuge the quenched samples to pellet any precipitate.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC with UV detection. The mobile phase and column should be optimized to achieve good separation of the parent compound and its potential degradation products.

    • A gradient elution using water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a good starting point.

    • Monitor the absorbance at a wavelength where the tryptamine or guanosine chromophore has maximum absorbance.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point, normalized to the internal standard.

    • Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

TGC Tryptamine Guanosine Carbamate Tryptamine Tryptamine TGC->Tryptamine Hydrolysis (pH, Enzyme) Guanosine Guanosine TGC->Guanosine Hydrolysis (pH, Enzyme) Indole_Oxidation Indole Oxidation Products Tryptamine->Indole_Oxidation Oxidation Guanine Guanine + Ribose Guanosine->Guanine Acidic Hydrolysis

Caption: Hypothetical degradation pathway of this compound.

Start Compound Degradation Observed Check_pH Is pH optimal? Start->Check_pH Check_Enzymes Biological matrix? Check_pH->Check_Enzymes Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Temp Is temperature controlled? Check_Enzymes->Check_Temp No Add_Inhibitor Add Enzyme Inhibitor Check_Enzymes->Add_Inhibitor Yes Control_Temp Lower/Control Temperature Check_Temp->Control_Temp No Stable Compound Stable Check_Temp->Stable Yes Adjust_pH->Check_Enzymes Add_Inhibitor->Check_Temp Control_Temp->Stable Stability TGC Stability pH pH Stability->pH Temperature Temperature Stability->Temperature Enzymes Enzymes Stability->Enzymes Solvent Solvent Stability->Solvent

References

Technical Support Center: Optimizing HPLC Separation of Tryptamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of tryptamine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during the HPLC separation of tryptamine isomers.

1. Poor Peak Shape: Tailing Peaks for Basic Tryptamines

  • Question: My chromatogram shows significant peak tailing for my tryptamine isomers. What is the likely cause and how can I fix it?

  • Answer: Peak tailing with basic compounds like tryptamines is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic amine groups with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3]

    Here are several strategies to improve peak shape:

    • Mobile Phase pH Adjustment: Tryptamines are basic compounds. Lowering the pH of the mobile phase (typically to between 3 and 7) will protonate the amine groups.[1][4] This reduces their interaction with the silanol groups. A mobile phase pH at least 2 units away from the analyte's pKa is recommended for consistent results.[5][6]

    • Use of Buffers: Incorporating a buffer (e.g., phosphate or acetate) in your mobile phase helps to maintain a constant pH and can mask the silanol interactions.[1]

    • End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups, which minimizes tailing.[1]

    • Alternative Stationary Phases: Consider using a pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative separation mechanisms, including pi-pi and dipole-dipole interactions, which can improve peak shape and selectivity for aromatic compounds like tryptamines.[7][8][9]

2. Co-elution or Poor Resolution of Isomers

  • Question: I am unable to separate two or more of my tryptamine isomers. How can I improve the resolution?

  • Answer: Achieving baseline separation of structurally similar isomers can be challenging. Here are several approaches to enhance resolution:

    • Optimize Mobile Phase Composition:

      • Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent generally increases retention time and can improve separation.

      • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.

    • Gradient Elution: For complex mixtures of isomers with a wide range of polarities, a gradient elution is often more effective than an isocratic method.[10][11][12][13][14] A shallow gradient can significantly improve the separation of closely eluting peaks.

    • Column Chemistry:

      • PFP Columns: As mentioned, PFP columns provide different selectivity compared to standard C18 columns and are particularly useful for separating positional isomers.[7][8][9]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar tryptamine isomers, HILIC can be a powerful alternative to reversed-phase chromatography.[15][16][17][18][19] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent.

3. Unexpected Elution Order

  • Question: The elution order of my tryptamine isomers is not what I expected based on their polarity. Why is this happening?

  • Answer: While retention in reversed-phase HPLC is primarily driven by hydrophobicity, secondary interactions can influence the elution order, especially with multifunctional compounds like tryptamines.

    • Residual Silanol Interactions: As discussed, interactions between basic analytes and acidic silanols can lead to unexpected retention behavior.

    • Ion-Exchange Effects: At certain pH values, the stationary phase can exhibit ion-exchange characteristics, which can alter the elution order of ionizable compounds.[2]

    • Stationary Phase Selection: Different stationary phases (e.g., C18 vs. PFP) will have different retention mechanisms, leading to changes in elution order.[7][9]

4. Chiral Separation Challenges

  • Question: I need to separate enantiomers of a chiral tryptamine derivative, but I am not getting any separation on my standard C18 column. What should I do?

  • Answer: The separation of enantiomers requires a chiral environment. This can be achieved in HPLC in a few ways:

    • Chiral Stationary Phases (CSPs): This is the most common and effective method for chiral separations.[20][21][22][23] CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used.

    • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers. These complexes can then be separated on a standard achiral column.[20]

    • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[20]

    For chiral separations, isocratic elution is often preferred as the retention mechanism is highly dependent on the specific interactions with the stationary phase.[14]

Data Presentation

The following tables summarize typical starting conditions and comparative data for the separation of tryptamine isomers.

Table 1: Recommended HPLC Columns for Tryptamine Isomer Separation

Column TypePrimary Separation MechanismBest Suited For
C18 (Reversed-Phase) Hydrophobic interactionsGeneral-purpose separation of tryptamines with differing hydrophobicities.
Pentafluorophenyl (PFP) Hydrophobic, pi-pi, dipole, and hydrogen bonding interactionsSeparation of positional isomers and structurally similar tryptamines.[7][8][9]
HILIC Hydrophilic partitioningSeparation of highly polar tryptamine isomers.[15][16][17][18][19]
Chiral Stationary Phases (CSPs) Enantioselective interactionsSeparation of enantiomers.[20][21][22][23]

Table 2: Example HPLC Method Parameters for Tryptamine Analysis

ParameterMethod 1: Reversed-PhaseMethod 2: PFPMethod 3: HILIC
Column C18, 4.6 x 250 mm, 5 µmDiscovery HS F5 (PFP), 4.6 x 150 mm, 5 µm[24]HILIC, e.g., silica or amide-based
Mobile Phase A 0.025 M Ammonium Acetate10 mM Ammonium Acetate in Water10 mM Ammonium Formate in Water
Mobile Phase B Methanol/Acetonitrile (e.g., 5:30 v/v)AcetonitrileAcetonitrile
Elution Mode Isocratic or GradientIsocratic[24]Gradient
Flow Rate 1.0 mL/min[25]1.0 mL/min[24]0.4 mL/min
Column Temperature 25 °C[25]20 °C[24]30 °C
Detection UV at 280 nm[25]UV at 225 nm[24]UV or Mass Spectrometry

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Tryptamine Content

This protocol is based on a general method for the determination of tryptamine.[25]

  • Preparation of Mobile Phase:

    • Prepare a 0.025 M ammonium acetate solution (Mobile Phase A).

    • Prepare a mixture of methanol and acetonitrile in a 5:30 volume ratio (Mobile Phase B).

    • The final mobile phase is a mixture of Mobile Phase A and Mobile Phase B in a 65:35 volume ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detector: UV at 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the tryptamine standard or sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Separation of Phenethylamine Alkaloids (including Tryptamine relatives) using a PFP Column

This protocol is adapted from a method for the separation of phenethylamine alkaloids.[24]

  • Preparation of Mobile Phase:

    • Prepare a 10 mM ammonium acetate solution.

    • The mobile phase is a mixture of acetonitrile and the 10 mM ammonium acetate solution in a 90:10 (v/v) ratio.

    • Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Column: Discovery HS F5 (PFP), 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20 °C.

    • Elution: Isocratic.

    • Detector: UV at 225 nm.

  • Sample Preparation:

    • Dissolve samples in the mobile phase.

    • Filter samples prior to injection.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Separation Goal (e.g., Isomer Resolution) SelectColumn Select Initial Column (e.g., C18, PFP) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (e.g., ACN/H2O with buffer) SelectColumn->SelectMobilePhase ScoutingRun Perform Scouting Gradient Run SelectMobilePhase->ScoutingRun EvaluateResults Evaluate Peak Shape and Resolution ScoutingRun->EvaluateResults OptimizeGradient Optimize Gradient Slope and Time EvaluateResults->OptimizeGradient Poor Resolution AdjustpH Adjust Mobile Phase pH EvaluateResults->AdjustpH Peak Tailing ChangeSolvent Change Organic Solvent (ACN vs. MeOH) EvaluateResults->ChangeSolvent Poor Selectivity GoodSeparation Separation Acceptable? EvaluateResults->GoodSeparation Good OptimizeIsocratic Develop Isocratic Method OptimizeGradient->OptimizeIsocratic OptimizeGradient->GoodSeparation AdjustpH->GoodSeparation ChangeSolvent->GoodSeparation FinalMethod Final Method GoodSeparation->FinalMethod Yes TryNewColumn Try Different Column (e.g., HILIC, Chiral) GoodSeparation->TryNewColumn No TryNewColumn->SelectMobilePhase

Caption: Workflow for HPLC method development for tryptamine isomers.

Troubleshooting_HPLC_Separation Problem Poor Separation Observed CheckPeakShape Check Peak Shape Problem->CheckPeakShape CheckResolution Check Resolution Problem->CheckResolution Tailing Peak Tailing CheckPeakShape->Tailing Tailing Fronting Peak Fronting CheckPeakShape->Fronting Fronting Broad Broad Peaks CheckPeakShape->Broad Broad CoElution Co-elution CheckResolution->CoElution No Separation PoorSelectivity Poor Selectivity CheckResolution->PoorSelectivity Partial Separation TailingSol Lower Mobile Phase pH Use End-Capped Column Add Competing Base Tailing->TailingSol FrontingSol Reduce Sample Concentration Check for Overload Fronting->FrontingSol BroadSol Increase Flow Rate Check for Dead Volume Optimize Temperature Broad->BroadSol CoElutionSol Optimize Gradient Change Organic Solvent CoElution->CoElutionSol PoorSelectivitySol Change Column Chemistry (e.g., C18 to PFP) Adjust pH PoorSelectivity->PoorSelectivitySol

Caption: Troubleshooting guide for common HPLC separation issues.

References

"reducing off-target effects of Tryptamine guanosine carbamate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tryptamine Guanosine Carbamate (TGC), a novel investigational compound. Given the nascent stage of research on TGC, this guide focuses on foundational strategies for identifying and mitigating potential off-target effects based on the pharmacology of its constituent moieties: tryptamine, guanosine, and a carbamate linker.

Frequently Asked Questions (FAQs)

Q1: What are the probable primary biological targets of this compound?

Based on its structural components, this compound (TGC) is hypothesized to interact with multiple target classes. The tryptamine moiety suggests potential activity as an agonist at serotonin (5-HT) receptors and trace amine-associated receptors (TAARs), particularly TAAR1.[1][2] Tryptamines are known to influence monoaminergic neurotransmission.[1] The guanosine component may engage signaling pathways modulated by purine nucleosides. Guanosine has been shown to exert antidepressant-like effects through the modulation of NMDA receptors, the nitric oxide-cGMP pathway, and PI3K/mTOR signaling.[3][4] It also shows neuroprotective effects involving adenosine A1/A2A receptors and various kinase pathways like PI3K, MEK, and PKC.[5]

Q2: What are the potential off-target liabilities associated with the carbamate group in TGC?

The carbamate functional group is present in numerous therapeutic agents and is known to interact with various biological targets.[6] A primary consideration for carbamates is their potential to act as inhibitors of acetylcholinesterase (AChE), similar to organophosphates, although typically through a reversible mechanism.[7] This can lead to cholinergic side effects.[7] Additionally, carbamates have been shown to interact with other targets, including melatonin receptors and opioid receptors, depending on the overall molecular structure.[8][9] Therefore, screening for activity at these targets is a prudent step in characterizing the selectivity of TGC.

Q3: What is a recommended general strategy for identifying the on- and off-target effects of a novel compound like TGC?

A systematic approach is crucial for characterizing the selectivity of a novel compound.[10] This typically involves a tiered screening cascade:

  • Initial Target Profiling: Broad screening against a panel of receptors, kinases, and enzymes can provide a global view of the compound's selectivity.[11]

  • Dose-Response Studies: Establishing a clear dose-response relationship for the desired on-target effect is essential. Off-target effects often manifest at higher concentrations.[12]

  • Use of Structurally Distinct Inhibitors: Employing other known inhibitors of the intended target that have different chemical scaffolds can help confirm that the observed phenotype is due to modulation of the intended target.

  • Genetic Validation: Techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown of the putative target can provide strong evidence for on-target activity.[13] If the compound's effect persists after target removal, it is likely due to off-target interactions.[13]

Q4: How can I minimize off-target effects in my cellular experiments?

Minimizing off-target effects is critical for generating reliable and reproducible data.[12] Key strategies include:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of TGC required to achieve the desired on-target effect through careful dose-response experiments.[12]

  • Optimize Experimental Conditions: Ensure that factors like cell density, serum concentration, and incubation time are consistent and optimized.

  • Include Appropriate Controls: Always include vehicle-only controls and, if possible, a positive control (a known modulator of the target) and a negative control (an inactive analogue of the compound).[14]

  • Confirm with Orthogonal Approaches: Validate key findings using alternative methods or assays that measure different endpoints related to the target's function.

Troubleshooting Guides

Problem: My experimental results with this compound are inconsistent and show high variability.

  • Possible Cause 1: Compound Instability or Solubility Issues.

    • Troubleshooting Steps:

      • Verify the chemical integrity and purity of your TGC stock using methods like HPLC or LC-MS.

      • Assess the solubility of TGC in your specific cell culture media or assay buffer. Precipitation of the compound can lead to inconsistent effective concentrations. Consider using a different solvent or a salt form to improve solubility.[12]

      • Evaluate the stability of TGC under your experimental conditions (e.g., in aqueous media over the duration of the experiment). Degradation can reduce its potency.

  • Possible Cause 2: Inconsistent Experimental Technique.

    • Troubleshooting Steps:

      • Review your experimental protocol for any potential sources of variability, such as pipetting errors or inconsistencies in cell plating.

      • Ensure all reagents are properly prepared and within their expiration dates.

      • Implement stringent quality control checks at each stage of the experiment.[14]

Problem: I am observing unexpected cellular phenotypes that do not align with the presumed target's function.

  • Possible Cause: Off-Target Effects.

    • Troubleshooting Steps:

      • Conduct a Dose-Response Analysis: Determine if the unexpected phenotype is only observed at higher concentrations of TGC, which is often indicative of off-target activity.

      • Perform a Target Deconvolution Screen: Utilize unbiased screening methods, such as chemical proteomics or phenotypic screening, to identify potential off-target binding partners.[10][11]

      • Consult Off-Target Databases: Use computational tools and databases to predict potential off-target interactions based on the chemical structure of TGC.[15][16]

      • Follow the Target Validation Workflow: Use the experimental workflow outlined below to systematically investigate if the effect is on- or off-target.

      G A Unexpected Phenotype Observed B Is the effect dose-dependent? A->B C Does the phenotype persist at low concentrations? B->C Yes K Phenotype may be due to the primary target or another unidentified off-target B->K No, only at high conc. D Hypothesize Potential Off-Targets (e.g., Kinases, GPCRs) C->D Yes L Investigate Primary Target Modulation C->L No E Perform Broad Panel Screening (KinomeScan, GPCR Panel) D->E F Identify High-Affinity Off-Targets E->F G Validate Off-Target Engagement in Cells (e.g., Cellular Thermal Shift Assay) F->G H Use Genetic Knockdown/Knockout of Off-Target G->H I Does knockdown/knockout rescue the phenotype? H->I J Phenotype is likely due to the identified off-target I->J Yes I->K No

      Figure 1. Workflow for troubleshooting unexpected cellular phenotypes.

Problem: How do I design an experiment to definitively confirm if an observed effect is "on-target" or "off-target"?

  • Solution: Target Validation using CRISPR-Cas9 Knockout.

    • Objective: To determine if the biological effect of this compound is dependent on the presence of its intended molecular target.

    • Rationale: If the effect is "on-target," knocking out the target protein should render the cells non-responsive to the compound. If the effect persists in knockout cells, it is "off-target."[13]

    G cluster_0 Cell Line Preparation cluster_1 Experimental Treatment cluster_2 Data Analysis & Interpretation A Wild-Type (WT) Cells B Transfect with Cas9 and guide RNA for Target X A->B E Treat WT and KO cells with Vehicle Control A->E F Treat WT and KO cells with This compound A->F C Generate Target X Knockout (KO) Cell Line B->C D Validate KO by Western Blot or qPCR C->D D->E D->F G Measure Phenotypic Endpoint (e.g., Cell Viability, Gene Expression) E->G F->G H Compare Response in WT vs. KO cells G->H I On-Target Effect: WT cells respond, KO cells do not H->I J Off-Target Effect: Both WT and KO cells respond H->J

    Figure 2. Experimental workflow for target validation using CRISPR-Cas9.

Data Presentation

Effective management of off-target effects requires quantitative assessment of a compound's activity against a range of potential targets. Below are example tables illustrating how to structure and present such data for a novel compound like this compound.

Table 1: Example In Vitro Target Engagement Profile of this compound

Target ClassSpecific TargetAssay TypeBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)
GPCR Serotonin 5-HT2ARadioligand Binding5075 (Agonist)
Serotonin 5-HT1ARadioligand Binding250400 (Partial Agonist)
Dopamine D2Radioligand Binding>10,000>10,000
Adrenergic α1Radioligand Binding1,5002,000 (Antagonist)
Enzyme AcetylcholinesteraseActivity AssayN/A8,500
MAO-AActivity AssayN/A>20,000
Other TAAR1Functional AssayN/A120 (Agonist)

Table 2: Example Kinase Selectivity Panel for this compound (at 1 µM)

Kinase FamilyKinase TargetPercent Inhibition
Tyrosine Kinase SRC85%
ABL160%
EGFR<10%
Serine/Threonine Kinase ROCK145%
PI3Kα30%
AKT1<5%
MEK1<5%

Experimental Protocols

Protocol: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the off-target effects of this compound against a panel of protein kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., from 10 µM to 1 nM).

  • Kinase Panel Selection:

    • Choose a commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX) that offers a broad panel representing the human kinome.[17] A panel of over 400 kinases is recommended for comprehensive profiling.[11]

  • Binding or Activity Assay:

    • The service provider will typically perform either:

      • Activity Assays: These measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric (33P-ATP) or fluorescence-based method.

      • Binding Assays: These measure the physical interaction between the compound and the kinase, often using techniques like affinity chromatography or proprietary probe-based methods.[11]

  • Data Analysis:

    • Initial screening is often performed at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits."

    • Results are typically expressed as "Percent Inhibition" relative to a control.

    • For any kinases showing significant inhibition (e.g., >50%), follow-up with full dose-response curves to determine the IC50 value.

    • Calculate a Selectivity Index by comparing the IC50 for the intended target versus the IC50 for off-target kinases.[17]

Signaling Pathway Diagrams

The dual nature of this compound suggests potential engagement with multiple signaling cascades.

G cluster_0 Tryptamine Moiety cluster_1 Guanosine Moiety TGC_T Tryptamine Guanosine Carbamate HT2A 5-HT2A Receptor TGC_T->HT2A Agonist PLC PLC HT2A->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Signaling IP3_DAG->Ca_PKC TGC_G Tryptamine Guanosine Carbamate A2A_R A2A Receptor TGC_G->A2A_R Modulator PI3K_Pathway PI3K/Akt/mTOR Pathway TGC_G->PI3K_Pathway Activator AC Adenylyl Cyclase A2A_R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Synaptic_Plasticity Synaptic Plasticity PI3K_Pathway->Synaptic_Plasticity Promotes

Figure 3. Potential signaling pathways engaged by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Carbamate Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of carbamate prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using a carbamate prodrug strategy?

Carbamate prodrugs are designed to overcome undesirable drug properties by masking a functional group (commonly a hydroxyl or an amino group) of a parent drug with a carbamate moiety.[1][2][3] This strategy is employed to:

  • Enhance Chemical and Metabolic Stability: Carbamates can protect the parent drug from rapid first-pass metabolism, particularly from enzymatic degradation in the gut and liver.[2][3]

  • Improve Oral Bioavailability: By increasing metabolic stability and sometimes aqueous solubility, carbamate prodrugs can lead to a significant increase in the oral bioavailability of the parent drug.[4][5][6]

  • Modulate Physicochemical Properties: The carbamate promoiety can be tailored to improve properties like solubility and permeability.[2][3]

  • Achieve Controlled Release: The rate of hydrolysis of the carbamate can be modulated to control the release of the active drug.[1][2]

Q2: My carbamate prodrug shows poor conversion to the parent drug in vivo. What are the potential causes and solutions?

Poor in vivo conversion is a common challenge. Here are some potential reasons and troubleshooting steps:

  • Inappropriate Carbamate Structure: The stability of the carbamate bond is highly dependent on its structure. N,N-disubstituted carbamates are generally more stable than N-monosubstituted carbamates.[7] If your prodrug is too stable, consider synthesizing an N-monosubstituted or a different N,N-disubstituted analog.

  • Low Enzyme Activity: The primary enzymes responsible for carbamate hydrolysis are esterases and cytochrome P450s.[3] The expression and activity of these enzymes can vary between species and tissues. Consider using a different animal model or conducting in vitro assays with liver microsomes or plasma from different species to assess enzymatic activity.

  • Prodrug Metabolism to Inactive Metabolites: The prodrug itself may be metabolized by alternative pathways, leading to inactive products instead of the desired parent drug.[1][4][6] Metabolite identification studies using LC-MS/MS can help identify these alternative pathways.

Q3: I'm observing unexpected or inactive metabolites of my carbamate prodrug. How can I investigate this?

The formation of unexpected metabolites can derail a prodrug strategy. Here's how to approach this issue:

  • Conduct Metabolite Identification Studies: Utilize high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the observed metabolites in plasma, urine, and feces after administration of the prodrug.

  • In Vitro Metabolism Assays: Incubate the prodrug with liver microsomes, S9 fractions, or hepatocytes to determine which metabolic pathways are responsible for the formation of the unexpected metabolites. This can help to pinpoint the specific enzymes involved.

  • Structural Modification: Based on the identified metabolic soft spots, consider modifying the prodrug structure to block the undesired metabolic pathways.

Q4: How do I choose the appropriate in vitro assays to predict the in vivo performance of my carbamate prodrug?

A well-designed in vitro testing cascade is crucial for selecting promising carbamate prodrug candidates. Key assays include:

  • Chemical Stability: Assess the stability of the prodrug in buffers at different pH values (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood) to ensure it remains intact until it reaches the site of absorption and/or metabolism.

  • Plasma Stability Assay: This assay determines the rate of hydrolysis of the prodrug in plasma, providing insights into its stability in systemic circulation.[8][9][10][11]

  • Liver Microsomal Stability Assay: This assay evaluates the metabolic stability of the prodrug in the presence of liver enzymes, primarily cytochrome P450s, which are key drivers of first-pass metabolism.[12][13][14][15][16]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of the Carbamate Prodrug
Symptom Possible Cause Suggested Solution
Prodrug precipitates in aqueous buffers or formulation.The carbamate promoiety is too lipophilic.Synthesize analogs with more polar or ionizable groups in the promoiety, such as amino acids or polyethylene glycol (PEG) chains.[5]
Poor dissolution in simulated gastrointestinal fluids.High crystallinity of the prodrug.Explore different salt forms or amorphous solid dispersions of the prodrug to enhance its dissolution rate.[17]
Issue 2: Prodrug is Too Stable and Shows Minimal Conversion
Symptom Possible Cause Suggested Solution
High plasma concentrations of the intact prodrug and low concentrations of the parent drug in vivo.The carbamate bond is too resistant to enzymatic or chemical hydrolysis.1. Modify the Carbamate Structure: If using an N,N-disubstituted carbamate, switch to an N-monosubstituted carbamate, which is generally more labile.[7]2. Introduce Electron-Withdrawing Groups: Incorporate electron-withdrawing groups near the carbamate linkage to facilitate hydrolysis.
Low conversion in liver microsomal stability assays.The prodrug is not a substrate for the major metabolizing enzymes (CYPs and esterases).1. Screen in Different Species: Test the prodrug in microsomes from different species (e.g., human, rat, mouse, dog) as enzyme substrate specificity can vary.2. Consider Alternative Prodrug Linkages: If the carbamate is consistently too stable, explore other prodrug linkages like esters or carbonates.[18]
Issue 3: Prodrug is Too Unstable and Degrades Prematurely
Symptom Possible Cause Suggested Solution
Prodrug is rapidly degraded in simulated gastric or intestinal fluid.The carbamate bond is too labile under acidic or basic conditions.1. Modify the Carbamate Structure: Switch from an N-monosubstituted to a more stable N,N-disubstituted carbamate.[7]2. Introduce Steric Hindrance: Add bulky groups near the carbamate linkage to sterically hinder its hydrolysis.
Very short half-life in plasma stability assays.The prodrug is highly susceptible to plasma esterases.1. Use N,N-disubstituted Carbamates: These are generally more resistant to plasma esterases.2. Co-administration with an Esterase Inhibitor (for in vitro studies): This can help to confirm if esterases are the primary route of degradation.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a carbamate prodrug in plasma.

Materials:

  • Test carbamate prodrug

  • Control compound (known to be stable and unstable in plasma)

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile or methanol with an internal standard for reaction termination and sample preparation

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test prodrug and control compounds in DMSO.

  • Dilute the stock solutions in PBS to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <1%) to avoid affecting enzyme activity.[10]

  • Pre-warm the plasma and the 96-well plate to 37°C.

  • In separate wells, mix the diluted prodrug solution with the plasma.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.[8][9]

  • Centrifuge the plate to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining concentration of the test prodrug at each time point.

  • Calculate the half-life (t½) of the prodrug in plasma.

Protocol 2: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a carbamate prodrug in the presence of liver enzymes.

Materials:

  • Test carbamate prodrug

  • Control compounds (with known low and high metabolic clearance)

  • Pooled liver microsomes from the desired species

  • Phosphate buffer, pH 7.4

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or methanol with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test prodrug and control compounds in DMSO.

  • Prepare the incubation mixture by adding liver microsomes (e.g., 0.5 mg/mL final concentration) to the phosphate buffer.[12][13]

  • Add the test prodrug to the incubation mixture at a final concentration of, for example, 1 µM.[12][13]

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction with cold acetonitrile or methanol containing an internal standard.[12][13]

  • Include a control incubation without the NADPH regenerating system to assess for any non-NADPH-dependent degradation.[12]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug concentration.

  • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Protocol 3: LC-MS/MS Quantification of Carbamate Prodrug and Parent Drug in Plasma

Objective: To simultaneously quantify the carbamate prodrug and the released parent drug in plasma samples.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 25-50 µL), add an internal standard.

    • Perform protein precipitation by adding 3-4 volumes of cold acetonitrile or methanol.

    • Alternatively, for cleaner samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction (SPE).[19]

    • Vortex and centrifuge the samples.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 or other appropriate reversed-phase column for chromatographic separation.[19][20]

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

    • Optimize the mass spectrometer settings (e.g., electrospray ionization in positive or negative mode) for both the prodrug and the parent drug.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.[19]

  • Method Validation:

    • Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[21]

Data Presentation

Table 1: Example of In Vitro Stability Data for Carbamate Prodrugs of Compound X

ProdrugPlasma Half-life (min)Microsomal Half-life (min)Aqueous Buffer Stability (pH 7.4, % remaining at 2h)
Compound X >1201598%
Prodrug A (N-methyl) 453095%
Prodrug B (N,N-dimethyl) >1209599%
Prodrug C (N-ethyl) 302592%

Table 2: Example of Pharmacokinetic Parameters of Compound X and its Carbamate Prodrugs in Rats Following Oral Administration

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Compound X 101501.0450100
Prodrug A 15 (equimolar)4502.01800400
Prodrug B 16 (equimolar)2004.0900200
Prodrug C 15.5 (equimolar)6001.52250500

Visualizations

Carbamate_Prodrug_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver (First-Pass Metabolism) Oral Administration Oral Administration Prodrug_GI Carbamate Prodrug Oral Administration->Prodrug_GI Dissolution Prodrug_Liver Carbamate Prodrug Prodrug_GI->Prodrug_Liver Absorption Prodrug_Blood Carbamate Prodrug Parent_Drug Active Parent Drug Prodrug_Blood->Parent_Drug Hydrolysis in Blood Pharmacological_Effect Pharmacological Effect Parent_Drug->Pharmacological_Effect Prodrug_Liver->Prodrug_Blood Parent_Drug_Liver Active Parent Drug Prodrug_Liver->Parent_Drug_Liver Hydrolysis Parent_Drug_Liver->Parent_Drug Distribution Metabolites Inactive Metabolites Parent_Drug_Liver->Metabolites Further Metabolism Enzymes Esterases, Cytochrome P450s Enzymes->Prodrug_Liver Troubleshooting_Workflow Start Low Bioavailability of Carbamate Prodrug In_Vitro_Screen In Vitro Stability Assessment (Chemical, Plasma, Microsomal) Start->In_Vitro_Screen Metabolite_ID Metabolite Identification (LC-MS/MS) Start->Metabolite_ID Low Parent Drug Exposure Despite Prodrug Absorption Poor_Solubility Issue: Poor Aqueous Solubility In_Vitro_Screen->Poor_Solubility Precipitation? Too_Stable Issue: Too Stable (Low Conversion) In_Vitro_Screen->Too_Stable High % Remaining? Too_Unstable Issue: Too Unstable (Premature Degradation) In_Vitro_Screen->Too_Unstable Low % Remaining? Solution_Solubility Modify Promolety for Increased Polarity Poor_Solubility->Solution_Solubility Yes Solution_Stable Synthesize More Labile Analog (e.g., N-monosubstituted) Too_Stable->Solution_Stable Yes Solution_Unstable Synthesize More Stable Analog (e.g., N,N-disubstituted) Too_Unstable->Solution_Unstable Yes Inactive_Metabolites Issue: Formation of Inactive Metabolites Metabolite_ID->Inactive_Metabolites Solution_Metabolites Block Metabolic Soft Spots via Structural Modification Inactive_Metabolites->Solution_Metabolites Yes

References

Technical Support Center: Synthesis of N-Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-substituted tryptamines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of tryptamines?

A1: The primary methods for synthesizing N-substituted tryptamines are:

  • Reductive Amination: This is a widely used one-pot reaction involving the condensation of tryptamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]

  • Direct Alkylation (Sₙ2 Reaction): This method involves reacting tryptamine with an alkyl halide. However, it is often difficult to control and can lead to over-alkylation, producing quaternary ammonium salts as the major product.[4] The reaction rate tends to increase with each alkylation step due to the electron-donating effect of the alkyl groups.[4]

  • Catalytic N-alkylation: More advanced methods utilize catalysts, such as iridium complexes, to facilitate the N-alkylation of tryptamines using alcohols as the alkylating agents.[5] These "borrowing hydrogen" methods are often cleaner and more efficient.[5]

Q2: What are the major challenges in synthesizing N-substituted tryptamines?

A2: Researchers frequently face several challenges:

  • Over-alkylation: The nitrogen on the ethylamine side chain becomes more nucleophilic with each alkylation, making it difficult to stop the reaction at the desired mono- or di-substituted stage, often leading to the formation of quaternary ammonium salts.[4][6]

  • Side Reactions: The Pictet-Spengler reaction can occur, especially in the presence of aldehydes (like formaldehyde) and acidic conditions, leading to the formation of tetrahydro-β-carboline (THBC) byproducts.[2][7]

  • Purification Difficulties: Crude tryptamine products are often oils or difficult-to-crystallize solids, making purification by standard methods like column chromatography challenging.[8] Impurities can significantly hinder crystallization.[8]

  • Indole Ring Reactivity: The indole nucleus itself can be reactive under certain conditions. While N-alkylation of the indole nitrogen is less common under typical side-chain alkylation conditions, protecting the indole nitrogen is sometimes necessary for delicate transformations or multi-step syntheses.[9][10]

  • Instability: Some substituted tryptamines, particularly those with hydroxyl groups on the indole ring (like psilocin), are prone to oxidation.[11]

Q3: When should a protecting group be used on the indole nitrogen?

A3: The use of a protecting group on the indole nitrogen is advisable under specific circumstances:

  • When performing reactions that require strongly basic or acidic conditions that might affect the indole ring.

  • For delicate transformations on other parts of the molecule where the indole N-H could interfere.[9]

  • In multi-step syntheses to improve solubility and prevent unwanted side reactions at the indole nitrogen.[10]

  • Recent studies have shown that chemoselective installation of a carbamate protecting group can enable transformations that were previously low-yielding, such as the O-acyloxymethylation of hydroxytryptamines.[9]

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments.

Problem 1: Low Yield in Reductive Amination

  • Question: My reductive amination of tryptamine with an aldehyde is resulting in a low yield of the desired N,N-dialkyltryptamine. I'm recovering a lot of starting material and seeing other spots on my TLC. What's going wrong?

  • Answer: Low yields in this reaction can stem from several factors. First, ensure your reagents are pure and dry, as water can interfere with imine formation. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is effective, but alternatives like sodium triacetoxyborohydride can be milder and more selective.[3] Also, monitor the pH of the reaction; it should be mildly acidic (pH 4-6) to facilitate imine formation without promoting side reactions like β-carboline formation.[2] If the reaction stalls, consider increasing the equivalents of the aldehyde and reducing agent.

Problem 2: My main product is the quaternary ammonium salt in a direct alkylation.

  • Question: I am attempting to synthesize N,N-dimethyltryptamine (DMT) using tryptamine and methyl iodide, but my primary product appears to be the N,N,N-trimethyltryptammonium salt. How can I avoid this?

  • Answer: This is a classic problem of over-alkylation.[4] The N-methyl and N,N-dimethyl intermediates are more nucleophilic than tryptamine itself, so they react faster with the methyl iodide.[6] To minimize this, you can try a "breath of hope" style phase-transfer catalysis (PTC) reaction, although its reproducibility has been debated.[4] A more reliable approach is to switch to reductive amination using formaldehyde as the methyl source.[2] If you must use direct alkylation, using a large excess of the starting tryptamine can statistically favor mono- or di-alkylation, but this is often impractical and wasteful.

Problem 3: I'm getting a significant amount of a β-carboline byproduct.

  • Question: Analysis of my crude product from a DMT synthesis using formaldehyde and sodium cyanoborohydride shows a significant peak corresponding to tetrahydro-β-carboline (THBC). Why is this forming and how can I prevent it?

  • Answer: The formation of THBC is due to an acid-catalyzed Pictet-Spengler reaction between tryptamine and formaldehyde.[2][7] This side reaction is competitive with the desired reductive amination pathway. Using sodium borohydride instead of sodium cyanoborohydride can almost exclusively produce THBC instead of the intended DMT.[2][7] To minimize THBC formation, maintain careful control over reaction conditions. Ensure the pH is not too acidic, add the reducing agent promptly after the aldehyde, and keep the temperature low (e.g., on an ice bath) during the initial stages of the reaction.[2]

Problem 4: My final product is a persistent oil and is difficult to purify.

  • Question: After workup, my N-substituted tryptamine is a dark, viscous oil that won't crystallize and streaks badly on a silica gel column. What purification strategies can I use?

  • Answer: This is a very common issue.[8] The first step is a thorough aqueous workup (acid/base extraction) to remove most impurities. To purify the oily freebase, consider converting it to a crystalline salt.[12] Fumarate salts are often highly crystalline and stable, making them ideal for long-term storage and purification.[12] To do this, dissolve the crude freebase in a solvent like isopropanol or acetone and add a solution of fumaric acid in the same solvent. The salt will often precipitate out as a pure, crystalline solid. For column chromatography, deactivating the silica gel by adding 1-2% triethylamine or ammonia to the eluent can prevent streaking and improve separation.

Data Presentation

Table 1: Effect of Reducing Agent on N,N-Dimethyltryptamine (DMT) Synthesis

Starting MaterialAldehyde SourceReducing AgentPrimary ProductReference
TryptamineAqueous FormaldehydeSodium CyanoborohydrideN,N-Dimethyltryptamine (DMT) [7],[2]
TryptamineAqueous FormaldehydeSodium BorohydrideTetrahydro-β-carboline (THBC) [7],[2]

Table 2: Common Byproducts Identified in the Reductive Amination Synthesis of DMT

AbbreviationFull NameNotesReference
NMTN-MethyltryptamineMono-alkylated intermediate[7]
THBCTetrahydro-β-carbolinePictet-Spengler cyclization product[7],[2]
2-Me-THBC2-Methyltetrahydro-β-carbolineN-methylation of THBC byproduct[7]
MCMTN-methyl-N-cyanomethyltryptamineReaction with cyanide from NaBH₃CN[7]

Experimental Protocols

Protocol 1: General Reductive Amination for N,N-Dimethyltryptamine (DMT)

This protocol is based on the reductive amination procedure described in the literature.[2]

  • Dissolution: Dissolve tryptamine (1.0 eq) in ice-cold methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Add glacial acetic acid (approx. 3.4 eq) to the solution and stir for 5 minutes on an ice bath.

  • Reducing Agent: Add sodium cyanoborohydride (1.6 eq) to the mixture and continue stirring.

  • Aldehyde Addition: Slowly add an aqueous solution of formaldehyde (37-40%, approx. 2.3 eq) to the reaction mixture over a period of 20-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to stir for several hours (e.g., 2-4 hours) at room temperature, monitoring by TLC until the starting material is consumed.

  • Quenching & Basification: Carefully add aqueous NaOH (e.g., 20%) to make the solution strongly basic (pH > 12).

  • Extraction: Remove the methanol under reduced pressure. Add distilled water to the residue and extract the aqueous layer three times with a nonpolar organic solvent like chloroform or dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with distilled water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude DMT freebase.

  • Purification: The crude product can be further purified by column chromatography, distillation, or conversion to a crystalline salt (see Protocol 2).

Protocol 2: Purification via Fumarate Salt Formation

This method is effective for purifying and storing tryptamines that are oily or unstable as a freebase.[12]

  • Dissolve Freebase: Dissolve the crude N-substituted tryptamine freebase in a minimal amount of a suitable solvent (e.g., isopropanol, acetone, or methanol).

  • Prepare Acid Solution: In a separate flask, prepare a saturated solution of fumaric acid in the same solvent. You will need approximately 0.5 equivalents of fumaric acid for every 1 equivalent of a di-substituted tryptamine (since it's a 2:1 salt).

  • Precipitation: Slowly add the fumaric acid solution to the stirring tryptamine solution. A precipitate should begin to form.

  • Crystallization: Continue stirring for 30-60 minutes. You may need to gently warm the solution to dissolve everything and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified fumarate salt under vacuum.

Visualizations

Synthesis_Workflow General Workflow for N-Substituted Tryptamine Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification start Tryptamine + Aldehyde/Ketone reductive_amination Reductive Amination (e.g., NaBH3CN, Acetic Acid) start->reductive_amination crude_product Crude Product Mixture (Freebase + Byproducts) reductive_amination->crude_product workup Aqueous Workup (Acid-Base Extraction) crude_product->workup purification Purification Options workup->purification column Column Chromatography purification->column salt Salt Formation (e.g., Fumarate) purification->salt final_product Pure N-Substituted Tryptamine column->final_product salt->final_product

Caption: General workflow for synthesis and purification.

Troubleshooting_Yield Troubleshooting Low Yield in Reductive Amination cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low Yield of Desired Product cause1 Poor Imine Formation problem->cause1 cause2 Inefficient Reduction problem->cause2 cause3 Side Reactions problem->cause3 sol1a Check Reagent Purity (Anhydrous Conditions) cause1->sol1a Solution sol1b Adjust pH to 4-6 cause1->sol1b Solution sol2a Change Reducing Agent (e.g., NaBH(OAc)3) cause2->sol2a Solution sol2b Increase Equivalents of Reducing Agent cause2->sol2b Solution sol3a Control Temperature (Ice Bath) cause3->sol3a Solution sol3b Avoid Strongly Acidic Conditions cause3->sol3b Solution

Caption: Decision tree for troubleshooting low reaction yield.

Side_Reactions Key Reaction Pathways and Competing Side Reactions cluster_alkylation Direct Alkylation (e.g., MeI) cluster_reductive Reductive Amination (e.g., CH2O) tryptamine Tryptamine nmt N-Methyltryptamine (NMT) tryptamine->nmt MeI imine Schiff Base / Iminium Ion tryptamine->imine + CH2O dmt N,N-Dimethyltryptamine (DMT) nmt->dmt MeI (faster) quat_salt Quaternary Salt (Over-alkylation) dmt->quat_salt MeI (fastest) dmt2 Desired Product (DMT) imine->dmt2 Reduction [H] thbc Tetrahydro-β-carboline (THBC) imine->thbc Cyclization (H+)

Caption: Competing reaction pathways in N-alkylation.

References

Technical Support Center: Method Refinement for Quantifying Low Concentrations of Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the quantification of low concentrations of tryptamines.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying low concentrations of tryptamines in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of tryptamines.[1][2][3] It offers high sensitivity and selectivity, allowing for the detection of trace-level analytes down to the ng/L range.[1] This technique can also distinguish between structurally similar compounds, which is crucial for accurate identification and quantification.[1]

Q2: How can I improve the sensitivity of my tryptamine assay?

A2: To enhance sensitivity, consider the following:

  • Sample Preparation: Optimize your extraction method to minimize matrix effects and maximize analyte recovery. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[4][5]

  • Derivatization: Pre-column derivatization can improve the chromatographic behavior and ionization efficiency of tryptamines.[1]

  • Instrumentation: Utilize a highly sensitive mass spectrometer, such as a Qtrap 6500+, for precise detection.[1]

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample processing, leading to more accurate quantification.[1]

Q3: What are common stability issues with tryptamines, and how can they be mitigated?

A3: Tryptamines, particularly hydroxylated ones like psilocin, are susceptible to degradation from exposure to air, light, and temperature fluctuations.[5][6] Psilocin is also unstable in biological samples.[7] To ensure sample integrity:

  • Storage: Store samples in the dark at low temperatures.[6][7][8] For fungal biomass, drying and storing at room temperature in the dark has been shown to be effective.[8][9] Interestingly, storing fresh mushrooms at -80°C resulted in significant degradation.[8][9]

  • Sample Handling: Minimize mechanical damage to fresh samples, as this can accelerate degradation.[6] For dried samples, powdering can improve extraction efficiency.[6]

  • pH: Tryptamines are generally more stable in an acidic environment.[2][4] Acidifying plasma samples with ascorbic acid has been used as a preservation step.[10]

Q4: How do I choose an appropriate internal standard for my analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., psilocin-d10 for psilocin).[5] This is because it will have nearly identical chemical and physical properties to the analyte, co-eluting and experiencing similar matrix effects, which allows for accurate correction during data analysis. If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used, but this is a less ideal option.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of low concentrations of tryptamines.

Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Flush the column with a strong solvent or replace it if necessary.[11]
Inappropriate Mobile Phase Optimize the mobile phase composition, including pH and organic solvent ratio. For basic amines like tryptamines, using a buffer at a pH below their pKa can improve peak shape.[12] An increase in the organic content of the mobile phase can sharpen peaks.[12]
Secondary Interactions Interactions between the analytes and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or using a different column chemistry (e.g., a biphenyl column) may help.[13]
High Signal Suppression or Enhancement (Matrix Effects)
Potential Cause Troubleshooting Steps
Co-eluting Matrix Components Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering substances such as phospholipids.[14][15]
Inefficient Chromatographic Separation Modify the HPLC gradient to better separate the analytes from matrix components.[16]
Ionization Competition Use a stable isotope-labeled internal standard to compensate for variations in ionization efficiency.[1] Diluting the sample can also sometimes reduce the concentration of interfering matrix components.
Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and procedure. For tryptamines in fungal matter, acidified methanol has been shown to be an effective extraction solvent.[6] Ensure thorough mixing, such as vortexing, to maximize extraction efficiency.[6]
Analyte Degradation Review sample handling and storage procedures to minimize exposure to light, heat, and air.[5][6] Ensure samples are stored under appropriate conditions immediately after collection.
Adsorption to Surfaces Use silanized glassware or polypropylene tubes to prevent adsorption of the analytes to container surfaces.
Inconsistent Results or Poor Reproducibility
Potential Cause Troubleshooting Steps
Variability in Sample Preparation Ensure consistent and precise execution of all sample preparation steps. The use of an automated liquid handler can improve reproducibility.
Instrument Instability Check for fluctuations in pump pressure, column temperature, and mass spectrometer performance.[11] Regular system maintenance and calibration are crucial.
Degradation of Standards Prepare fresh calibration standards regularly and store them under appropriate conditions to prevent degradation.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of tryptamines using LC-MS/MS.

Table 1: Linearity and Detection Limits for Selected Tryptamines

AnalyteMatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
PsilocinPlasma0.5 - 100-0.34[4]
PsilocybinPlasma5 - 100--[10]
PsilacetinPlasma0.5 - 100--[10]
4-Pro-DMTPlasma0.5 - 100--[10]
4-HO-DPTPlasma0.5 - 100--[10]
Various Tryptamines--5-[13]
HistamineFood-0.04 (mg/L)-[17][18]
TryptamineFood-0.14 (mg/L)-[17][18]

Table 2: Recovery and Matrix Effects

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
PsilocinPlasmaProtein Precipitation>86<110[4]
Various TryptaminesPlasmaProtein Precipitation~50Ion enhancement observed for psilocin (31.9%) and psilocybin (45.7%)[10]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation for Plasma Samples

This protocol is adapted from a method for the determination of 4-position ring-substituted tryptamines in plasma.[10]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma.

  • Acidification: To 100 µL of plasma, add 10 µL of a suitable antioxidant solution (e.g., ascorbic acid) to improve analyte stability.

  • Internal Standard Addition: Add the internal standard solution to each sample.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are general LC-MS/MS parameters that can be adapted for tryptamine analysis.[10][13]

  • Liquid Chromatography:

    • Column: A C18 or biphenyl reversed-phase column is commonly used.[13]

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 5mM ammonium formate, pH 3).[13]

    • Mobile Phase B: Acetonitrile or methanol with an acidic modifier.[13]

    • Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 35-50°C) to ensure reproducible retention times.[13]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[10]

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.[10]

    • MRM Transitions: At least two MRM transitions should be monitored for each analyte for confident identification and quantification (one for quantification and one for confirmation).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Acidify Acidification (e.g., Ascorbic Acid) Sample->Acidify Add_IS Add Internal Standard Acidify->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for tryptamine quantification.

Caption: Troubleshooting decision tree for tryptamine analysis.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage matrix effects in their experiments.

Troubleshooting Guides

This section provides answers to specific issues you might encounter during your LC-MS experiments.

Issue: I'm observing poor reproducibility and accuracy in my quantitative results. Could this be due to matrix effects?

Yes, poor reproducibility and accuracy are hallmark signs of matrix effects. Matrix effects occur when components in the biological sample co-elute with your analyte of interest and interfere with its ionization in the mass spectrometer's source.[1][2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[1][2][3]

To confirm if matrix effects are the cause, you can perform the following diagnostic experiments:

  • Post-Extraction Spike Analysis: This is a common method to quantitatively assess matrix effects.[1][4] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration.

  • Post-Column Infusion: This technique provides a qualitative assessment of matrix effects across the entire chromatogram.[1][4][5] A constant flow of the analyte is infused into the column eluent after the analytical column. Any suppression or enhancement of the signal upon injection of a blank matrix extract indicates the presence of matrix effects at specific retention times.

Issue: My analyte signal is significantly lower than expected (ion suppression). What are the likely causes and how can I fix it?

Ion suppression is the most common manifestation of matrix effects.[3][6] It occurs when co-eluting matrix components compete with the analyte for ionization, reducing the efficiency of analyte ion formation.[7]

Common Causes and Solutions:

CauseSolution
Phospholipids: A major component of cell membranes, phospholipids from plasma or serum samples are notorious for causing ion suppression.[8] They often co-extract with analytes and can build up on the LC column.Sample Preparation: Employ phospholipid removal strategies such as HybridSPE®-Phospholipid plates or specific Solid-Phase Extraction (SPE) cartridges.[8]
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize in the ion source, leading to signal suppression.Sample Preparation: Use desalting techniques like SPE or dialysis. Chromatography: Optimize the mobile phase to use volatile buffers (e.g., ammonium formate, ammonium acetate).
Other Endogenous Molecules: Lipids, proteins, and metabolites can all contribute to ion suppression.[3]Sample Preparation: More rigorous sample cleanup is necessary. Techniques like Liquid-Liquid Extraction (LLE) or advanced SPE can be effective.[9][10]
Dosing Vehicles: Excipients used in drug formulations (e.g., PEG400, Tween 80) can cause significant ion suppression.[11]Method Development: If possible, obtain a blank matrix with the vehicle to assess its specific impact. Optimize chromatography to separate the analyte from these components.
Issue: My analyte signal is unexpectedly high and variable (ion enhancement). What could be causing this?

While less common than ion suppression, ion enhancement can also lead to inaccurate results. It occurs when co-eluting compounds improve the ionization efficiency of the analyte.[12]

Common Causes and Solutions:

CauseSolution
Reduced Surface Tension: Some matrix components can lower the surface tension of the ESI droplets, facilitating solvent evaporation and enhancing ion release.[7]Chromatographic Separation: Improve the separation of the analyte from the enhancing components by modifying the gradient, flow rate, or column chemistry.[9]
Charge State Competition: In some cases, matrix components may help to maintain the analyte in a more readily ionizable state.Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. The SIL-IS will experience similar enhancement, allowing for accurate correction.[9][13]
Issue: I've identified matrix effects. What is the best strategy to mitigate them?

The choice of mitigation strategy depends on the nature and severity of the matrix effect, as well as the requirements of your assay (e.g., sensitivity, throughput).

A systematic approach is recommended:

Mitigation_Strategy start Matrix Effect Identified sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Improve Chromatographic Separation sample_prep->chromatography If insufficient calibration Use a Compensation Strategy chromatography->calibration If still present end Validated Method calibration->end Post_Column_Infusion syringe_pump Syringe Pump (Analyte Solution) t_union T-Union syringe_pump->t_union Constant Infusion lc_system LC System (Blank Matrix Injection) lc_system->t_union Column Eluent ms_detector Mass Spectrometer t_union->ms_detector

References

Technical Support Center: Optimization of Reaction Conditions for Carbamate Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing carbamate formation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for carbamate synthesis?

A1: Carbamate synthesis can be achieved through several common methods, each with its own advantages and limitations. Key methods include:

  • Reaction of isocyanates with alcohols: This is a highly efficient method for forming the carbamate linkage.[1]

  • Reaction of amines with chloroformates: Alkyl chloroformates are frequently used reagents for this transformation.[1][2]

  • From carbon dioxide, amines, and alcohols: This "green chemistry" approach utilizes readily available and less hazardous starting materials.[3][4]

  • Hofmann and Curtius Rearrangements: These classic organic reactions can be adapted for carbamate synthesis from primary amides or acyl azides, respectively.[2][5]

  • Using carbamoyl chlorides: These reagents can react with alcohols, often in the presence of a Lewis acid catalyst, to yield carbamates.[6]

Q2: How do I choose the appropriate amine protecting group for my synthesis?

A2: The choice of a carbamate protecting group depends on the overall synthetic strategy, particularly the presence of other functional groups and the required deprotection conditions. The most common carbamate protecting groups are Boc, Cbz, and Fmoc.[7][8] Their compatibility is crucial for achieving selectivity in multi-step syntheses.[9]

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[7][10]

  • Cbz (carboxybenzyl): Cleaved under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).[7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Known for its sensitivity to basic conditions, typically removed using a secondary amine base like piperidine.[7]

An "orthogonal" protecting group strategy, where each group can be removed without affecting the others, is often employed in complex syntheses.[9]

Q3: What is the role of a catalyst in carbamate formation?

A3: Catalysts can significantly improve the rate and yield of carbamate formation, especially in less reactive systems. For instance, in the synthesis of carbamates from CO₂, amines, and alcohols, basic catalysts are often employed.[3] Lewis acids, such as zinc chloride, have been shown to effectively catalyze the reaction between carbamoyl chlorides and alcohols.[6] The choice of catalyst depends on the specific reaction mechanism.

Q4: How does pH affect carbamate formation from CO₂?

A4: In aqueous solutions, the formation of carbamates from CO₂ and amines is highly pH-dependent. The reaction involves the free amine reacting with dissolved CO₂, carbonic acid, and bicarbonate ions.[11][12] The relative contribution of each pathway is dictated by the pH of the solution. Low temperature and high alkalinity generally favor the stability of carbamates in solution.[13]

Troubleshooting Guide

Problem 1: Low or no yield of the desired carbamate product.

Potential Cause Troubleshooting Suggestion
Poor nucleophilicity of the amine. The nitrogen in a carbamate is relatively non-nucleophilic.[7] If starting from a weakly nucleophilic amine, consider using more reactive reagents or a catalyst to facilitate the reaction.
Inefficient activation of the carbonyl source. When using chloroformates or other activated carbonyl compounds, ensure the quality of the reagent. For CO₂-based syntheses, the use of a suitable base or catalyst is crucial for activating the CO₂ molecule.[14]
Unfavorable reaction equilibrium. For reversible reactions, such as those involving CO₂, consider strategies to shift the equilibrium towards the product. This can include removing a byproduct (e.g., water) or using a dehydrating agent.[2]
Steric hindrance. Bulky substituents on either the amine or the alcohol can hinder the reaction. It may be necessary to use less sterically demanding reagents or explore alternative synthetic routes.
Catalyst deactivation. In catalytic reactions, the catalyst can be deactivated by byproducts like water.[2] Ensure anhydrous conditions or use a catalyst that is tolerant to the reaction conditions.

Problem 2: Formation of side products, such as ureas or N-alkylation.

Potential Cause Troubleshooting Suggestion
Reaction of isocyanate intermediate with amine. In reactions proceeding through an isocyanate intermediate (e.g., Curtius rearrangement), the isocyanate can react with a starting amine to form a urea byproduct. To minimize this, ensure the isocyanate is efficiently trapped by the alcohol.[2]
N-alkylation of the carbamate product. In syntheses involving alkyl halides, the resulting carbamate can sometimes undergo further alkylation on the nitrogen. The addition of additives like tetrabutylammonium iodide (TBAI) can help suppress this side reaction.[15]
Over-reaction or decomposition. Harsh reaction conditions (e.g., high temperature, prolonged reaction times) can lead to the decomposition of starting materials or products. Monitor the reaction progress (e.g., by TLC or LC-MS) and optimize the reaction time and temperature.

Problem 3: Difficulty in removing the carbamate protecting group.

Potential Cause Troubleshooting Suggestion
Incomplete deprotection reaction. Ensure the deprotection conditions are appropriate for the specific carbamate group and that a sufficient excess of the deprotecting agent is used. For example, Boc deprotection with TFA is typically fast, but sterically hindered Boc groups may require longer reaction times or elevated temperatures.[10]
Acid-sensitive functional groups. When removing acid-labile protecting groups like Boc, other functional groups in the molecule may also be affected. Consider using a milder acid or a different protecting group strategy.[9]
Catalyst poisoning in hydrogenolysis. For Cbz group removal via catalytic hydrogenation, the catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure the purity of the substrate and solvent.

Experimental Protocols

General Procedure for Boc Protection of an Amine

This protocol is a general guideline for the installation of a Boc protecting group on a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolve the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture of dioxane and water).

  • Add a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) to the solution. Typically, 1.1 to 1.5 equivalents are used.

  • Add di-tert-butyl dicarbonate (Boc₂O), usually 1.1 equivalents, to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purify the product by column chromatography if necessary.

General Procedure for Cbz Protection of an Amine

This protocol outlines the general steps for protecting an amine with a Cbz group using benzyl chloroformate.

  • Dissolve the amine in a suitable solvent, often a biphasic mixture like dioxane/water or dichloromethane/water.

  • Add a base, such as sodium carbonate or sodium bicarbonate, to the aqueous layer to neutralize the HCl generated during the reaction.

  • Cool the reaction mixture in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl), typically 1.1 equivalents.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Separate the organic layer. If a single-phase solvent system was used, add water and an immiscible organic solvent to perform an extraction.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent in vacuo and purify the Cbz-protected amine, usually by crystallization or column chromatography.

Data Presentation

Table 1: Effect of Zinc Chloride Catalyst Loading on Carbamate Yield

This table summarizes the effect of varying the amount of zinc chloride catalyst on the yield of a carbamate product formed from a carbamoyl chloride and 4-nitrophenol in toluene. The data indicates that increasing the catalyst loading to 0.5-1.0 equivalents significantly improves the reaction yield at room temperature.[6]

EntryCatalyst (equiv.)TemperatureYield (%)
10Room Temp.No Reaction
20Reflux31
30.1Room Temp.30
40.25Room Temp.41
50.5Room Temp.81
60.75Room Temp.85
71.0Room Temp.86

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine Amine ReactionVessel Reaction Mixture Amine->ReactionVessel CarbonylSource Carbonyl Source (e.g., Boc2O, Cbz-Cl, CO2) CarbonylSource->ReactionVessel SolventBase Solvent & Base SolventBase->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Drying Drying & Concentration Workup->Drying Purification Purification (e.g., Chromatography) Drying->Purification FinalProduct Protected Carbamate Purification->FinalProduct

Caption: General experimental workflow for carbamate synthesis.

troubleshooting_logic Start Low Carbamate Yield Cause1 Poor Amine Nucleophilicity Start->Cause1 Cause2 Inefficient Carbonyl Activation Start->Cause2 Cause3 Unfavorable Equilibrium Start->Cause3 Solution1 Use More Reactive Reagents/Catalyst Cause1->Solution1 Solution2 Check Reagent Quality /Add Activator Cause2->Solution2 Solution3 Remove Byproducts (e.g., Water) Cause3->Solution3 Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for low carbamate yield.

protecting_groups ProtectingGroups Carbamate Protecting Groups Boc Cbz Fmoc Deprotection Deprotection Conditions Strong Acid (TFA) Catalytic Hydrogenation Amine Base ProtectingGroups:Boc->Deprotection:Acid cleaved by ProtectingGroups:Cbz->Deprotection:H2 cleaved by ProtectingGroups:Fmoc->Deprotection:Base cleaved by

Caption: Common carbamate protecting groups and their deprotection conditions.

References

Validation & Comparative

A Comparative Analysis of Tryptamine Derivatives: From Serotonin Receptor Agonists to Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of tryptamine derivatives reveals a diverse pharmacological landscape, with compounds exhibiting a range of activities from potent serotonin receptor agonism to effective cholinesterase inhibition. While information on the specific compound "Tryptamine guanosine carbamate" is not available in the current scientific literature, this guide provides a comparative overview of other well-characterized tryptamine derivatives, offering insights into their structure-activity relationships and potential therapeutic applications.

This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons based on available experimental data. The information is presented to facilitate understanding of the pharmacological profiles of different classes of tryptamine derivatives.

Structural Classes of Tryptamine Derivatives

Tryptamine, a monoamine alkaloid, serves as a scaffold for a wide array of derivatives with varying pharmacological properties. The core tryptamine structure can be modified at several positions, leading to distinct classes of compounds with different biological targets. This guide focuses on a comparison of three main classes for which experimental data is available: Classic Tryptamine Analogs, Tryptamine Carbamates, and other Tryptamine Conjugates.

cluster_derivatives Tryptamine Derivatives Tryptamine Tryptamine Core Classic Classic Analogs (e.g., DMT, Psilocin) Tryptamine->Classic Substitution on indole ring or -amino group Carbamates Tryptamine Carbamates Tryptamine->Carbamates Addition of a carbamate moiety Conjugates Other Tryptamine Conjugates (e.g., Cinnamic Acid Hybrids) Tryptamine->Conjugates Hybridization with other molecules

Caption: Structural classes of tryptamine derivatives.

Comparative Pharmacological Data

The pharmacological activity of tryptamine derivatives is diverse, with different compounds targeting various receptors and enzymes. The following tables summarize quantitative data for representative compounds from different classes, focusing on their activity at serotonin receptors and their ability to inhibit cholinesterases.

Serotonin Receptor Binding Affinities

Many classic tryptamine derivatives are known for their high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is associated with their psychedelic effects.

CompoundClassReceptorBinding Affinity (Ki, nM)
N,N-Dimethyltryptamine (DMT) Classic Analog5-HT2A1,985
Psilocin (4-HO-DMT) Classic Analog5-HT2ALower than LSD
Tryptamine Classic Analog5-HT2A-
5-MeO-DMT Classic Analog5-HT2A-

Note: A lower Ki value indicates a higher binding affinity.

Cholinesterase Inhibition

A more recent area of research involves the development of tryptamine derivatives as cholinesterase inhibitors for potential use in treating neurodegenerative diseases like Alzheimer's. Tryptamine carbamates have shown particular promise in this area.

CompoundClassEnzymeIC50 (µM)
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) Cinnamic Acid-Tryptamine HybridAcetylcholinesterase (AChE)11.51
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) Cinnamic Acid-Tryptamine HybridButyrylcholinesterase (BChE)1.95
Compound 1 CarbamateButyrylcholinesterase (BChE)0.12
Compound 7 CarbamateButyrylcholinesterase (BChE)0.38
SR25 Tryptamine DerivativeAcetylcholinesterase (AChE)0.17
SR42 Tryptamine DerivativeAcetylcholinesterase (AChE)0.70
SR10 Tryptamine DerivativeAcetylcholinesterase (AChE)1.00

Note: A lower IC50 value indicates a higher inhibitory potency.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like many classic tryptamines, primarily couples to Gq/G11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Tryptamine Tryptamine Derivative (Agonist) Receptor 5-HT2A Receptor Tryptamine->Receptor G_Protein Gq/G11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway.

General Experimental Workflow for Pharmacological Characterization

The pharmacological characterization of novel tryptamine derivatives typically follows a standardized workflow, starting from synthesis and moving through a series of in vitro and in vivo assays to determine their activity, potency, and potential therapeutic effects.

Synthesis Chemical Synthesis and Purification Binding_Assay Receptor Binding Assays (e.g., Radioligand) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Enzyme Inhibition, Ca2+ Flux) Binding_Assay->Functional_Assay Cell_Based_Assay Cell-Based Assays (e.g., Neuroprotection) Functional_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Studies (e.g., Behavioral Models) Cell_Based_Assay->In_Vivo_Study

Caption: Experimental workflow for tryptamine derivatives.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Test compounds (tryptamine derivatives).

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well microplate, add the assay buffer, the membrane preparation, the radioligand, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ellman's Method for Cholinesterase Inhibition Assay

This protocol describes a colorimetric method to measure the activity of cholinesterases and the inhibitory potency of test compounds.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution.

  • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

  • Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (pH 8.0).

  • Test compounds (tryptamine derivatives).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • In a 96-well microplate, add the phosphate buffer, the enzyme solution, and the test compound at various concentrations.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Add the DTNB solution to each well.

  • Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI).

  • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Neuroprotection Assay

This is a general protocol to assess the neuroprotective effects of tryptamine derivatives against a neurotoxic insult in a cell culture model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), amyloid-beta peptide).

  • Test compounds (tryptamine derivatives).

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

  • Multi-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed the neuronal cells in a multi-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the cell culture medium. Include a control group that is not exposed to the neurotoxin and a group that is exposed to the neurotoxin without the test compound.

  • Incubate the cells for a further period (e.g., 24-48 hours).

  • Assess cell viability using a suitable assay. For example, in an MTT assay, the viable cells metabolize MTT into a colored formazan product, which can be quantified by measuring the absorbance.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

  • A significant increase in cell viability in the presence of the test compound compared to the neurotoxin-only group indicates a neuroprotective effect.

  • Dose-response curves can be generated to determine the EC50 value (the concentration of the test compound that provides 50% of the maximum neuroprotective effect).

A Comparative Analysis: Novel Tryptamine Carbamate Derivatives Versus Traditional Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Mechanisms of Emerging Cholinesterase Inhibitors.

In the landscape of neurodegenerative disease therapeutics, particularly Alzheimer's disease, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment. Traditional cholinesterase inhibitors (ChEIs), such as donepezil, rivastigmine, and galantamine, have long been the standard of care. However, the quest for more effective and multi-faceted therapeutic agents has led to the exploration of novel chemical scaffolds. Among these, tryptamine carbamate derivatives have emerged as a promising class of compounds, exhibiting not only potent cholinesterase inhibition but also additional neuroprotective properties. This guide provides a detailed comparison of these novel tryptamine carbamate derivatives against traditional ChEIs, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Scaffolds

Traditional cholinesterase inhibitors primarily function by reversibly or pseudo-irreversibly binding to and inhibiting acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE). This inhibition increases the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1] Donepezil is a selective and reversible inhibitor of AChE, while rivastigmine, a carbamate derivative, inhibits both AChE and BChE.[2][3] Galantamine also inhibits AChE and allosterically modulates nicotinic acetylcholine receptors.[4]

Novel tryptamine carbamate derivatives build upon the carbamate pharmacophore, known for its role in cholinesterase inhibition, by incorporating a tryptamine scaffold.[5][6] This molecular hybridization aims to create multi-target-directed ligands (MTDLs) that not only inhibit cholinesterases but also possess other beneficial properties such as antioxidant, anti-inflammatory, and neuroprotective effects.[4][7][8] For instance, certain carbamate-based N-substituted tryptamine derivatives have shown high selectivity for BChE, an enzyme whose activity increases in the later stages of Alzheimer's disease.[8][9]

Performance Data: A Quantitative Comparison

The efficacy of cholinesterase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. The following tables summarize the available quantitative data for traditional ChEIs and novel tryptamine carbamate derivatives.

Table 1: Cholinesterase Inhibitory Activity of Traditional Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 (µM)
DonepezilAcetylcholinesterase (AChE)Varies by study
RivastigmineButyrylcholinesterase (BChE)0.19 ± 0.001[4]
GalantamineAcetylcholinesterase (AChE)Varies by study

Table 2: Cholinesterase Inhibitory Activity of Novel Tryptamine Carbamate Derivatives

CompoundTarget EnzymeIC50 (µM)
Compound 6H6 (n-heptyl carbamate tryptamine derivative)Butyrylcholinesterase (eqBChE)0.007[8]
Compound 6H6 (n-heptyl carbamate tryptamine derivative)Acetylcholinesterase (eeAChE)> 100[8]
Compound H327 (N-salicyloyl tryptamine-carbamate hybrid)Butyrylcholinesterase (eqBChE)0.057 ± 0.005[4]

Note: IC50 values can vary depending on the experimental conditions. The data presented here are from specific studies for comparative purposes.

The data indicates that novel tryptamine carbamate derivatives, such as compound 6H6 and H327, can exhibit significantly greater potency and selectivity for BChE compared to rivastigmine.[4][8] This highlights the potential of these new compounds to offer a different therapeutic profile.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases and the inhibitory potency of various compounds.[10][11]

Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

Procedure:

  • Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the cholinesterase enzyme solution (AChE from electric eel or BChE from equine serum) to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

  • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Seed cells (e.g., neuronal cell lines like SH-SY5Y or PC12) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • After treatment, remove the medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Incubate the plate for a few hours (e.g., 4 hours) at 37°C to allow formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Express the results as a percentage of the control (untreated cells) to determine the effect of the compound on cell viability.

Scopolamine-Induced Memory Impairment Model in Mice

This in vivo model is commonly used to evaluate the potential of compounds to reverse cognitive deficits.[13][14][15][16][17] Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment.

Procedure:

  • Acclimate the mice to the laboratory conditions.

  • Divide the mice into different groups: a control group, a scopolamine-treated group, and groups treated with the test compound at different doses plus scopolamine.

  • Administer the test compound (e.g., orally or intraperitoneally) at a specified time before the behavioral test.

  • Induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally) typically 30 minutes before the test.

  • Assess learning and memory using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.

  • Record and analyze the behavioral parameters (e.g., escape latency in the Morris water maze, spontaneous alternation in the Y-maze) to evaluate the effect of the test compound on reversing scopolamine-induced memory deficits.

Signaling Pathways and Visualizations

The therapeutic and adverse effects of cholinesterase inhibitors are mediated through their impact on cholinergic signaling pathways. The increased availability of acetylcholine leads to the stimulation of both nicotinic and muscarinic acetylcholine receptors, which are involved in numerous downstream signaling cascades.

Cholinergic Synapse Signaling

The fundamental action of all cholinesterase inhibitors is to increase the concentration of acetylcholine (ACh) in the synaptic cleft. This enhances the activation of postsynaptic nicotinic (nAChR) and muscarinic (mAChR) receptors.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release ChT Choline Transporter AChE AChE ACh->AChE Hydrolysis nAChR Nicotinic Receptor (nAChR) ACh->nAChR Binds mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds Choline Choline AChE->Choline Choline->ChT Uptake Signal_Transduction Signal Transduction nAChR->Signal_Transduction mAChR->Signal_Transduction

Caption: Cholinergic synapse function and the role of AChE.

Nicotinic Receptor Signaling Pathway

Nicotinic receptors are ligand-gated ion channels. Their activation by acetylcholine leads to an influx of cations (primarily Na+ and Ca2+), causing depolarization and initiating downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.[1][18]

Nicotinic_Signaling ACh Acetylcholine nAChR Nicotinic Receptor (α7, α4β2) ACh->nAChR Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival

Caption: Simplified nicotinic receptor signaling pathway.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[5][19][20][21]

Muscarinic_Signaling ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 M2_M4 M2, M4 Receptors ACh->M2_M4 Gq Gq protein M1_M3_M5->Gq Activate PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Response1 Cellular Response Ca_Release->Cellular_Response1 PKC_Activation->Cellular_Response1 Gi Gi protein M2_M4->Gi Activate AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2

Caption: Overview of muscarinic receptor signaling pathways.

Conclusion

Traditional cholinesterase inhibitors have been instrumental in managing the cognitive symptoms of Alzheimer's disease. However, their efficacy is often modest and does not address the underlying neurodegenerative processes. Novel tryptamine carbamate derivatives represent a promising evolution in this therapeutic class. By combining the established cholinesterase-inhibiting properties of the carbamate moiety with the versatile tryptamine scaffold, these compounds offer the potential for multi-target engagement, including potent and selective BChE inhibition and direct neuroprotective effects. The preclinical data for compounds like 6H6 and H327 are encouraging, demonstrating superior potency for BChE inhibition compared to existing drugs.[4][8] Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential and safety profile of this exciting new class of compounds in the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

A Comparative Analysis of Carbamate and Non-Carbamate Tryptamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of carbamate and non-carbamate tryptamines, focusing on their pharmacological and pharmacokinetic profiles. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways to facilitate a deeper understanding of the structure-activity relationships within this class of molecules.

Introduction: The Prodrug Strategy in Tryptamine Research

Tryptamines, a class of compounds known for their potent effects on the central nervous system, primarily mediate their action through interaction with serotonin receptors, most notably the 5-HT2A receptor.[1][2] Psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, is a classic non-carbamate tryptamine.[2] In the quest for compounds with improved stability and pharmacokinetic properties, researchers have explored various prodrug strategies. One such strategy involves the modification of the 4-hydroxy group of psilocin analogs, creating ester prodrugs. Among these, acetate esters like 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin) serve as a key example of a carbamate-like prodrug, which is readily hydrolyzed in vivo to the active psilocin.[1][2][3] This guide will use 4-AcO-DMT as a representative carbamate-like tryptamine for comparison with its non-carbamate active form, psilocin.

Data Presentation: A Quantitative Comparison

The following table summarizes the in vitro functional activity of selected 4-acetoxy (carbamate-like) and 4-hydroxy (non-carbamate) tryptamines at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, as determined by calcium mobilization assays. Additionally, in vivo data from head-twitch response (HTR) studies in mice, a behavioral proxy for 5-HT2A receptor activation, is presented.[2][4][5]

CompoundType5-HT2A EC50 (nM)[2][5]5-HT2A Emax (%)[2][5]5-HT2B EC50 (nM)[2][5]5-HT2C EC50 (nM)[2][5]HTR ED50 (mg/kg)[2][5]
4-HO-DMT (Psilocin)Non-Carbamate2.998.43.11.60.82
4-AcO-DMT (Psilacetin)Carbamate-like31.179.232.515.60.98
4-HO-METNon-Carbamate5.199.14.616.31.13
4-AcO-METCarbamate-like57.691.363.8203.40.99
4-HO-DETNon-Carbamate4.799.84.912.31.12
4-AcO-DETCarbamate-like63.198.455.3185.71.25
4-HO-DIPTNon-Carbamate10.199.611.2106.13.19
4-AcO-DIPTCarbamate-like113.874.6110.81887.02.40

EC50: Half maximal effective concentration. A lower value indicates higher potency. Emax: Maximum effect, relative to serotonin (5-HT). ED50: Half maximal effective dose in vivo.

In vitro, O-acetylation of the 4-hydroxy-N,N-dialkyltryptamines consistently reduces potency at the 5-HT2A receptor by approximately 10- to 20-fold.[2][5] However, this modification does not significantly alter agonist efficacy.[2][5] In stark contrast, the in vivo potency, as measured by the head-twitch response, is not significantly different between the 4-hydroxy and 4-acetoxy analogs.[2][5] This suggests that the O-acetylated compounds are efficiently deacetylated in vivo, acting as effective prodrugs for their corresponding 4-hydroxy counterparts.[2][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[6][7]

  • Radioligand: [3H]ketanserin or --INVALID-LINK--DOI.[8][9]

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding control: 10 µM of a high-affinity, non-labeled ligand (e.g., ketanserin).

  • 96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).[8]

  • Scintillation cocktail and a microplate scintillation counter.[8]

Procedure:

  • Thaw the cell membrane preparation on ice. Homogenize and dilute in binding buffer to a final protein concentration of approximately 70 µ g/well .[8]

  • Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[8]

  • In a 96-well plate, combine the cell membrane preparation, the test compound at various concentrations, and the radioligand at a concentration near its Kd value. The final assay volume is typically 200-250 µL.[10]

  • For total binding, add binding buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[10]

  • Terminate the incubation by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

  • Wash the filters three to four times with ice-cold wash buffer.[10]

  • Dry the filter plates at 50°C for 30-60 minutes.[10]

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[6]

In Vitro Functional Assay: Calcium Flux

This assay measures the activation of Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.[11]

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or U2OS).[11]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1).[12]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A positive control agonist (e.g., serotonin).

  • A fluorescence microplate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Prepare the dye-loading solution containing the calcium-sensitive dye according to the manufacturer's instructions.

  • Remove the growth medium from the cells and add the dye-loading solution.

  • Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark, to allow the dye to enter the cells.[13]

  • Place the plate in the fluorescence microplate reader.

  • Add the test compounds at various concentrations to the wells.

  • Immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 90-120 seconds).[13]

  • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model to assess psychedelic potential.[4][14]

Materials:

  • Male C57BL/6J mice.[14]

  • Test compounds dissolved in an appropriate vehicle (e.g., saline).

  • A transparent observation chamber.

  • A trained observer or an automated detection system (e.g., using a head-mounted magnet and a magnetometer).[14][15]

Procedure:

  • Acclimate the mice to the observation chamber for a period before drug administration.

  • Administer the test compound via intraperitoneal (IP) injection.[2]

  • Place the mouse back into the observation chamber.

  • Record the number of head twitches over a specified period (e.g., 30-60 minutes), starting immediately after injection.[14]

  • A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or sniffing.[14]

  • Test a range of doses for each compound to generate a dose-response curve.

  • Calculate the ED50 value, which is the dose that produces 50% of the maximal response.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Tryptamine Tryptamine Agonist (e.g., Psilocin) Tryptamine->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Signaling & Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Canonical 5-HT2A receptor signaling pathway.

Experimental Workflow Diagram

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Synthesis Compound Synthesis (Carbamate & Non-Carbamate) Binding Receptor Binding Assays (Determine Ki) Synthesis->Binding Functional Functional Assays (e.g., Calcium Flux) (Determine EC50, Emax) Synthesis->Functional Analysis Comparative Data Analysis & SAR Determination Binding->Analysis Behavioral Behavioral Pharmacology (e.g., Head-Twitch Response) (Determine ED50) Functional->Behavioral PK Pharmacokinetic Studies (Determine Half-life, Cmax, etc.) Behavioral->PK PK->Analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

The comparative analysis of carbamate-like (4-acetoxy) and non-carbamate (4-hydroxy) tryptamines reveals a classic prodrug relationship. While the carbamate-like analogs exhibit lower potency in vitro, their in vivo efficacy is comparable to their active non-carbamate counterparts, indicating efficient metabolic conversion.[2][5] This prodrug strategy offers potential advantages in terms of chemical stability and may influence the pharmacokinetic profile, such as onset and duration of action, although further clinical studies are needed to fully elucidate these differences in humans. The data and protocols presented herein provide a foundational resource for researchers in the field, enabling further exploration of structure-activity relationships and the rational design of novel tryptamine-based therapeutics.

References

A Comparative In Vivo Efficacy Analysis of Psychoactive Tryptamines and a Hypothetical Tryptamine Guanosine Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of established psychoactive compounds—N,N-Dimethyltryptamine (DMT), Psilocybin, and Lysergic acid diethylamide (LSD)—alongside a theoretical exploration of a novel entity, Tryptamine Guanosine Carbamate. The inclusion of this hypothetical compound is intended to stimulate innovative thinking in drug design by considering the potential synergistic effects of a classic psychedelic scaffold with neuroprotective and pharmacokinetic-modulating moieties. All data for DMT, Psilocybin, and LSD are derived from published experimental findings. The profile for this compound is a projection based on the known properties of its constituent parts.

Quantitative Efficacy and Receptor Binding Comparison

The following table summarizes key in vivo and in vitro quantitative data for the compared psychoactive agents. The head-twitch response (HTR) in rodents is a behavioral proxy for hallucinogenic potential, mediated by the serotonin 2A (5-HT2A) receptor. The affinity for the 5-HT2A receptor is a primary determinant of the psychoactive effects of these compounds.

CompoundHead-Twitch Response (ED50, mg/kg, mice)5-HT2A Receptor Affinity (Ki, nM)Primary Behavioral Effects (Rodent Models)
DMT ~1.0 - 10.0 (highly strain dependent)[1]75 - 1200[2]Anxiogenic (acute), Anxiolytic/Antidepressant-like (long-term), pro-social
Psilocybin ~1.0 - 3.0[3]Psilocin: 100 - 600[4]Antidepressant-like, Anxiolytic, promotion of neurogenesis
LSD ~0.05 - 0.16[5][6]< 10[4]Pro-social, increased novelty seeking, antidepressant-like
This compound (Hypothetical) Potentially attenuated HTR compared to parent tryptamineHigh affinity for 5-HT2A, potential allosteric modulationPotentially reduced psychoactive intensity with enhanced neuroprotective and cognitive-enhancing effects

Experimental Protocols

Detailed methodologies for key in vivo behavioral assays cited in this guide are provided below. These protocols are standardized procedures used to assess the psychoactive and therapeutic potential of novel compounds.

Head-Twitch Response (HTR) Assay

The HTR is a rapid, involuntary rotational shake of the head in rodents, and is considered a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[1]

Procedure:

  • Rodents (typically mice) are habituated to the testing environment.

  • The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).

  • Animals are placed in individual observation chambers.

  • Head-twitch responses are then counted for a defined period (e.g., 30-60 minutes) by a trained observer or an automated system.

  • Dose-response curves are generated to determine the ED50 value, which is the dose that produces 50% of the maximal response.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[7][8][9][10][11] The test is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, a state of "behavioral despair" that can be reversed by antidepressant compounds.

Procedure:

  • A transparent cylindrical container is filled with water (24-26°C) to a depth where the rodent cannot touch the bottom with its tail or paws.

  • On day one (pre-test session), the animal is placed in the water for 15 minutes.

  • Twenty-four hours later (test session), the animal is re-exposed to the swim stress for 5 minutes following administration of the test compound or vehicle.

  • The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded.

  • A significant reduction in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a behavioral assay used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[12][13][14][15][16]

Procedure:

  • The apparatus consists of four arms (two open, two enclosed by walls) arranged in a 'plus' shape and elevated from the floor.

  • The rodent is placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • The number of entries into and the time spent in the open and closed arms are recorded.

  • Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Signaling Pathways and Experimental Workflows

The psychoactive effects of the tryptamines and LSD are primarily mediated through their agonist activity at the 5-HT2A receptor. The downstream signaling cascade is complex and can diverge into distinct pathways, influencing the nature of the behavioral output.

G cluster_0 Psychoactive Compound Binding cluster_1 Primary Transducer Activation cluster_2 Downstream Signaling Cascades cluster_3 Behavioral Outcomes Psychoactive_Tryptamine Psychoactive Tryptamine / LSD 5HT2A_Receptor 5-HT2A Receptor Psychoactive_Tryptamine->5HT2A_Receptor Agonist Binding Gq_11 Gq/11 Protein 5HT2A_Receptor->Gq_11 Activation Beta_Arrestin β-Arrestin 2 5HT2A_Receptor->Beta_Arrestin Recruitment PLC Phospholipase C (PLC) Gq_11->PLC ERK_MAPK ERK/MAPK Pathway Beta_Arrestin->ERK_MAPK IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Psychedelic_Effects Psychedelic Effects (Head-Twitch Response) Ca_PKC->Psychedelic_Effects Therapeutic_Effects Potential Therapeutic Effects (Antidepressant/Anxiolytic) ERK_MAPK->Therapeutic_Effects

Caption: 5-HT2A receptor signaling cascade activated by psychoactive compounds.

The above diagram illustrates the divergent signaling pathways following 5-HT2A receptor activation. The Gq/11 pathway, leading to increased intracellular calcium and protein kinase C (PKC) activation, is strongly correlated with the hallucinogenic-like effects (e.g., HTR).[17][18] In contrast, the β-arrestin pathway, which can activate the ERK/MAPK cascade, may be more associated with the potential therapeutic (e.g., antidepressant and anxiolytic) effects.[19]

G Start Compound Administration (i.p. or s.c.) Behavioral_Assay Behavioral Assay Selection Start->Behavioral_Assay HTR Head-Twitch Response (Psychoactive Potential) Behavioral_Assay->HTR Hallucinogenic FST Forced Swim Test (Antidepressant Effect) Behavioral_Assay->FST Antidepressant EPM Elevated Plus Maze (Anxiolytic/Anxiogenic Effect) Behavioral_Assay->EPM Anxiolytic Data_Collection Automated or Manual Data Collection HTR->Data_Collection FST->Data_Collection EPM->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Analysis Results Determination of ED50, Behavioral Changes Analysis->Results

Caption: General experimental workflow for in vivo psychoactive compound screening.

The Hypothetical Profile of this compound

The concept of a this compound amalgamates three distinct molecular functionalities: the psychoactive tryptamine core, the neuroprotective guanosine moiety, and the pharmacokinetic-modulating carbamate group.

  • Tryptamine Core: Provides the foundational structure for 5-HT2A receptor agonism, the primary mechanism for psychedelic effects.

  • Guanosine Moiety: Guanosine has demonstrated significant neuroprotective properties in various in vivo and in vitro models of neurological disorders.[20][21][22][23][24] Its mechanisms include reducing excitotoxicity, oxidative stress, and neuroinflammation.[20][21] By incorporating guanosine, the resulting compound could potentially mitigate some of the neurotoxic risks associated with high doses or chronic use of psychoactives and may even confer therapeutic benefits for neurodegenerative conditions.

  • Carbamate Group: Carbamates are versatile functional groups in medicinal chemistry, often employed to improve the metabolic stability and bioavailability of parent drugs.[25][26] They can act as prodrugs, slowly releasing the active compound, which could lead to a prolonged and potentially smoother psychoactive experience with a blunted peak. Carbamates are also known to be able to cross the blood-brain barrier.[26]

Projected In Vivo Efficacy:

It is hypothesized that a this compound would exhibit a modified in vivo profile compared to its parent tryptamine. The carbamate linkage could lead to a slower onset and longer duration of action. The presence of the guanosine moiety might not directly influence the acute psychoactive effects but could contribute to long-term neuroprotective outcomes. The head-twitch response might be attenuated if the rate of release of the active tryptamine is slowed, or if guanosine exerts a modulatory effect on the overall neurochemical environment. The potential for antidepressant and anxiolytic effects would be of significant interest, potentially enhanced by the neurotrophic and anti-inflammatory properties of guanosine.

This guide serves as a foundational resource for the comparative assessment of known psychoactives and aims to inspire the rational design of novel compounds with improved therapeutic indices. Further empirical investigation is required to validate the hypothetical profile of this compound.

References

The Enigmatic Relationship: Deconstructing the Structure-Activity Landscape of Tryptamines at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of tryptamine derivatives reveals intricate molecular interactions that govern their affinity and functional activity at serotonin (5-HT) receptors. While the specific conjugation of guanosine to tryptamines remains an unexplored area in published literature, a deep dive into the SAR of tryptamines themselves provides a robust framework for understanding their pharmacological profiles and offers a predictive lens for future drug design.

This guide synthesizes experimental data from a range of studies to provide a comparative analysis of how structural modifications to the tryptamine scaffold influence its interaction with key serotonin receptor subtypes, notably the 5-HT1A and 5-HT2A receptors. This exploration is crucial for researchers and drug development professionals aiming to design novel ligands with specific receptor subtype selectivity and functional outcomes.

Comparative Analysis of Tryptamine Derivatives at Serotonin Receptors

The affinity and efficacy of tryptamine derivatives at serotonin receptors are profoundly influenced by substitutions on the indole ring and the terminal amino group. The following tables summarize key quantitative data from various studies, highlighting these structure-activity relationships.

Table 1: Structure-Activity Relationship of Tryptamine Derivatives at the 5-HT2A Receptor
CompoundIndole Ring SubstitutionN,N-Dialkyl SubstitutionAffinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of 5-HT)
TryptamineNoneH, H1985[1]--
N,N-Dimethyltryptamine (DMT)NoneCH₃, CH₃1985[1]527[2]Lower than 5-HT[2]
5-MeO-DMT5-MethoxyCH₃, CH₃High[3]Potent Agonist[3]-
Psilocin (4-HO-DMT)4-HydroxyCH₃, CH₃High[4]Potent Agonist[4]Full or partial agonist[4]
4-AcO-DMT4-AcetoxyCH₃, CH₃Lower than 4-HO-DMT[4]Less potent than 4-HO-DMT[4]Full or partial agonist[4]
5-Br-DALT5-BromoAllyl, Allyl43[5]--
5-MeO-DALT5-MethoxyAllyl, Allyl10-80[5]--

Data compiled from multiple sources, see citations for details.

Table 2: Structure-Activity Relationship of Tryptamine Derivatives at the 5-HT1A Receptor
CompoundIndole Ring SubstitutionN,N-Dialkyl SubstitutionAffinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Forskolin Inhibition)
5-HT5-HydroxyH, H---
8-OH-DPAT-n-Propyl, n-PropylHighPotent Agonist-
5-MeO-DMT5-MethoxyCH₃, CH₃High[3]--
5-MeO-MALT5-MethoxyMethyl, AllylHigh[3]--
5-MeO-DALT5-MethoxyAllyl, Allyl10-80[5]--

Data compiled from multiple sources, see citations for details.

Key Insights into Structure-Activity Relationships

From the compiled data, several key SAR trends for tryptamine derivatives emerge:

  • Indole Ring Substitutions:

    • Position 4: Hydroxylation (as in psilocin) generally confers high potency at 5-HT2A receptors. Acetylation of this hydroxyl group (e.g., 4-AcO-DMT) tends to reduce in vitro potency, suggesting it may act as a prodrug that is deacetylated in vivo.[4]

    • Position 5: Substitution with a methoxy group (e.g., 5-MeO-DMT) generally leads to high affinity for both 5-HT1A and 5-HT2A receptors.[3] Halogenation at this position can also influence affinity.[5]

  • N,N-Dialkyl Substitutions:

    • The nature of the substituents on the terminal nitrogen atom significantly impacts receptor affinity and selectivity.

    • Increasing the bulk of the N-alkyl groups can sometimes lead to decreased potency at certain 5-HT2 subtypes.[4]

    • The presence of allyl groups, as seen in the DALT series, can confer high affinity at a range of serotonin receptors.[5]

  • Receptor Selectivity:

    • Many 5-methoxy-substituted tryptamines exhibit a degree of selectivity for the 5-HT1A receptor over the 5-HT2A receptor.[3][6]

    • 4-substituted tryptamines, on the other hand, often show high selectivity for 5-HT2A receptors.[2]

Experimental Protocols

A fundamental understanding of the experimental methodologies used to generate SAR data is crucial for interpreting the results and designing future experiments. Below are detailed protocols for key assays.

Radioligand Binding Assay for 5-HT Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target 5-HT receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
  • The homogenate is centrifuged to pellet the cell membranes.[7]
  • The membrane pellet is washed and resuspended in a suitable assay buffer.[7]

2. Binding Reaction:

  • The membrane preparation is incubated in a multi-well plate with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors or [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.[1][8]
  • The incubation is typically carried out at a specific temperature (e.g., 30°C or 37°C) for a set period to reach equilibrium.[7][9]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand.[7]
  • The filters are washed with ice-cold buffer to remove unbound radioligand.[7]
  • The radioactivity retained on the filters is measured using a scintillation counter.[7]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

cAMP Functional Assay for G-protein Coupled 5-HT Receptors

This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

1. Cell Culture and Stimulation:

  • Cells stably expressing the target 5-HT receptor (e.g., 5-HT1A or 5-HT7) are cultured in appropriate media.
  • For Gi-coupled receptors like 5-HT1A, cells are typically stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound to measure the inhibition of cAMP production.[10][11]
  • For Gs-coupled receptors like 5-HT7, cells are stimulated with varying concentrations of the test compound to measure the increase in cAMP production.[12]

2. cAMP Measurement:

  • After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay.
  • Commonly used methods include Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays, where endogenous cAMP competes with a labeled cAMP analog for binding to a specific antibody.[11]
  • The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

3. Data Analysis:

  • The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined.
  • The efficacy of an agonist is often expressed as a percentage of the response produced by a reference agonist, such as serotonin.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in tryptamine pharmacology can aid in understanding their mechanisms of action.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine Tryptamine Derivative Receptor 5-HT2A Receptor Tryptamine->Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Gq-protein coupled signaling pathway of the 5-HT2A receptor.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine Tryptamine Derivative Receptor 5-HT1A Receptor Tryptamine->Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

Caption: Gi-protein coupled signaling pathway of the 5-HT1A receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + Test Compound) MembranePrep->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Washing Washing (Removal of Unbound Radioligand) Filtration->Washing Counting Scintillation Counting (Quantification of Bound Radioligand) Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for a radioligand binding assay.

Conclusion and Future Directions

The structure-activity relationship of tryptamine derivatives at serotonin receptors is a well-investigated field, with clear patterns emerging for substitutions on the indole ring and the terminal amine. This knowledge has been instrumental in the development of selective ligands for various 5-HT receptor subtypes.

The concept of guanosine-conjugated tryptamines, however, represents a novel and unexplored chemical space. The biological activities of guanosine and its derivatives are diverse, including roles in purinergic signaling, but their direct conjugation to tryptamines and the resulting pharmacological profile are unknown. Future research in this area could involve the synthesis of such conjugates and their comprehensive pharmacological characterization using the assays detailed in this guide. This would not only expand the chemical diversity of serotonergic ligands but could also lead to the discovery of compounds with unique properties, potentially leveraging a dual-action mechanism by engaging both serotonergic and purinergic systems. Such studies would be essential to determine if the guanosine moiety can modulate the affinity, efficacy, or selectivity of the tryptamine scaffold in predictable or novel ways.

References

A Comparative Analysis of Carbamate-Based Tryptamines in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for neurodegenerative diseases is increasingly focused on multi-target-directed ligands (MTDLs) capable of modulating several pathophysiological cascades. Among these, carbamate-based tryptamines have emerged as a promising class of compounds, leveraging the neuroactive tryptamine scaffold with the cholinesterase-inhibiting properties of the carbamate moiety. This guide provides a comparative overview of the performance of key carbamate-based tryptamines in preclinical models of neurodegenerative diseases, with a primary focus on Alzheimer's disease, and emerging data in Parkinson's disease models.

Comparative Efficacy of Carbamate-Based Tryptamines

The primary therapeutic target for many carbamate-based tryptamines has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are pivotal in the symptomatic treatment of Alzheimer's disease.[1] A comparative summary of the in vitro inhibitory activities of selected carbamate-based tryptamines and related carbamate inhibitors is presented below.

CompoundTarget EnzymeIC50 (µM)SelectivityReference CompoundRef. IC50 (µM)Source
H327 eqBChE0.057 ± 0.005BChE selectiveRivastigmine0.19 ± 0.001[2]
6H6 eeAChE> 100BChE selective--[3]
eqBChE0.007[3]
Compound 1 BChE0.12 ± 0.09BChE selectiveGalantamine>100[4]
Compound 7 BChE0.38 ± 0.01BChE selectiveGalantamine>100[4]
Carbaryl Rat Brain AChE17---[5]
Bendiocarb Rat Brain AChE1---[5]
Propoxur Rat Brain AChE>1---[5]

eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine butyrylcholinesterase.

Beyond cholinesterase inhibition, these compounds exhibit a range of neuroprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. For instance, H327 and 6H6 have demonstrated significant neuroprotective, antioxidative, and anti-neuroinflammatory properties.[2][3] In vivo studies have shown that H327 can significantly improve scopolamine-induced cognitive impairment in mice.[2] Similarly, compound 6H6 was found to remarkably improve scopolamine-induced ethological changes and memory impairment.[3]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of carbamate-based tryptamines are mediated through the modulation of several key signaling pathways. The anti-inflammatory effects, for example, are often attributed to the suppression of microglial activation.

Anti-Inflammatory Signaling in Microglia

Recent studies on N-salicyloyl tryptamine derivatives, a related class of compounds, have elucidated a mechanism involving the inhibition of the STAT3 signaling pathway in microglia.[6] This pathway is a critical regulator of pro-inflammatory gene expression.

G Anti-Inflammatory Signaling of N-Salicyloyl Tryptamine Derivatives in Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Activates STAT3 STAT3 TLR4->STAT3 Leads to phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to COX2 COX-2 Nucleus->COX2 Induces expression ProInflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->ProInflammatory_Cytokines Induces expression Carbamate_Tryptamine N-Salicyloyl Tryptamine Derivative Carbamate_Tryptamine->STAT3 Inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway in microglia.

Neuroprotective Anti-Apoptotic Pathways

Aromatic carbamates have been shown to confer neuroprotection by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, and by inducing autophagy.[7][8] This dual mechanism of action highlights the potential of these compounds to interfere with fundamental cell death processes in neurodegeneration.

G Neuroprotective Signaling of Aromatic Carbamates Aromatic_Carbamate Aromatic Carbamate Bcl2 Bcl-2 (Anti-apoptotic) Aromatic_Carbamate->Bcl2 Upregulates Beclin1 Beclin 1 Aromatic_Carbamate->Beclin1 Induces Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Neuroprotection Neuroprotection Bcl2->Neuroprotection Apoptosis Apoptosis Bax->Apoptosis Promotes Autophagy Autophagy Beclin1->Autophagy Initiates Autophagy->Neuroprotection

Caption: Modulation of apoptosis and autophagy by aromatic carbamates.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key experimental assays are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Rivastigmine)

  • 96-well microplate and plate reader

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the enzyme solution.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of DTNB solution (10 mM) to each well.

  • Initiate the reaction by adding 10 µL of the substrate solution (14 mM ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model: Scopolamine-Induced Cognitive Impairment

This model is used to assess the potential of compounds to ameliorate learning and memory deficits.

Animals:

  • Male C57BL/6 mice are commonly used.

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, scopolamine-treated, and scopolamine + test compound-treated groups.

  • Administer the test compound or vehicle through the desired route (e.g., intraperitoneally, orally) at a predetermined time before the scopolamine injection.

  • Induce amnesia by intraperitoneal injection of scopolamine (e.g., 1 mg/kg).

  • After a specific time (e.g., 30 minutes), subject the animals to behavioral tests to assess learning and memory.

Behavioral Assessment (Morris Water Maze):

  • A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

  • For the acquisition phase (e.g., 4-5 days), mice are trained to find the hidden platform from different starting points. The time taken to find the platform (escape latency) is recorded.

  • On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.[9][10]

Workflow for Screening and Evaluation

The general workflow for the discovery and preclinical evaluation of novel carbamate-based tryptamines is outlined below.

G Workflow for Preclinical Evaluation of Carbamate-Based Tryptamines Design Compound Design & Synthesis In_Vitro_Screening In Vitro Screening Design->In_Vitro_Screening ChE_Inhibition Cholinesterase Inhibition Assay In_Vitro_Screening->ChE_Inhibition Neuroprotection_Assay Neuroprotection Assay (e.g., H2O2) In_Vitro_Screening->Neuroprotection_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., LPS) In_Vitro_Screening->Anti_Inflammatory_Assay Lead_Selection Lead Compound Selection ChE_Inhibition->Lead_Selection Neuroprotection_Assay->Lead_Selection Anti_Inflammatory_Assay->Lead_Selection In_Vivo_Models In Vivo Models Lead_Selection->In_Vivo_Models AD_Model Alzheimer's Model (e.g., Scopolamine) In_Vivo_Models->AD_Model PD_Model Parkinson's Model (e.g., α-synuclein) In_Vivo_Models->PD_Model PK_PD Pharmacokinetics & Pharmacodynamics AD_Model->PK_PD PD_Model->PK_PD Preclinical_Candidate Preclinical Candidate Selection PK_PD->Preclinical_Candidate

Caption: A generalized workflow for drug discovery and development.

Conclusion

Carbamate-based tryptamines represent a versatile scaffold for the development of multi-target agents for neurodegenerative diseases. The available data, primarily from Alzheimer's disease models, demonstrate their potential as potent cholinesterase inhibitors with additional neuroprotective benefits. Future research should focus on direct comparative studies of a wider range of these compounds in diverse neurodegenerative models, including those for Parkinson's and Huntington's disease, to fully elucidate their therapeutic potential and delineate their mechanisms of action. The experimental protocols and workflows provided herein offer a framework for such future investigations.

References

Comparative Analysis of Tryptamine Guanosine Carbamate's Proposed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for the hypothetical compound, Tryptamine Guanosine Carbamate. Given that this specific chemical entity is not found in current literature, this guide synthesizes the known mechanisms of its constituent functional groups—tryptamine, guanosine, and carbamate—to propose a plausible signaling pathway. This is then compared against established therapeutic agents with similar modes of action, supported by relevant experimental data and protocols.

Proposed Mechanism of Action for this compound

The proposed mechanism for this compound is likely multi-faceted, leveraging the distinct pharmacological activities of its three core components:

  • Tryptamine Moiety: Tryptamine and its derivatives are known to act as agonists at serotonin (5-HT) receptors, particularly the 5-HT2A receptor, and as agonists of the trace amine-associated receptor 1 (TAAR1).[1][2] This interaction can modulate serotonergic, dopaminergic, and glutamatergic systems.[1]

  • Guanosine Moiety: Guanosine, a purine nucleoside, has demonstrated neuroprotective and antidepressant-like effects. Its mechanism involves the activation of the BDNF/TrkB signaling pathway, modulation of AMPA receptors, and interaction with the PI3K/mTOR and nitric oxide-cGMP pathways.[3][4][5]

  • Carbamate Moiety: The carbamate group is a well-known functional group in medicinal chemistry, most notably for its role in acetylcholinesterase (AChE) inhibition.[6] By reversibly inhibiting AChE, carbamates increase the synaptic availability of acetylcholine. Some carbamates have also been shown to interact with other targets, such as melatonin receptors.[7]

Collectively, this compound is hypothesized to be a multi-target agent with the potential for synergistic effects on neuronal signaling, plasticity, and survival.

Comparative Analysis with Alternative Agents

To validate the proposed mechanism, a comparison with existing drugs that target similar pathways is essential.

Compound/Class Primary Mechanism of Action Key Experimental Findings Relevant Assays
This compound (Hypothetical) Multi-target: 5-HT Receptor Agonist, TAAR1 Agonist, BDNF/TrkB Pathway Activator, AChE Inhibitor-Radioligand Binding Assays, In Vitro Enzyme Inhibition Assays, Western Blot for signaling proteins, In Vivo Behavioral Models
Selective Serotonin Reuptake Inhibitors (SSRIs) Blocks serotonin reuptake, increasing synaptic 5-HT levels.Increased extracellular serotonin levels in the brain.Microdialysis, Radioligand Binding Assays
Ketamine NMDA receptor antagonist; activates mTOR signaling.Rapid antidepressant effects; potentiation by guanosine.[5][8]In Vivo Behavioral Models (Forced Swim Test, Tail Suspension Test), Western Blot for mTOR pathway proteins.
Donepezil (AChE Inhibitor) Reversible inhibitor of acetylcholinesterase.Improved cognitive function in Alzheimer's disease models.In Vitro AChE Inhibition Assays, Morris Water Maze.
Carbamate-based N-substituted Tryptamines Butyrylcholinesterase (BChE) selective inhibition, neuroprotection, antioxidant, and anti-neuroinflammatory effects.Compound 6H6 showed significant BChE inhibition (IC50 = 7 nM) and improved memory in preclinical models.[9]Cholinesterase Inhibition Assays, Cytotoxicity Assays, In Vivo Behavioral Models.

Experimental Protocols for Mechanism Validation

1. Radioligand Binding Assays for Receptor Affinity:

  • Objective: To determine the binding affinity of this compound for serotonin (e.g., 5-HT2A) and trace amine-associated receptors (TAAR1).

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from competition binding curves.

2. In Vitro Acetylcholinesterase Inhibition Assay:

  • Objective: To measure the inhibitory potency of this compound on AChE activity.

  • Methodology (Ellman's Assay):

    • Prepare a solution of purified AChE.

    • Pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding acetylthiocholine (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Measure the rate of formation of the yellow product (5-thio-2-nitrobenzoate) spectrophotometrically at 412 nm.

    • Calculate the IC50 value from the dose-response curve.

3. Western Blot Analysis of Signaling Pathways:

  • Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the BDNF/TrkB and mTOR signaling pathways (e.g., TrkB, Akt, mTOR, P70S6K).

  • Methodology:

    • Treat neuronal cell cultures with the test compound for various time points.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities to determine the ratio of phosphorylated to total protein.

Visualizing the Proposed Mechanism and Workflow

Proposed_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects TGC Tryptamine Guanosine Carbamate SHTR 5-HT Receptor TGC->SHTR Agonist (Tryptamine) TAAR1 TAAR1 TGC->TAAR1 Agonist (Tryptamine) TrkB TrkB Receptor TGC->TrkB Activator (Guanosine) AChE AChE TGC->AChE Inhibitor (Carbamate) Serotonin_Signal Serotonergic Signaling SHTR->Serotonin_Signal TAAR1->Serotonin_Signal BDNF_Signal BDNF Signaling Cascade TrkB->BDNF_Signal ACh Acetylcholine AChE->ACh Inhibition leads to increased ACh mTOR_Signal mTOR Signaling Cascade BDNF_Signal->mTOR_Signal Neuroprotection Neuroprotection BDNF_Signal->Neuroprotection Synaptic_Plasticity Synaptic Plasticity mTOR_Signal->Synaptic_Plasticity Neurotransmitter_Modulation Neurotransmitter Modulation Serotonin_Signal->Neurotransmitter_Modulation

Caption: Proposed multi-target mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_data Data Analysis Binding_Assay Radioligand Binding Assay (5-HTR, TAAR1) Data_Analysis Calculate Ki, IC50, and phosphorylation ratios Binding_Assay->Data_Analysis Enzyme_Assay AChE Inhibition Assay (Ellman's Method) Enzyme_Assay->Data_Analysis Western_Blot Western Blot (p-TrkB, p-Akt, p-mTOR) Western_Blot->Data_Analysis Behavioral_Models Behavioral Models (e.g., Forced Swim Test) Microdialysis Microdialysis (Neurotransmitter Levels) Behavioral_Models->Microdialysis Data_Analysis->Behavioral_Models

Caption: Workflow for validating the mechanism of action.

References

A Comparative Guide to the Toxicity Profiles of Carbamate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of various carbamate compounds, supported by experimental data and detailed methodologies. Carbamates are a class of organic compounds derived from carbamic acid, widely used as pesticides, insecticides, and in some pharmaceutical applications. Their primary mechanism of toxicity involves the reversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. Understanding the varying degrees of toxicity among different carbamate compounds is crucial for risk assessment, drug development, and environmental protection.

Data Presentation: Comparative Toxicity of Carbamate Compounds

The following table summarizes the acute oral toxicity (LD50) and No-Observed-Adverse-Effect-Level (NOAEL) for several common carbamate compounds in rats. Lower LD50 values indicate higher acute toxicity. The NOAEL represents the highest dose at which no adverse effects were observed in longer-term studies.

Carbamate CompoundOral LD50 in Rats (mg/kg)NOAEL in Rats (mg/kg/day)Key Adverse Effects
Aldicarb 0.8[1]0.27 (chronic toxicity)[2]Potent cholinesterase inhibition, neurotoxicity[1][3]
Carbofuran 5 - 14[4]0.22 (4-week study in dogs)Highly toxic, potent cholinesterase inhibition, neurotoxicity[5]
Methomyl 17 - 242.03 (equivalent to 1/10 of LD50)[6]High acute toxicity, cholinesterase inhibition
Propoxur 50 - 1005 (acute neurotoxicity)[2]Moderate toxicity, neurotoxicity[7]
Carbaryl 225 - 8501.2 (maternal and fetal toxicity)[4]Lower acute toxicity, potential reproductive and developmental effects[7]
Thiodicarb 663.3 (chronic toxicity)[8]Moderate toxicity, cholinesterase inhibition[8]
Bendiocarb 40 - 156Not readily availableModerate toxicity

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) - Adapted from OECD Guideline 423

The Acute Toxic Class Method (OECD 423) is a stepwise procedure to determine the acute oral toxicity of a substance, using a reduced number of animals.[9][10][11]

  • Principle: The method involves administering the test substance orally to a small group of animals (typically 3) at a defined dose. The presence or absence of mortality determines the next step, which involves dosing another group at a lower or higher fixed dose level.[9]

  • Animal Model: Healthy, young adult rats of a single sex (usually females, as they are often more sensitive) are used.[9]

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered as a single oral gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[10]

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is determined based on the dose levels at which mortality is observed, and the substance is classified into a toxicity category according to the Globally Harmonised System (GHS).[11]

Acetylcholinesterase (AChE) Inhibition Assay - Ellman's Method

This spectrophotometric method is widely used to determine the in vitro inhibition of AChE by carbamates and other compounds.

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Test carbamate compound at various concentrations

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE solution.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Add DTNB to the wells.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by the carbamate compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.

Neurotoxicity Assessment - Adapted from OECD Guideline 424

This guideline outlines a screening battery to assess the potential neurotoxic effects of a chemical in rodents.[12]

  • Principle: The study involves observing the animals for any behavioral changes, effects on motor activity, and functional observational battery (FOB) assessments after a single dose of the test substance.[12]

  • Animal Model: Adult rats are typically used.[12]

  • Procedure:

    • Animals are administered the test substance at various dose levels.

    • Functional Observational Battery (FOB): A series of non-invasive tests are performed to assess various neurological functions, including:

      • Home cage observations (e.g., posture, activity level).

      • Open field observations (e.g., gait, arousal, presence of tremors or convulsions).

      • Sensory tests (e.g., response to touch, tail pinch).

      • Neuromuscular tests (e.g., grip strength).

      • Physiological parameters (e.g., body temperature).

    • Motor Activity Assessment: Spontaneous motor activity is measured using an automated device.

    • Neuropathology: At the end of the study, brain tissue is examined for any pathological changes.

  • Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL) for neurotoxicity and to characterize the neurotoxic profile of the compound.[12]

Developmental and Reproductive Toxicity Screening - Adapted from OECD Guideline 421

This screening test provides an initial assessment of the potential effects of a substance on reproduction and development.

  • Principle: The test substance is administered to male and female rats during pre-mating, mating, gestation, and lactation to assess its impact on fertility, pregnancy outcomes, and early offspring development.[13]

  • Animal Model: Young, sexually mature rats are used.

  • Procedure:

    • Males and females are dosed for a specified period before mating.

    • Dosing of females continues throughout gestation and lactation.

    • Observations include:

      • Parental animals: clinical signs, body weight, food consumption, mating performance, fertility.

      • Offspring: viability, body weight, clinical signs, and a gross examination at necropsy.

  • Data Analysis: The results are used to identify potential reproductive and developmental hazards and to determine the NOAEL for parental and offspring toxicity.[13]

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Stored ACh_released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor Acetylcholine Receptor ACh_released->Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Carbamate Carbamate Compound Carbamate->AChE Reversible Inhibition Response Postsynaptic Response (Nerve Impulse) Receptor->Response

Caption: Cholinergic signaling pathway and the inhibitory action of carbamate compounds.

Experimental_Workflow_Toxicity_Testing cluster_planning Study Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Reporting A Select Carbamate Compound B Determine Dose Levels (based on preliminary data) A->B C Select Animal Model (e.g., Wistar Rats) B->C D Animal Acclimatization C->D E Dosing (e.g., Oral Gavage) D->E F Observation Period (14 days) - Clinical Signs - Body Weight - Food/Water Intake E->F G Necropsy & Histopathology F->G H Biochemical Analysis (e.g., AChE activity) F->H I Statistical Analysis G->I H->I J Determine LD50 & NOAEL I->J K Final Report J->K

Caption: General experimental workflow for in vivo toxicity testing of a carbamate compound.

References

A Comparative Analysis of a Novel Tryptamine Carbamate Derivative Against Established Serotonergic Research Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a novel tryptamine carbamate derivative, exemplified by the compound designated as 6H6 from recent research, benchmarked against the well-established serotonergic research chemicals, N,N-Dimethyltryptamine (DMT) and Psilocin. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development by presenting available data on their biological activities, outlining experimental methodologies, and illustrating relevant cellular signaling pathways.

While "Tryptamine guanosine carbamate" does not correspond to a specifically identified compound in the current scientific literature, this guide focuses on a representative N-substituted tryptamine carbamate derivative to facilitate a meaningful comparison with classic serotonergic compounds. The primary focus of existing research on tryptamine carbamate derivatives has been on their potential as cholinesterase inhibitors for neurodegenerative diseases.[1][2][3][4][5] In contrast, DMT and Psilocin are well-characterized for their potent activity at serotonin receptors, which is believed to mediate their psychedelic effects.[6][7][8]

Quantitative Data Presentation

The following tables summarize the available biological activity data for the selected tryptamine carbamate derivative and the established research chemicals, DMT and Psilocin. It is critical to note the different primary targets of these compounds, which dictates the nature of the available quantitative data.

Table 1: Biological Activity of a Representative Tryptamine Carbamate Derivative (Compound 6H6)

CompoundTargetAssayResult (IC₅₀)
Tryptamine Carbamate (6H6)Butyrylcholinesterase (BChE)Enzyme Inhibition7 nM
Acetylcholinesterase (AChE)Enzyme Inhibition> 100 µM

Data sourced from a study on carbamate-based N-substituted tryptamine derivatives as potential agents for Alzheimer's disease.[2][3]

Table 2: Serotonin Receptor Binding Affinities (Ki in nM) of Established Research Chemicals

Receptor SubtypeDMTPsilocin
5-HT₁A183 nM170 nM
5-HT₂A75 - 1200 nM6 - 25 nM
5-HT₂C360 - 2630 nMData not readily available

Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The range for DMT reflects values reported across different studies.[6][7][8]

Experimental Protocols

The data presented in the tables above are derived from specific experimental methodologies. Below are detailed descriptions of the typical protocols used for these assays.

1. Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

  • Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • A reaction mixture is prepared containing a phosphate buffer (typically pH 8.0), DTNB, and the enzyme (AChE or BChE).

    • The test compound (the potential inhibitor) at various concentrations is added to the mixture and pre-incubated.

    • The reaction is initiated by the addition of the substrate (acetylthiocholine iodide or butyrylthiocholine chloride).

    • The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited control.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.

2. Serotonin Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

  • Procedure:

    • Cell membranes containing the serotonin receptor subtype of interest are prepared from cultured cells or animal brain tissue.

    • A constant concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

    • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Mandatory Visualization

Serotonin 5-HT₂A Receptor Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of the 5-HT₂A receptor, a primary target for many psychedelic tryptamines.

G cluster_membrane Cell Membrane Receptor 5-HT₂A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand Serotonergic Agonist (e.g., DMT, Psilocin) Ligand->Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified 5-HT₂A receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

The diagram below outlines the key steps in a typical radioligand receptor binding assay.

G start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data (Calculate IC₅₀ and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

References

"comparative pharmacokinetics of tryptamine and its carbamate derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacokinetics of tryptamine and its carbamate derivatives reveals a strategic approach in drug design to enhance therapeutic potential. While direct head-to-head comparative studies are limited, a clear picture emerges from the known pharmacokinetics of tryptamine and the established principles of carbamate prodrugs. Carbamate derivatives are synthesized to overcome the inherent pharmacokinetic limitations of tryptamine, primarily its rapid metabolism and short duration of action.

Tryptamine, a monoamine alkaloid, undergoes rapid metabolism in the body, primarily by monoamine oxidase (MAO) enzymes, leading to a short biological half-life and limited bioavailability.[1] This rapid breakdown restricts its therapeutic utility. Carbamate derivatives of tryptamine are designed as prodrugs, which are inactive compounds that are metabolized in the body to release the active tryptamine.[2] This prodrug strategy aims to protect the tryptamine molecule from premature metabolism, thereby improving its pharmacokinetic profile.[2][3]

Comparative Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters of tryptamine (and its well-studied derivative N,N-dimethyltryptamine, DMT) and illustrates the expected changes for a hypothetical tryptamine carbamate prodrug. The data for the carbamate is projected based on typical outcomes of this prodrug strategy.

Pharmacokinetic ParameterTryptamine / DMTHypothetical Tryptamine Carbamate ProdrugRationale for Expected Change
Peak Plasma Concentration (Cmax) Lower (due to rapid metabolism)HigherThe carbamate group protects tryptamine from first-pass metabolism, allowing more of the parent drug to reach systemic circulation.[2][3]
Time to Peak Concentration (Tmax) Short (rapid absorption and metabolism)LongerThe prodrug requires enzymatic conversion to the active tryptamine, delaying the time to reach peak plasma concentration.[4]
Area Under the Curve (AUC) LowSignificantly HigherIncreased bioavailability and reduced clearance lead to greater overall drug exposure.[3]
Elimination Half-life (t1/2) Very Short (~10-19 minutes for DMT)[4]Significantly LongerThe rate of elimination is dependent on the slower conversion of the prodrug to the active form, prolonging its presence in the body.[3][5]
Bioavailability LowHighProtection from first-pass metabolism by the carbamate moiety enhances the fraction of the drug that reaches systemic circulation.[2][5]
Metabolism Rapid oxidative deamination by MAO[6]Initial hydrolysis of the carbamate by esterases or cytochrome P450, followed by tryptamine metabolism by MAO.[2][7]The carbamate introduces an additional metabolic step, which becomes the rate-limiting factor for drug release and elimination.[4]

Experimental Protocols

A typical experimental protocol for a comparative pharmacokinetic study of tryptamine and its carbamate derivative in a preclinical model (e.g., rats) would involve the following steps:

1. Animal Model and Dosing:

  • Healthy adult male Sprague-Dawley rats are used.

  • Animals are fasted overnight before drug administration.

  • Two groups of animals are administered either tryptamine or its carbamate derivative at an equimolar dose.

  • Administration is typically via oral gavage or intravenous injection.

2. Sample Collection:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are thawed, and proteins are precipitated using a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis.[5]

  • Chromatography: A liquid chromatography system with a C18 column is used to separate the analytes.

  • Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of tryptamine, its carbamate derivative, and key metabolites.[8]

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway of tryptamine and the proposed prodrug activation pathway for a carbamate derivative, as well as a typical experimental workflow for their comparative pharmacokinetic analysis.

cluster_tryptamine Tryptamine Metabolism Tryptamine Tryptamine MAO Monoamine Oxidase (MAO) Tryptamine->MAO Oxidative Deamination IAA Indole-3-acetaldehyde MAO->IAA ALDH Aldehyde Dehydrogenase IAA->ALDH Inactive_Metabolite Indole-3-acetic acid (Inactive) ALDH->Inactive_Metabolite

Metabolic Pathway of Tryptamine

cluster_carbamate Tryptamine Carbamate Prodrug Metabolism Carbamate_Prodrug Tryptamine Carbamate (Prodrug) Esterases_CYP450 Esterases / CYP450 Carbamate_Prodrug->Esterases_CYP450 Hydrolysis Tryptamine_Active Tryptamine (Active Drug) Esterases_CYP450->Tryptamine_Active MAO Monoamine Oxidase (MAO) Tryptamine_Active->MAO Metabolism Inactive_Metabolite Inactive Metabolites MAO->Inactive_Metabolite

Metabolism of a Tryptamine Carbamate Prodrug

cluster_workflow Comparative Pharmacokinetic Study Workflow Dosing Dosing (Tryptamine vs. Carbamate Derivative) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Comparison Comparison of Parameters Data_Analysis->Comparison

Experimental Workflow for Comparative Analysis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.